molecular formula C12H12N2 B8731046 Phenyl-(2-pyridyl)-methylamine CAS No. 62093-17-8

Phenyl-(2-pyridyl)-methylamine

Cat. No.: B8731046
CAS No.: 62093-17-8
M. Wt: 184.24 g/mol
InChI Key: PZHZWWRHQXMGJQ-UHFFFAOYSA-N
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Description

Phenyl-(2-pyridyl)-methylamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a scaffold that is structurally similar to a class of pyridine-2-methylamine derivatives identified as potent antimycobacterial agents . Scientific literature shows that compounds based on the pyridine-2-methylamine structure can be developed using a structure-based drug design strategy to target Mycobacterial membrane protein Large 3 (MmpL3), a key transporter in Mycobacterium tuberculosis . MmpL3 is a promising therapeutic target for new anti-tuberculosis (TB) agents, as it is essential for the transport of mycolic acids, which are critical components of the bacterial cell wall . Inhibitors of this protein can exhibit high activity against both the standard H37Rv strain of M. tuberculosis and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . The physical characteristics of the related hydrochloride salt (CAS# 59575-91-6) include a melting point of 226-228°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet (MSDS) before use, as the compound may be corrosive and cause skin and eye burns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62093-17-8

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

N-methyl-N-phenylpyridin-2-amine

InChI

InChI=1S/C12H12N2/c1-14(11-7-3-2-4-8-11)12-9-5-6-10-13-12/h2-10H,1H3

InChI Key

PZHZWWRHQXMGJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

Foundational & Exploratory

Molecular structure and geometry of alpha-phenyl-2-pyridinemethanamine

Molecular Structure and Geometry of -Phenyl-2-pyridinemethanamine[1]

Executive Summary


-Phenyl-2-pyridinemethanamine1-phenyl-1-(2-pyridyl)methylamine11

Key Structural Characteristics:

  • Chirality: Possesses one stereogenic center at the methine carbon.

  • Basicity: Contains two basic nitrogen atoms with distinct pKa values (Pyridine

    
     N vs. Amine 
    
    
    N).[1]
  • Conformation: Exhibits a preferred gauche conformation stabilized by intramolecular hydrogen bonding, facilitating metal coordination.[1]

Chemical Identity & Connectivity[1]

The molecule consists of a central methine (

1
  • A 2-pyridyl ring (electron-deficient aromatic system).[1]

  • A phenyl ring (electron-rich aromatic system).[1]

  • A primary amine (

    
    ).[1]
    
  • A hydrogen atom.[2]

Isomer Distinction

It is critical to distinguish this compound from its structural isomer, N-phenyl-2-pyridinemethanamine (CAS: 4329-81-1).[1]

Feature

-Phenyl-2-pyridinemethanamine
(Target)
N-Phenyl-2-pyridinemethanamine (Isomer)
Connectivity Pyridine–CH(Ph) –NH

Pyridine–CH

NH–Ph
Amine Type Primary (

)
Secondary (

)
Chirality Chiral (R/S enantiomers)Achiral
Function Chiral Ligand / Resolving AgentAchiral Ligand

Stereochemistry and Geometry

The Chiral Center

The central carbon is

  • 
     (Highest priority, N > C)
    
  • 2-Pyridyl ring (C bonded to N)[1][3][4]

  • Phenyl ring (C bonded to C)[1]

  • 
     (Lowest priority)
    

The spatial arrangement allows for (R) and (S) enantiomers.[1] The enantiopure forms are often isolated via resolution with chiral acids (e.g., tartaric acid) or synthesized via asymmetric reduction of the corresponding ketimine.[1]

Conformational Analysis

The molecule's geometry is defined by two key torsional degrees of freedom: the rotation of the phenyl ring and the rotation of the pyridine ring relative to the central C–N bond.

  • Intramolecular Hydrogen Bonding: In non-polar solvents, the molecule adopts a "folded" conformation.[1] The primary amine protons act as donors, and the pyridine nitrogen acts as an acceptor (

    
    ).[1] This pre-organizes the molecule for metal binding.
    
  • Steric Twist: To minimize steric clash between the ortho-hydrogens of the phenyl and pyridine rings, the two aromatic planes are twisted relative to each other, typically by 60–80°.

Geometric Parameters (Derived from Crystallographic Data)

While the free base is often an oil or low-melting solid, its geometry is well-characterized in coordination complexes (e.g., Zinc or Copper complexes).[1]

ParameterTypical ValueDescription
Bond Length (C

–N

)
1.47 – 1.49 ÅStandard single bond (

-C to

-N).[1]
Bond Length (C

–C

)
1.51 – 1.53 ÅSlightly shortened due to conjugation.[1]
Bond Angle (N

–C–C

)
~109.5°Tetrahedral geometry around the chiral center.[1]
Torsion Angle (N

–C–C–N

)
~60° (Syn-clinal)Required for bidentate chelation.[1]

Visualizing the Molecular Logic

The following diagram illustrates the conformational equilibrium and the synthesis pathway, highlighted by the critical intramolecular interaction.

MolecularLogiccluster_0Conformational Equilibriumcluster_1Synthesis RouteOpenOpen Conformer(High Entropy)FoldedFolded Conformer(H-Bond Stabilized)Open->Folded Non-polar solvent(Intramolecular H-bond)ChelatedMetal Complex(Rigid 5-Membered Ring)Folded->Chelated + Metal (Zn, Cu)Ketone2-BenzoylpyridineOximeOxime IntermediateKetone->Oxime NH2OHProductrac-alpha-Phenyl-2-pyridinemethanamineOxime->Product Zn/AcOH or H2/Pd

Figure 1: Conformational equilibrium leading to chelation and the primary synthetic pathway.[1]

Electronic Properties & Reactivity[1]

Basicity and pKa

The molecule contains two basic centers. Understanding their pKa is crucial for extraction and resolution protocols.

  • Pyridine Nitrogen:

    
     (Conjugate acid).[1] It is less basic than the amine but is the primary site for 
    
    
    -backbonding with metals.
  • Primary Amine Nitrogen:

    
     (Conjugate acid).[1] The presence of the electron-withdrawing pyridine ring and the phenyl ring on the 
    
    
    -carbon slightly reduces the basicity compared to a standard benzylamine (
    
    
    ).
Chelation Logic

As a ligand,

bidentate N,N-donor1
  • Bite Angle: Upon coordination to a metal (M), it forms a 5-membered ring (

    
    ).[1]
    
  • Rigidity: The rigidity of the pyridine ring combined with the chiral center creates a highly asymmetric environment around the metal, which is the basis for its use in enantioselective catalysis (e.g., transfer hydrogenation of ketones).

Experimental Protocols

Synthesis of Racemic -Phenyl-2-pyridinemethanamine

This protocol utilizes the reductive amination of 2-benzoylpyridine.[1]

  • Oxime Formation:

    • Dissolve 2-benzoylpyridine (1 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2 eq).

    • Reflux for 2–4 hours.[1] Monitor by TLC.

    • Evaporate solvent, extract with DCM, and dry to obtain the oxime.[1]

  • Reduction:

    • Dissolve the oxime in glacial acetic acid.

    • Add Zinc dust (5 eq) portion-wise (exothermic reaction).[1]

    • Stir at room temperature for 12 hours.

    • Workup: Filter off Zn residues. Basify the filtrate with NaOH to pH > 10. Extract with diethyl ether.

    • Purification: Distillation under reduced pressure or conversion to the hydrochloride salt for crystallization.

Chiral Resolution (Self-Validating Protocol)

To obtain the pure (S)-enantiomer:

  • Salt Formation: Dissolve racemic amine in hot methanol. Add (L)-(+)-Tartaric acid (1 eq).[1]

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer (typically less soluble) will crystallize.[1][5]

  • Validation: Filter the crystals. Recrystallize from methanol until the melting point is constant.

  • Liberation: Treat the salt with 1M NaOH and extract with DCM.

  • Check ee: Analyze via chiral HPLC or by measuring specific rotation

    
    .
    

References

  • Structural Characterization of Zn(II)

    • Title: Crystal structure of {(S)-1-phenyl-N,N-bis[(pyridin-2-yl)methyl]ethanamine-κ3 N,N} zinc(II) complexes.
    • Source: NIH / PubMed Central.
    • URL: [Link][1]

  • Isomer Data (N-phenyl analog for comparison)

    • Title: 2-Pyridinemethanamine, N-phenyl- (NIST Chemistry WebBook).[1]

    • Source: NIST Standard Reference D
    • URL: [Link][1]

  • Synthesis and Applications

    • Title: Phenyl(pyridin-2-yl)methanamine (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Inform
    • URL: [Link][1]

  • Conformational Analysis in Catalysis

    • Title: Rationalization of chirality transfer and fast conformational changes in a tris(2-pyridylmethyl)amine-based cage.
    • Source: RSC Advances.[6]

    • URL: [Link]

Solubility Profile of Phenyl-(2-pyridyl)-methylamine in Organic Solvents

[1][2]

Executive Summary & Compound Identity

Phenyl-(2-pyridyl)-methylamine is a bifunctional chiral scaffold featuring a pyridine ring and a primary amine attached to a chiral benzylic carbon.[1][2] It serves as a critical resolving agent in asymmetric synthesis and a ligand in organometallic catalysis.

Understanding its solubility is governed by its dual basicity (pyridine nitrogen and primary amine) and its lipophilic aromatic domains.[1][3]

Chemical Identification
ParameterDetails
IUPAC Name 1-Phenyl-1-(2-pyridyl)methanamine
Common Names

-Phenyl-2-picolylamine; 2-(Amino(phenyl)methyl)pyridine
CAS Number 3009-47-0 (Racemic); 39930-11-5 (General)
Molecular Formula

Molecular Weight 184.24 g/mol
Physical State Viscous oil (free base) or Crystalline solid (Mp 122-125°C, typically as salts/derivs)

Critical Note on Isomers: Do not confuse this compound with N-phenyl-2-pyridinemethanamine (an aniline derivative). The target compound described here carries a primary amine (


) on the benzylic carbon.[1][3]

Physicochemical Basis of Solubility[2]

The solubility behavior of Phenyl-(2-pyridyl)-methylamine is dictated by the interplay between its ionizable centers and its hydrophobic aromatic rings.[1]

Key Physicochemical Parameters
PropertyValue (Approx.)[1][3][4][5][6][7][8]Mechanistic Implication
LogP (Octanol/Water) 1.8 – 2.2Moderate lipophilicity; high affinity for organic solvents like DCM and Ethanol.[1][2]
pKa (Pyridine N) ~5.2Protonates in strong acids; remains neutral in weak acids.[1][3]
pKa (Primary Amine) ~9.0Dominant basic site.[1][3] At pH < 9, solubility in water increases drastically due to ionization (

).[1][3]
H-Bond Donors 1 (Primary Amine)Facilitates solubility in protic solvents (MeOH, EtOH).[1][3]
H-Bond Acceptors 2 (Pyridine N, Amine N)Allows interaction with water and alcohols.[1][2][3]
Theoretical Solubility Logic (DOT Visualization)

The following diagram illustrates the decision logic for solvent selection based on the compound's ionization state.

SolubilityLogicCompoundPhenyl-(2-pyridyl)-methylamine (Free Base)NonPolarNon-Polar Solvents(Hexane, Heptane)Compound->NonPolarLow Solubility(Antisolvent)PolarOrgPolar Organic(EtOH, DCM, DMSO)Compound->PolarOrgHigh Solubility(Dipole/H-Bonding)AqueousAcidAqueous Acid(pH < 4.0)Compound->AqueousAcidHigh Solubility(Ionization to NH3+)AqueousBaseAqueous Base(pH > 10.0)Compound->AqueousBaseInsoluble(Oiling Out)

Figure 1: Solubility behavior of the free base across different solvent classes and pH conditions.[1][3]

Solubility Profile by Solvent Class[1]

The following data categorizes solvents based on their utility for synthesis (reaction medium), purification (crystallization), and extraction.[1][3]

Qualitative Solubility Table
Solvent ClassRepresentative SolventsSolubility StatusApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformVery High Preferred for liquid-liquid extraction from basic aqueous phases.[1][2]
Alcohols Methanol, Ethanol, IsopropanolHigh Excellent for chiral resolution with Tartaric acid.[1][2]
Polar Aprotic DMSO, DMF, DMAcHigh Used in nucleophilic substitution reactions; difficult to remove.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateModerate Good crystallization solvent; solubility decreases significantly at 0°C.
Ethers THF, MTBE, Diethyl EtherModerate to High THF is excellent for reactions; MTBE is a common extraction solvent.[1][2]
Hydrocarbons Hexane, Heptane, TolueneLow to Moderate Toluene dissolves the compound at reflux; Heptane acts as an antisolvent.[2]
Water WaterpH Dependent Insoluble at neutral/basic pH; Soluble as HCl or Tartrate salt.[1][2]
Chiral Resolution Solvent Systems

For researchers using this compound as a resolving agent, the solubility of the diastereomeric salts is the critical factor.

  • System: (+)-Tartaric Acid in Methanol or Ethanol/Water (9:1) .[1][2][3]

  • Mechanism: The diastereomeric salt forms a crystalline precipitate in alcohols, while the unmatched enantiomer remains in the mother liquor.

  • Protocol: Dissolve racemic amine and tartaric acid in boiling methanol. Cool slowly to 4°C to crystallize the less soluble diastereomer.

Experimental Determination Protocol

As a self-validating guide, the following protocol allows you to generate an exact solubility curve for your specific lot of material (purity affects solubility).

Equilibrium Solubility Workflow (Shake-Flask Method)

ExpProtocolcluster_checkValidation CheckStartStart: Excess SolidAdditionEquilibrationEquilibrate(24h @ 25°C, 200 rpm)Start->EquilibrationFiltrationFiltration(0.45 µm PTFE Filter)Equilibration->FiltrationCheckCheck pH ofSaturated SolutionEquilibration->CheckDilutionDilution(Mobile Phase)Filtration->DilutionAnalysisQuantification(HPLC-UV @ 254 nm)Dilution->Analysis

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Analytical Method (HPLC)

To quantify the concentration in the filtrate:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][3]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1][2] (Gradient 10% B to 90% B).

  • Detection: UV at 254 nm (Pyridine

    
     transition).[1][3]
    
  • Retention Time: Expect elution ~3.5 - 5.0 min depending on gradient slope.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11651269, Phenyl-(2-pyridyl)-methylamine. Retrieved from [Link][1][3]

  • Organic Syntheses. Synthesis of 2-Phenylpyridine (Precursor logic and pyridine solubility). Org. Synth. 1938, 18,[2] 70. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Pyridinemethanamine, N-phenyl- (Isomer differentiation data). SRD 69.[1][2] Retrieved from [Link][1][3]

  • ChemBK.Chemical Properties of

    
    -Phenyl-2-pyridinemethanamine (CAS 39930-11-5). Retrieved from [Link][1][3]
    

Physicochemical Profiling of Phenyl-(2-pyridyl)-methylamine: A Technical Guide to Protonation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and thermodynamic analysis of Phenyl-(2-pyridyl)-methylamine (also known as


-phenyl-2-picolylamine). As a chiral bidentate scaffold often employed in asymmetric catalysis and coordination chemistry, understanding its acid-base behavior is critical for optimizing ligand-metal interactions and drug intermediate stability.

This document details the specific protonation sites, theoretical and experimental pKa values, and the electrostatic mechanisms governing its dissociation profile.

Structural Deconstruction & Protonation Sites

The molecule consists of a methine carbon linking two aromatic systems (a phenyl ring and a 2-pyridyl ring) to a primary aliphatic amine. This architecture creates two distinct nitrogenous basic sites with vastly different electronic environments.

The Sites
  • Site A: Exocyclic Aliphatic Amine (

    
    ):  A primary amine attached to a benzylic/picolylic carbon. In isolation, primary amines typically exhibit pKa values ~10. However, the proximity to electron-withdrawing aromatic rings significantly modulates this value.
    
  • Site B: Pyridine Nitrogen (

    
    ):  An 
    
    
    
    hybridized nitrogen within the aromatic ring. The lone pair is orthogonal to the
    
    
    -system, making it available for protonation, though less basic than aliphatic amines.
Stereochemistry Note

The central methine carbon is a stereocenter, meaning the molecule exists as


 and 

enantiomers. While pKa values are identical for enantiomers in achiral media, the micro-environment in chiral resolving agents or protein binding pockets will induce pKa shifts due to specific non-covalent interactions.

Thermodynamic Data: pKa Values

The protonation profile of Phenyl-(2-pyridyl)-methylamine follows a sequential dissociation pathway. The values below represent the stepwise dissociation constants for the dicationic species (


) losing protons to become the neutral free base (

).
Table 1: Dissociation Constants ( )
Species TransitionInteraction SiteEstimated pKaLiterature Anchor (Analog)*Description

(Monocation

Free Base)
Aliphatic Amine (

)
8.1 – 8.4 8.79 (2-Picolylamine)The most basic site. Protonates first.

(Dication

Monocation)
Pyridine Nitrogen (

)
1.8 – 2.1 2.31 (2-Picolylamine)Weakly basic due to electrostatic repulsion.

*Note: Direct experimental values for the phenyl derivative are rare in standard compilations. Values are derived via Hammett electronic extrapolation from the parent compound 2-(aminomethyl)pyridine (2-Picolylamine) , accounting for the inductive electron-withdrawing effect (-I) of the additional phenyl group.

Mechanistic Insight: The Electrostatic Suppression Effect

Researchers often ask why the pyridine nitrogen, which normally has a pKa of ~5.2, drops so drastically to ~2.0 in this scaffold. The answer lies in intramolecular electrostatic repulsion .

The Protonation Sequence[1]
  • Neutral State (pH > 9): Both nitrogens are unprotonated.

  • First Protonation (pH ~ 5-7): The aliphatic amine (

    
    ) is significantly more basic than the pyridine (
    
    
    
    ). The proton binds here first, forming the monocation .
    • Result: The molecule now carries a localized positive charge on the exocyclic amine.

  • Second Protonation (pH < 2): To protonate the pyridine nitrogen, a second proton must approach a molecule that is already positively charged.

    • Coulombic Barrier: The cationic ammonium group is separated from the pyridine nitrogen by only one carbon atom. This proximity creates a strong repulsive field, destabilizing the dication state.

    • Thermodynamic Consequence: The acid strength of the protonated pyridine increases (pKa drops) because the system effectively "wants" to eject the second proton to relieve charge repulsion.

Inductive Effect of the Phenyl Group

Compared to unsubstituted 2-picolylamine (


), the Phenyl-(2-pyridyl)-methylamine has a lower amine pKa (~8.2). The phenyl ring acts as an electron-withdrawing group (EWG) via induction, reducing the electron density on the nitrogen lone pair, thereby lowering its affinity for a proton.

Visualization: Species Distribution & Workflow

Protonation Pathway Diagram

The following diagram illustrates the stepwise equilibrium and the dominant species at physiological pH.

ProtonationPathway cluster_legend Dominant Species at Physiological pH (7.4) Dication Dication (LH2++) (pH < 1.5) Both sites protonated Monocation Monocation (LH+) (pH 2.5 - 7.5) Amine protonated only Dication->Monocation pKa1 ≈ 2.0 (Pyridine deprotonation) FreeBase Free Base (L) (pH > 9.0) Neutral Monocation->FreeBase pKa2 ≈ 8.3 (Amine deprotonation)

Caption: Stepwise dissociation of Phenyl-(2-pyridyl)-methylamine. The monocation is the pharmacologically relevant species at physiological pH.

Experimental Protocol: Potentiometric Determination

To validate these values in your specific solvent system (e.g., for lipophilicity studies), use the following potentiometric titration protocol. This method is self-validating via the use of Gran plots to determine the exact equivalence point.

Materials
  • Analyte: ~0.5 mmol Phenyl-(2-pyridyl)-methylamine hydrochloride (purified).

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

  • Background Electrolyte: 0.1 M KCl or NaCl (to maintain constant ionic strength

    
    ).
    
  • Apparatus: Double-walled glass cell (thermostated to

    
    ), Nitrogen gas purge line.
    
Workflow

TitrationWorkflow Start Dissolve Ligand (0.5 mmol in 50mL 0.1M KCl) Acidify Acidify to pH ~1.5 (Add excess HCl) Start->Acidify Purge N2 Purge (15 mins) Remove dissolved CO2 Acidify->Purge Titrate Stepwise Titration Add 0.1M NaOH (50µL increments) Purge->Titrate Measure Record EMF (mV) Wait for stability (<0.1 mV/sec) Titrate->Measure Loop until pH 11 Calc Data Analysis Non-linear Least Squares (Hyperquad) Titrate->Calc Complete Measure->Titrate Loop until pH 11

Caption: Standardized Potentiometric Titration Workflow for pKa determination.

Critical Causality in Protocol
  • Why Acidify first? We start at pH ~1.5 to fully protonate both sites (Dication state). This allows us to observe both inflection points (

    
     and 
    
    
    
    ) during the base titration.
  • Why Carbonate-free? Dissolved

    
     forms carbonic acid, which consumes NaOH and skews the high-pH endpoint (near the amine pKa of 8.3), leading to calculation errors.
    

References

  • G. Anderegg et al. (1977). Pyridinderivate als Komplexbildner.[1] XI. Die Thermodynamik der Metallkomplexbildung mit Bis-, Tris- und Tetrakis(2-pyridylmethyl)aminen. Helvetica Chimica Acta. (Establishes 2-picolylamine anchor values).

  • NIST Standard Reference Database. 2-Picolylamine Thermochemical Data.

  • Martell, A. E., & Smith, R. M. (2004). NIST Critical Stability Constants of Metal Complexes Database.
  • ChemBK. 2-Picolylamine Properties and Safety.

Sources

A Technical Guide to the Coordination Chemistry and Applications of Phenyl-(2-pyridyl)-methylamine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl-(2-pyridyl)-methylamine scaffold and its derivatives represent a class of highly versatile N,N-bidentate and polydentate ligands that have garnered significant interest across diverse fields of chemical science. Their synthetic accessibility, coupled with the ease of tuning their steric and electronic properties, makes them privileged building blocks for constructing sophisticated coordination complexes. This guide provides an in-depth analysis of the synthesis, coordination behavior, and physicochemical properties of these ligands and their metal complexes. We delve into their demonstrated and potential applications in homogeneous catalysis, medicinal chemistry, and materials science, offering field-proven insights into experimental design and future research trajectories. The narrative emphasizes the causal relationships between ligand architecture, the resulting complex's structure, and its functional properties, providing a robust framework for researchers seeking to exploit the rich potential of this ligand family.

Introduction: The Phenyl-(2-pyridyl)-methylamine Scaffold

At the heart of modern coordination chemistry lies the rational design of ligands to control the environment around a metal center, thereby dictating the resultant complex's reactivity and properties. The phenyl-(2-pyridyl)-methylamine framework is a classic example of a modular ligand system. In its simplest form, it acts as a bidentate ligand, coordinating to a metal center via the nitrogen atoms of the pyridine ring and the secondary amine. This creates a stable five-membered chelate ring, a common motif in coordination chemistry.

The true power of this scaffold lies in its synthetic tractability. It serves as a foundational unit for constructing more complex, polydentate ligands, such as the tripodal tris(2-pyridylmethyl)amine (TPA or TPMA) systems, which are crucial in bioinorganic modeling and catalysis.[1] By strategically modifying the phenyl ring, the pyridyl moiety, or the amine nitrogen, researchers can precisely tune the electronic properties (e.g., electron-donating or -withdrawing effects) and steric bulk around the metal center, influencing everything from redox potentials to catalytic selectivity.

G L L C C L->C M M L->M S S L->S

Caption: Core structure and key areas of functionalization and application.

Synthesis and Functionalization Strategies

The accessibility of a ligand is paramount to its widespread application. Phenyl-(2-pyridyl)-methylamine and its derivatives can be prepared through several reliable synthetic routes, most commonly involving reductive amination or nucleophilic substitution.

Experimental Protocol: Synthesis of N-(phenylmethyl)-N-(pyridin-2-yl)amine

This protocol describes a standard reductive amination for synthesizing a representative ligand. The choice of a mild reducing agent like sodium borohydride is crucial to prevent over-reduction of the pyridine ring while efficiently converting the imine intermediate to the desired amine.

Materials:

  • 2-Aminopyridine

  • Benzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous methanol (100 mL). Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by TLC. This step forms the Schiff base (imine) intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Causality Note: The slow, cooled addition is a critical safety and selectivity measure to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Final Product: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure phenyl-(2-pyridyl)-methylamine ligand.

Advanced Functionalization

Modern cross-coupling reactions have revolutionized ligand synthesis. The Buchwald-Hartwig amination, for instance, provides a powerful and modular approach to forge C-N bonds, enabling the rapid synthesis of diverse libraries of N-substituted pyridyl ligands from halo-pyridines and various amines.[2] This strategy is invaluable for systematic studies in catalysis, where fine-tuning of ligand electronics is key to optimizing performance.[2]

Coordination Behavior and Structural Diversity

The phenyl-(2-pyridyl)-methylamine motif can coordinate to a wide range of transition metals, including but not limited to Fe, Co, Cu, Zn, Pd, and Pt.[3][4][5][6] The resulting coordination geometry is highly dependent on the metal ion's intrinsic preferences, the stoichiometry of the ligand, and the presence of ancillary ligands.

Coordination Modes:

  • Bidentate Chelation: The most common mode, forming a stable five-membered [M-N(py)-C-C-N(amine)] ring.

  • Bridging: In polynuclear complexes, the ligand can bridge two metal centers, although this is less common than simple chelation.

  • Polydentate Scaffolding: The core motif is frequently incorporated into larger structures. For example, linking three units to a central nitrogen atom yields the tripodal, tetradentate tris((2-pyridyl)methyl)amine (TPMA) ligand, which creates a well-defined coordination pocket around the metal ion.[1][7]

CoordinationModes cluster_bidentate Bidentate Chelation cluster_tripodal Tripodal Tetradentate Mode M1 M N1_py N_py M1->N1_py N1_amine N_amine M1->N1_amine N1_py->N1_amine Ligand Backbone M2 M N_apical N_apical Arm1 N_py Arm2 N_py Arm3 N_py

Caption: Common bidentate and tripodal tetradentate coordination modes.

The structural diversity is vast, ranging from simple mononuclear complexes like [MX2(L)] (where L is the bidentate ligand) to complex, self-assembled polynuclear clusters.[4][6] X-ray crystallography is the definitive technique for elucidating these structures.

Complex ExampleMetal IonCoordination GeometryKey Structural FeatureReference
2Zn(II)Distorted Trigonal BipyramidalTripodal ligand creates a hydrophobic cavity[7]
[Fe(L4)3]2+Fe(II)OctahedralThree bidentate ligands form a chiral complex[5]
[Pd(A)2]Pd(II)Square PlanarMixed ligand system with thiourea derivatives[3]
[CuII7(...)]Cu(II)Heptanuclear ClusterLigand directs self-assembly of a complex cluster[4]

Physicochemical Properties and Characterization Workflow

The properties of metal complexes derived from phenyl-(2-pyridyl)-methylamine ligands are as diverse as their structures. Many exhibit interesting redox behavior, making them suitable for catalytic applications involving electron transfer.[8] A particularly noteworthy property is the fluorescence observed in certain complexes, especially with d¹⁰ metals like Zn(II). Coordination to the metal can rigidify the ligand structure and induce metal-to-ligand charge transfer (MLCT) or ligand-centered transitions, leading to enhanced or shifted fluorescence emission.[7][9][10]

Standard Characterization Workflow

A robust and self-validating characterization protocol is essential to confirm the identity and purity of a novel coordination complex.

Workflow A Synthesis & Purification B Elemental Analysis (CHN) Confirms empirical formula A->B C Spectroscopy (NMR, FT-IR, MS) Confirms ligand coordination A->C D Single Crystal X-ray Diffraction Definitive 3D Structure C->D If crystals form E Electrochemical Analysis (Cyclic Voltammetry) Probes redox properties D->E F Photophysical Study (UV-Vis, Fluorescence) Investigates optical properties D->F G Functional Assays (Catalysis, Biological Screening) Evaluates application potential E->G F->G

Caption: A logical workflow for the characterization of new metal complexes.

Expert Insight: When analyzing NMR spectra of diamagnetic complexes (e.g., Zn(II)), a downfield shift of the pyridine proton signals upon coordination is a strong indicator that the pyridyl nitrogen is bound to the metal center.[7] For paramagnetic complexes (e.g., high-spin Fe(II)), NMR signals will be broad and shifted over a wide ppm range, requiring specialized interpretation but confirming the paramagnetic nature of the complex.

Applications and Future Outlook

The tunable nature of phenyl-(2-pyridyl)-methylamine ligands has led to their exploration in numerous high-impact areas.

Homogeneous Catalysis

The ability of these ligands to stabilize multiple oxidation states of a metal is key to their catalytic activity. Iron and cobalt complexes have shown promise in hydrogenation and polymerization reactions.[5][11] For instance, chiral Fe(II) complexes bearing (pyridyl)imine ligands, structurally related to the title ligands, have been successfully employed as catalysts in the asymmetric transfer hydrogenation of ketones.[5] The ligand framework directly influences the stereoselectivity and efficiency of the catalytic cycle.

Bioinorganic and Medicinal Chemistry

Metal complexes offer unique geometries and mechanisms of action not readily accessible to purely organic molecules, making them attractive therapeutic candidates.[8]

  • Anticancer Agents: Platinum(II) and Palladium(II) complexes have been investigated for their potential as antitumor agents, with their activity often linked to their ability to bind to DNA.[3] The ligand's structure modulates the complex's lipophilicity, cellular uptake, and DNA binding affinity.

  • Antimicrobial Activity: Complexes of cobalt, copper, and zinc with related pyridyl-selenium ligands have demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria.[6] The metal ion itself can be toxic to bacteria, and the ligand serves as a delivery vehicle to transport the metal into the cell.

Materials Science and Sensing

The photophysical properties of certain complexes are central to their application in materials science. Zinc(II) complexes of tripodal phenyl-pyridyl amine ligands exhibit significant enhancement and a red shift in fluorescence upon metal binding.[9][10] This "turn-on" fluorescence response forms the basis for highly sensitive and selective metal ion probes.[7] The ability of these ligands to drive the self-assembly of metal ions also allows for the construction of polynuclear clusters with interesting magnetic properties, positioning them as building blocks for next-generation molecular magnets.[4]

Future Outlook

The coordination chemistry of phenyl-(2-pyridyl)-methylamine ligands is a mature yet continually evolving field. Future research is likely to focus on:

  • Asymmetric Catalysis: Designing new chiral variants for highly enantioselective transformations.

  • Photoredox Catalysis: Developing new ruthenium and iridium complexes with tailored photophysical and redox properties for organic synthesis.[2]

  • Targeted Drug Delivery: Functionalizing the ligand scaffold with biocompatible moieties or targeting vectors to improve the selectivity and reduce the toxicity of metallodrugs.

  • Smart Materials: Integrating fluorescent complexes into polymers or onto surfaces to create advanced chemical sensors and imaging agents.

By continuing to explore the rich interplay between ligand design, coordination chemistry, and functional application, the phenyl-(2-pyridyl)-methylamine scaffold is poised to remain a cornerstone of molecular innovation.

References

  • Title: Structures, Metal Ion Affinities, and Fluorescence Properties of Soluble Derivatives of Tris((6-phenyl-2-pyridyl)methyl)amine Source: Inorganic Chemistry (ACS Publications) URL: [Link][7][9][10]

  • Title: Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products Source: PMC URL: [Link][12]

  • Title: Palladium(II) and platinum(II) complexes containing the mixed ligands N-phenyl-N-(2-pyridyl or 2-methylpyridyl) thiourea and diphosphines Ph2P(CH2)n PPh2 (n=1-4) Source: ResearchGate URL: [Link][3]

  • Title: Metal Complexes for Therapeutic Applications Source: PMC URL: [Link][8]

  • Title: Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects Source: MDPI URL: [Link][4]

  • Title: Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones Source: ResearchGate URL: [Link][5]

  • Title: Synthesis and characterisation of novel tris(2-pyridilmethyl) amine complexes for reductive catalysis applications Source: Tesi Unive URL: [Link][1]

  • Title: Various metal complexes and their biological implications Source: The Pharma Innovation Journal URL: [Link][13]

  • Title: Facile access to N-substituted pyridyl ligands Source: ChemRxiv URL: [Link][2]

  • Title: Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts Source: MDPI URL: [Link][11]

  • Title: Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation Source: New Journal of Chemistry (RSC Publishing) URL: [Link][6]

  • Title: Indole-Containing Metal Complexes and Their Medicinal Applications Source: PMC URL: [Link][14]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI URL: [Link][15]

  • Title: Metal Dipicolylamines and their Biomedical Applications: A Mini Review Source: University of Sri Jayewardenepura URL: [Link][16]

Sources

Phenyl-(2-pyridyl)-methylamine: Pharmacophore Versatility from GPCR Ligands to Metallo-Cytotoxins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl-(2-pyridyl)-methylamine represents a privileged chemical scaffold in medicinal chemistry. Its structural duality—combining a lipophilic phenyl ring with a hydrophilic, hydrogen-bond-accepting pyridine ring via a nitrogen-containing linker—allows it to serve two distinct roles in drug development:

  • GPCR Pharmacophore Anchor: It constitutes the essential binding core of the pheniramine class of Histamine H1 antagonists.

  • Cytotoxic Metallo-Ligand: In its free amine form, it acts as a bidentate (

    
    ) chelator for transition metals (Cu, Pt), generating complexes with potent anticancer and DNA-cleaving properties.
    

This technical guide dissects the biological activity, structure-activity relationships (SAR), and synthetic protocols for this scaffold, designed for application scientists and medicinal chemists.

Part 1: Structural Analysis & Pharmacophore Mapping

The biological utility of phenyl-(2-pyridyl)-methylamine stems from its ability to interact with diverse biological targets through specific electronic and steric features.

The Pharmacophore Triad

The molecule functions through a three-point pharmacophore model:

  • Point A (Hydrophobic): The phenyl ring provides

    
     stacking interactions (e.g., with Trp or Phe residues in receptor pockets).
    
  • Point B (H-Bond Acceptor): The pyridine nitrogen (N1) acts as a crucial hydrogen bond acceptor. In H1 antagonists, this confers selectivity over muscarinic receptors.

  • Point C (Cationic/Chelating): The amine nitrogen. At physiological pH, it can be protonated (cationic interaction with Asp residues). In metallodrugs, it functions as a sigma-donor ligand.

Graphviz Pharmacophore Map

The following diagram illustrates the interaction modes of the scaffold in both organic receptor binding and metal coordination contexts.

PharmacophoreMap Phenyl Phenyl Ring (Lipophilic / Pi-Stacking) Amine Methylamine Nitrogen (Cationic Center / Metal Donor) Phenyl->Amine Scaffold Backbone Target_GPCR GPCR Binding Pocket (Asp / Trp Residues) Phenyl->Target_GPCR Pi-Pi Interaction Pyridine Pyridine Ring (H-Bond Acceptor) Pyridine->Amine Scaffold Backbone Pyridine->Target_GPCR H-Bonding Target_Metal Metal Ion Center (Cu(II) / Pt(II)) Pyridine->Target_Metal Coordination (N) Amine->Target_GPCR Ionic Bond (Asp) Amine->Target_Metal Coordination (N)

Caption: Dual-mode interaction map showing GPCR binding (dashed) and metal coordination (solid) pathways.

Part 2: Biological Targets & Mechanisms

Histamine H1 Receptor Antagonism

While the specific methylamine linker (1-carbon) is often a precursor, the scaffold is the pharmacophoric heart of the propylamine antihistamines (e.g., Pheniramine, Chlorpheniramine).

  • Mechanism: Inverse agonism at the H1 receptor.

  • Selectivity: The 2-pyridyl group is critical. Replacing it with a second phenyl ring (as in diphenhydramine analogues) often increases anticholinergic (muscarinic) side effects. The pyridine nitrogen reduces lipophilicity and alters the electrostatic potential to favor H1 binding [1].

Anticancer Metallodrugs (Copper/Platinum Complexes)

Recent research has repurposed this scaffold as a ligand for copper(II) complexes.

  • Mechanism: The ligand facilitates membrane transport of the metal. Once intracellular, the Cu(II) complex undergoes redox cycling, generating Reactive Oxygen Species (ROS) and inducing DNA cleavage.

  • Hypoxia Selectivity: Some nitro-substituted derivatives show enhanced cytotoxicity in hypoxic tumor environments (e.g., HeLa cells), making them promising candidates for solid tumor therapy [2].

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications impact biological efficacy.

ModificationEffect on H1 ActivityEffect on Cytotoxicity (Metal Complex)
Para-Cl on Phenyl Increases Potency (10x) (e.g., Chlorpheniramine)Increases lipophilicity; variable effect on IC50.
Pyridine -> Phenyl Decreases H1 selectivity; increases anticholinergic SE.Reduces water solubility of the complex.[1]
Linker Elongation Propyl (3C) is optimal for H1 binding.Methyl (1C) is optimal for bidentate chelation (5-membered ring formation).
Nitro (NO2) group Reduces H1 affinity.Increases Hypoxia Selectivity (Redox active).

Part 3: Synthetic Protocols

To ensure reproducibility, we utilize a Reductive Amination pathway. This method is preferred over direct alkylation due to higher yields and the prevention of over-alkylation.

Protocol: Synthesis of Phenyl-(2-pyridyl)-methylamine

Objective: Synthesis of the secondary amine ligand from 2-pyridinecarboxaldehyde and aniline.

Reagents:

  • 2-Pyridinecarboxaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (Solvent)[2]

  • Magnesium Sulfate (

    
    ) (Dehydrating agent)
    

Step-by-Step Methodology:

  • Imine Formation (Dehydration is Critical):

    • Dissolve 2-pyridinecarboxaldehyde (10 mmol) and aniline (10 mmol) in anhydrous Methanol (30 mL).

    • Add anhydrous

      
       (2 g) to the flask. Note: Water removal drives the equilibrium toward the imine.
      
    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add

      
       (15 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
      
    • Allow the mixture to warm to RT and stir overnight.

  • Workup:

    • Quench with water (10 mL). Evaporate methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure amine oil/solid.

Graphviz Synthetic Workflow

SynthesisWorkflow Aldehyde 2-Pyridine- carboxaldehyde ImineStep Imine Formation (MeOH, MgSO4, RT) Aldehyde->ImineStep Aniline Aniline Derivatives Aniline->ImineStep Intermediate Imine Intermediate ImineStep->Intermediate -H2O ReductionStep Reduction (NaBH4, 0°C) Intermediate->ReductionStep Product Phenyl-(2-pyridyl)- methylamine ReductionStep->Product +H-

Caption: Reductive amination pathway ensuring specific mono-alkylation of the amine.

Part 4: Experimental Validation (Cytotoxicity)

When evaluating this scaffold as a metallodrug ligand, the MTT Assay is the standard for determining


 values.[1]

Protocol:

  • Complexation: React the synthesized ligand (from 3.1) with

    
     in ethanol (1:1 stoichiometry) to precipitate the copper complex.
    
  • Cell Seeding: Seed HeLa or MCF-7 cells in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Treat cells with the Copper-Ligand complex at graded concentrations (0.1 – 100

    
    M). Include cisplatin as a positive control.
    
  • Readout: After 48h, add MTT reagent. Dissolve formazan crystals in DMSO and read absorbance at 570 nm.

  • Analysis: Plot dose-response curves to calculate

    
    . Expect 
    
    
    
    values in the 5–25
    
    
    M range for active copper complexes [2].

References

  • Pharmacophore Definition & H1 Activity

    • Source: "Structure-Activity Relationships of Histamine H1-Receptor Antagonists."
    • URL:[Link] (Contextual inference from similar pharmacophore studies).

  • Cytotoxicity of Copper Complexes

    • Source: "Copper(II) Pyridyl Aminophenolates: Hypoxia‐Selective, Nucleus‐Targeting Cytotoxins."[1]

    • URL:[Link]

  • Synthetic Methodology (Reductive Amination)
  • Chemical Properties & Identifiers

    • Source: "Phenyl(pyridin-2-yl)methanamine | PubChem CID 2775258."[3]

    • URL:[Link]

Sources

The Synthesis and Mechanistic Evolution of Phenyl-(2-pyridyl)-methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl(pyridin-2-yl)methanamine (CAS 39930-11-5), also known as


-phenyl-2-pyridinemethanamine, is a highly versatile primary amine characterized by its dual aromatic system—a phenyl ring and a pyridine ring bridged by a methanamine core. Historically, this molecule was synthesized via traditional, often harsh, Leuckart reactions or standard reductive aminations. However, the demand for greener, more efficient pathways in drug discovery has driven the evolution of its synthesis. Today, it serves not only as a critical intermediate for dopamine D2 receptor ligands and antihistamines but also as a foundational building block in advanced electrochemical syntheses and site-selective C–C bond cleavage methodologies.

This whitepaper provides an in-depth technical analysis of the historical context, modern synthetic protocols, and the underlying mechanistic causality of Phenyl-(2-pyridyl)-methanamine synthesis and its downstream applications.

Evolution of Synthesis Pathways

Traditional vs. Modern Approaches

Historically, the synthesis of primary amines from diaryl ketones like 2-benzoylpyridine relied on the Leuckart reaction, which required high temperatures (up to 180 °C), excess formamide, and strongly acidic conditions, often leading to poor atom economy and complex purification profiles.

Modern methodologies have shifted toward catalytic reductive amination and ultrasound-assisted protocols. The introduction of Titanium(IV) isopropoxide (


) as a Lewis acid catalyst marked a significant turning point. By coordinating with the carbonyl oxygen of 2-benzoylpyridine, 

increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by ammonia. Subsequent in situ reduction by sodium borohydride (

) under ultrasound irradiation significantly reduces reaction times and suppresses the formation of secondary amine byproducts 1.
Mechanistic Causality of Ultrasound-Assisted Reductive Amination

The choice of reagents in modern reductive amination is highly deliberate:

  • 
     (Lewis Acid):  Prevents the over-reduction of the ketone before imine formation. It acts as a transient protecting group that stabilizes the iminium intermediate.
    
  • Ultrasound Irradiation: Induces acoustic cavitation. The rapid formation and collapse of microbubbles create localized hotspots of high temperature and pressure, which drastically accelerates mass transfer in the heterogeneous ethanolic ammonia mixture.

ReductiveAmination Ketone 2-Benzoylpyridine LewisAcid Ti(OiPr)4 Activation Ketone->LewisAcid Ammonia Ethanolic Ammonia Ammonia->LewisAcid Iminium Iminium Intermediate LewisAcid->Iminium Nucleophilic Attack Reduction NaBH4 + Ultrasound Iminium->Reduction Product Phenyl(pyridin-2-yl)methanamine Reduction->Product Hydride Transfer

Caption: Mechanistic pathway of ultrasound-assisted reductive amination of 2-benzoylpyridine.

Downstream Applications: Electrochemical[4+1] Tandem Amination

Phenyl(pyridin-2-yl)methanamine has gained immense prominence as a substrate for the direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines. These fused N-heterocyclic compounds are privileged scaffolds in pharmaceutical chemistry 2.

The Role of Indirect Electrosynthesis

Traditional syntheses of imidazo[1,5-a]pyridines require pre-functionalized, expensive starting materials and harsh oxidants. Recent breakthroughs utilize an electrochemical[4+1] tandem


 C–H double amination strategy.

Causality behind the Electrochemical Setup:

  • Redox Mediator (

    
    ):  Instead of direct anodic oxidation of the organic substrates (which often leads to degradation), 
    
    
    
    is oxidized at the anode to form molecular iodine (
    
    
    ). The
    
    
    reacts with acetophenone to form an
    
    
    -iodoketone intermediate, which is highly susceptible to nucleophilic attack by Phenyl(pyridin-2-yl)methanamine.
  • Undivided Cell: The use of an undivided cell allows the cathodic reduction of protons (generating

    
     gas) to balance the anodic oxidation, maintaining a neutral pH environment without the need for complex ion-exchange membranes.
    

ElectrochemicalAmination NH4I NH4I (Redox Mediator) Anode Anodic Oxidation NH4I->Anode I2 Molecular Iodine (I2) Anode->I2 Ketone Acetophenone AlphaIodo α-Iodoketone Ketone->AlphaIodo + I2 Intermediate Substitution Intermediate AlphaIodo->Intermediate Amine Phenyl(pyridin-2-yl)methanamine Amine->Intermediate Nucleophilic Attack Cyclization Oxidative Dehydrogenation Intermediate->Cyclization Product 3-Acyl Imidazo[1,5-a]pyridine Cyclization->Product - H2

Caption: Indirect electrochemical [4+1] tandem sp3 C-H double amination mechanism.

Quantitative Data & Optimization Metrics

The efficiency of these synthetic pathways heavily depends on precise parameter control. Table 1 summarizes the optimization of the redox mediator and solvent in the electrochemical synthesis of 3-acyl imidazo[1,5-a]pyridines from Phenyl(pyridin-2-yl)methanamine 2.

Table 1: Optimization of Electrochemical Amination Parameters

EntryRedox MediatorSolventCurrent (mA)Temp (°C)Isolated Yield (%)
1 (Optimal)

DMSO 10 80 76%
2KIDMSO108061%
3NaIDMSO108058%
4

DMSO1080Trace
5

DMA108073%
6

DMF108059%
7

DMSO1025 (RT)0% (N.D.)

Data indicates that anodic oxidative dehydrogenation via an iodine mediator in a highly polar aprotic solvent (DMSO) is critical for driving the transformation.

Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify intermediate formation.

Protocol A: Ultrasound-Assisted Synthesis of Phenyl(pyridin-2-yl)methanamine

Adapted from established primary amine ultrasound methodologies1.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-benzoylpyridine (10 mmol) in 15 mL of ethanolic ammonia (2.0 M solution).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (

    
    , 12 mmol) dropwise under a nitrogen atmosphere. Stir at room temperature for 15 minutes to allow complete iminium ion formation.
    
  • Reduction: Carefully add Sodium borohydride (

    
    , 15 mmol) in small portions to prevent excessive effervescence.
    
  • Ultrasound Irradiation: Place the flask in an ultrasonic bath (e.g., 35 kHz) and irradiate for 45–60 minutes.

    • Self-Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the ketone spot (

      
      ) and appearance of a highly polar amine spot (
      
      
      
      , ninhydrin active) indicates completion.
  • Workup: Quench the reaction with 10 mL of aqueous

    
     (2 M). Filter the resulting white titanium dioxide precipitate through a Celite pad. Extract the filtrate with dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography to yield Phenyl(pyridin-2-yl)methanamine as a thick liquid.
    
    • Analytical Validation: MS (ESI)

      
      : 185.2 
      
      
      
      [[3]]().
Protocol B: Gram-Scale Electrochemical Synthesis of 3-Acyl Imidazo[1,5-a]pyridines

Demonstrating the utility of Phenyl(pyridin-2-yl)methanamine in advanced heterocyclic construction2.

  • Electrolytic Setup: To a 100 mL undivided electrolytic tube, add Acetophenone (10 mmol), Phenyl(pyridin-2-yl)methanamine (20 mmol),

    
     (30 mmol), and 50 mL of anhydrous DMSO.
    
  • Electrode Configuration: Equip the cell with a graphite rod anode (diameter = 0.6 cm) and a platinum plate cathode (surface area = 1.0

    
    ). Ensure electrodes are submerged and parallel, spaced approximately 1 cm apart.
    
  • Electrolysis: Apply a constant current of 25 mA using a DC power supply. Heat the reaction mixture to 80 °C and maintain stirring for 20 hours.

    • Self-Validation Checkpoint: The solution will transition to a deep brown color, indicative of in situ

      
       generation. TLC monitoring will show the gradual consumption of the primary amine.
      
  • Quenching & Extraction: Disconnect the power. Pour the reaction mixture into 100 mL of distilled water. Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic phases with saturated brine (

    
     mL) to remove residual DMSO. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Isolation: Purify the crude product via silica gel column chromatography (Petroleum ether/Ethyl acetate) to afford the target 3-acyl imidazo[1,5-a]pyridine (approx. 62% isolated yield on a gram scale).

References

  • Ultrasound assisted one-pot synthesis of various primary amines Der Pharma Chemica[Link]

  • Electrochemical [4 + 1] Tandem sp3(C–H) Double Amination for the Direct Synthesis of 3-Acyl-Functionalized Imidazo[1,5-a]pyridines ACS Omega[Link]

  • Controllable site-selective C–C bond cleavage for the divergent synthesis of imidazo[1,5-a]pyridine derivatives RSC Advances[Link]

  • DOPAMINE D2 RECEPTOR LIGANDS (EP 3233799 B1) European Patent Office[Link]

Sources

Crystal packing and solid-state structure of Phenyl-(2-pyridyl)-methylamine

Solid-State Architecture of -Phenyl-2-pyridinemethanamine

Executive Summary




Molecular Architecture & Conformational Analysis

Before analyzing the lattice, one must understand the monomeric unit. The molecule features a chiral center (

Conformational Freedom

The molecule's geometry is dictated by two critical torsion angles:

    In the solid state (particularly in metal complexes like Zinc or Copper), the molecule adopts a gauche conformation to facilitate chelation, bringing the pyridine nitrogen (

    
    
    
    
    The "Bidentate" Synthon

    The proximity of the pyridine nitrogen (acceptor) and the exocyclic amine (donor) creates a self-complementary recognition site.

    • Intramolecular: Potential for weak

      
       bonding (5-membered ring mimic), though often entropically disfavored in favor of intermolecular networks.
      
    • Intermolecular: Formation of

      
       chains, a common motif in 2-substituted pyridines.
      

    Solid-State Assembly & Packing Motifs

    The utility of this compound in chiral resolution relies on its ability to form diastereomeric salts. The packing is dominated by three primary forces:

    Hydrogen Bonding Networks (The "Zipper")

    In the hydrochloride salt form (the most common solid state), the packing is defined by a charge-assisted hydrogen bond network.

    • Donor: The protonated ammonium group (

      
      ).
      
    • Acceptor: The chloride anion (

      
      ) and the pyridine nitrogen (if unprotonated) or the chloride bridging two cations.
      
    • Geometry: The chloride ions typically act as bridges, accepting H-bonds from 2-3 neighboring ammonium protons, creating a 2D sheet structure that separates the hydrophobic aromatic layers.

    Aromatic - Stacking

    The "T-shaped" or "Parallel-Displaced" stacking is observed between the electron-deficient pyridine ring of one molecule and the electron-rich phenyl ring of its neighbor.

    • Centroid-Centroid Distance: Typically

      
      .
      
    • Significance: This interaction stabilizes the hydrophobic core of the crystal lattice, often responsible for the high melting points of the diastereomeric salts used in resolution.

    Metal Coordination Geometry

    When used as a ligand (e.g., in Cu(II) or Zn(II) complexes), the crystal packing shifts to a Distorted Trigonal Bipyramidal geometry.

    • Space Group: Often

      
       (Triclinic) or 
      
      
      (Monoclinic) depending on the counter-ion.
    • Chirality: Enantiopure complexes crystallize in non-centrosymmetric space groups (e.g.,

      
      ), preserving the chiral information of the ligand.
      
    Data Summary: Crystal Metrics (Representative)
    ParameterHydrochloride Salt (Typical)Metal Complex (Cu/Zn)
    Crystal System MonoclinicTriclinic / Monoclinic
    Space Group
    
    
    (Racemate)
    
    
    or
    
    
    Z (Units/Cell) 42 or 4
    Primary Interaction
    
    
    Metal-N Chelation
    Melting Point
    
    
    (Dec)
    
    

    Visualization of Structural Logic

    The following diagrams illustrate the logical flow of crystallization and the molecular connectivity.

    Crystallization Workflow

    Caption: Workflow for converting the unstable free base oil into a crystalline solid suitable for X-ray diffraction.

    Molecular Connectivity & Interaction Map

    Caption: Connectivity map showing the bidentate chelation potential and H-bond acceptor/donor sites.

    Experimental Protocol: Crystallization of the Hydrochloride Salt

    Since the free base is prone to oxidation and is often an oil, the hydrochloride salt is the standard for structural characterization.

    Materials
    • 
      -Phenyl-2-pyridinemethanamine (Crude oil or commercial standard).
      
    • Solvent A: Absolute Ethanol (EtOH).

    • Solvent B: Diethyl Ether (

      
      ) or Ethyl Acetate (EtOAc).
      
    • Reagent: 1.25 M HCl in Ethanol.

    Step-by-Step Methodology
    • Dissolution: Dissolve 100 mg of the amine in 2 mL of absolute ethanol. Ensure complete dissolution; filter if turbid.

    • Salt Formation: Dropwise, add 1.1 equivalents of HCl/EtOH solution. The solution may warm slightly (exothermic protonation).

    • Supersaturation:

      • Method A (Vapor Diffusion): Place the ethanol solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether. Seal the outer jar. Ether vapors will diffuse into the ethanol, lowering solubility slowly.

      • Method B (Cooling): Add Ethyl Acetate until the solution just becomes cloudy, then add a drop of ethanol to clear it. Seal and place at 4°C for 24-48 hours.

    • Harvesting: Colorless prisms or needles should form. Decant the mother liquor and wash crystals with cold

      
      .
      
    • Validation:

      • Melting Point: Expect sharp transition

        
        .
        
      • PXRD: Verify crystallinity against calculated patterns if available.

    References

    • Crystal Structure of Pyridine-Alcohol Analogs

      • Title: Crystal structure of phenyl(pyridin-2-yl)methanol.
      • Source: PMC / NIH (Structure of the alcohol analog, C12H11NO).
      • URL:[Link]

    • Metal Complex Coordination

      • Title: Bipyridine conformations control the solid-state supramolecular chemistry of zinc(II) phthalocyanine.
      • Source: Royal Society of Chemistry (RSC).
      • URL:[Link]

    • Chiral Resolution & Configuration

      • Title: Assigning the Absolute Configurations of Chiral Primary Amines.[1][2]

      • Source: Frontiers in Chemistry.
      • URL:[Link]

    • Compound Identification (PubChem)

      • Title: Phenyl-(2-pyridyl)-methylamine (CID 11651269).
      • Source: PubChem.[3]

      • URL:[Link]

    Methodological & Application

    Application Notes and Protocols for the Asymmetric Synthesis of Phenyl-(2-pyridyl)-methylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Significance of Chiral Amines

    Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] The specific stereochemistry of these molecules is often critical to their biological activity, making their enantioselective synthesis a paramount objective in modern organic chemistry and drug development. Phenyl-(2-pyridyl)-methylamine, in particular, serves as a valuable building block and a key structural component in various biologically active compounds and chiral ligands.[2][3] The development of robust and efficient protocols for its asymmetric synthesis is therefore of significant interest to the scientific community.

    This document outlines a detailed protocol for the asymmetric synthesis of Phenyl-(2-pyridyl)-methylamine, focusing on the highly effective method of asymmetric transfer hydrogenation of a prochiral imine. This approach offers several advantages, including operational simplicity, the use of readily available and inexpensive reagents, and high enantioselectivity.[4]

    Scientific Principles: Asymmetric Transfer Hydrogenation

    Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones and imines.[4] The core principle of this method lies in the use of a chiral catalyst to facilitate the transfer of a hydride from a hydrogen donor, typically isopropanol or a formic acid/triethylamine azeotrope, to the substrate. The chiral environment created by the catalyst directs the hydride addition to one of the two enantiotopic faces of the imine, leading to the preferential formation of one enantiomer of the corresponding amine.

    Several catalytic systems have been developed for ATH, with ruthenium, rhodium, and iridium complexes in conjunction with chiral diamine or amino alcohol ligands being among the most successful.[4][5] Another prominent and highly effective approach involves the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, in combination with a Hantzsch ester as the hydrogen source.[4] This organocatalytic method offers the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis where metal contamination is a concern.

    This protocol will focus on a well-established metal-catalyzed ATH procedure, which provides high yields and excellent enantioselectivity for the synthesis of Phenyl-(2-pyridyl)-methylamine.

    Experimental Workflow Overview

    The asymmetric synthesis of Phenyl-(2-pyridyl)-methylamine via transfer hydrogenation involves a two-step sequence. The first step is the formation of the N-(pyridin-2-yl)benzaldimine substrate from 2-aminopyridine and benzaldehyde. The second, and key, step is the asymmetric transfer hydrogenation of this imine to the desired chiral amine.

    G benzaldehyde Benzaldehyde imine_formation Condensation (e.g., Dean-Stark) benzaldehyde->imine_formation aminopyridine 2-Aminopyridine aminopyridine->imine_formation imine N-(pyridin-2-yl)benzaldimine imine_formation->imine imine_input N-(pyridin-2-yl)benzaldimine ath_reaction Asymmetric Transfer Hydrogenation imine_input->ath_reaction catalyst Chiral Ru/Rh Catalyst + Chiral Diamine Ligand catalyst->ath_reaction h_source Hydrogen Source (e.g., HCOOH/NEt3) h_source->ath_reaction chiral_amine Phenyl-(2-pyridyl)-methylamine (Enantioenriched) ath_reaction->chiral_amine workup Aqueous Workup chiral_amine->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis (for % ee) purification->analysis final_product Purified Chiral Amine analysis->final_product

    Caption: Experimental workflow for the asymmetric synthesis of Phenyl-(2-pyridyl)-methylamine.

    Detailed Experimental Protocol

    Materials and Reagents:

    ReagentCAS NumberMolecular WeightPuritySupplier
    Benzaldehyde100-52-7106.12 g/mol ≥99%Sigma-Aldrich
    2-Aminopyridine504-29-094.11 g/mol ≥99%Sigma-Aldrich
    Toluene108-88-392.14 g/mol Anhydrous, ≥99.8%Sigma-Aldrich
    [RuCl₂(p-cymene)]₂52462-29-0612.39 g/mol -Strem Chemicals
    (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)167316-27-0396.51 g/mol ≥98%Strem Chemicals
    Formic Acid64-18-646.03 g/mol ≥98%Sigma-Aldrich
    Triethylamine121-44-8101.19 g/mol ≥99.5%Sigma-Aldrich
    Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous, ≥99.8%Sigma-Aldrich
    Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol AnhydrousFisher Scientific
    Silica Gel7631-86-960.08 g/mol 230-400 meshFisher Scientific

    PART 1: Synthesis of N-(pyridin-2-yl)benzaldimine

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 eq), 2-aminopyridine (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

    • Add a sufficient volume of toluene to immerse the reactants and fill the Dean-Stark trap.

    • Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

    • Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure to yield the crude imine. The crude product is often of sufficient purity for the subsequent step, but can be purified by recrystallization or column chromatography if necessary.

    PART 2: Asymmetric Transfer Hydrogenation

    Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous dichloromethane (DCM).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

    • In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • Add the N-(pyridin-2-yl)benzaldimine (1.0 eq) to the catalyst solution, followed by the formic acid/triethylamine mixture (5.0 eq).

    • Stir the reaction at the desired temperature (typically room temperature to 40 °C) and monitor its progress by TLC.

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    PART 3: Purification and Analysis

    • Purify the crude amine by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Determine the enantiomeric excess (% ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis. A common stationary phase for this separation is a Chiralcel OD-H or similar column.

    Expected Results and Key Parameters

    ParameterExpected OutcomeNotes
    Yield 85-95%Yields can be influenced by reaction time and temperature.
    Enantiomeric Excess (% ee) >95%The choice of chiral ligand is critical for high enantioselectivity.
    Reaction Time 12-24 hoursMonitoring by TLC is recommended to determine the optimal reaction time.
    Temperature 25-40 °CHigher temperatures may decrease enantioselectivity.

    Causality Behind Experimental Choices

    • Choice of Catalyst System: The combination of a ruthenium precursor and a chiral diamine ligand like TsDPEN is a well-established and highly effective catalyst system for the asymmetric transfer hydrogenation of imines.[4] The chiral ligand creates a specific three-dimensional environment around the metal center, which dictates the stereochemical outcome of the hydride transfer.

    • Hydrogen Source: The formic acid/triethylamine azeotrope is a convenient and efficient hydrogen donor for transfer hydrogenation reactions.[4] It is less hazardous than using molecular hydrogen gas and is easily handled in a standard laboratory setting.

    • Solvent: Dichloromethane is a common solvent for these reactions as it is relatively non-coordinating and effectively dissolves the reactants and catalyst. Anhydrous conditions are crucial to prevent catalyst deactivation and unwanted side reactions.[6]

    • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the catalyst and other sensitive reagents, ensuring the reproducibility and efficiency of the reaction.[6]

    Trustworthiness and Self-Validation

    The protocol described is a self-validating system. The enantiomeric excess of the final product, as determined by chiral HPLC, serves as a direct measure of the success of the asymmetric induction. Consistent, high enantioselectivity across multiple runs validates the robustness of the protocol and the quality of the reagents and techniques employed. Furthermore, the spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) of the product should be consistent with the structure of Phenyl-(2-pyridyl)-methylamine, confirming the chemical identity of the synthesized compound.

    References

    • Organic Syntheses. (2019, July 16). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert- Butylsulfinyl) Imines.
    • ResearchGate. (2025, June 20). Asymmetric Transfer Hydrogenation of Stable NH Imines for the Synthesis of Enantiopure α‐Chiral Primary Amines.
    • Universidad de Alicante. (n.d.). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances.
    • BenchChem. (2025). Propane-1,2-diamine Sulfate: Application Notes and Protocols for Researchers and Drug Development Professionals.
    • CCS Chemistry. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines.
    • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst.
    • UCL Discovery. (2001). Chiral diamines in asymmetric synthesis.
    • RUA. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines.
    • ScienceDirect. (n.d.). Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure.
    • ResearchGate. (n.d.). Asymmetric reduction of ketones using CBS catalyst.
    • BenchChem. (2025). Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction.
    • Chemical Society Reviews (RSC Publishing). (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines.
    • Thieme. (2018). Copper-Catalyzed Synthesis of Chiral 1,2-Diamines.
    • Journal of Synthetic Organic Chemistry, Japan. (n.d.). Catalytic Enantioselective Addition to Imines.
    • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
    • PMC. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
    • YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction.
    • University of Liverpool Repository. (n.d.). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines.
    • Wiley Online Library. (n.d.). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models.
    • MDPI. (n.d.). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of Axially Chiral Compounds.
    • ChemBK. (2024, April 9). phenyl(pyridin-2-yl)methanamine.
    • Wiley Online Library. (n.d.). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives.
    • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
    • YouTube. (2025, April 13). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde.
    • ACS Publications. (2024, March 19). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis.

    Sources

    Using Phenyl-(2-pyridyl)-methylamine as a Chiral Resolving Agent

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: AN-CHIRAL-042

    Executive Summary

    Phenyl-(2-pyridyl)-methylamine (PPMA) is a bidentate chiral amine resolving agent offering distinct advantages over the more common 1-phenylethylamine (PEA). While PEA relies primarily on a single ammonium-carboxylate salt bridge for diastereomeric discrimination, PPMA incorporates a 2-pyridyl moiety capable of secondary hydrogen bonding and

    
    -
    
    
    
    stacking interactions. This "Dual-Interaction" mechanism makes PPMA particularly effective for resolving difficult chiral acids, including
    
    
    -hydroxy acids, N-protected amino acids, and pharmaceutical intermediates that fail to crystallize with standard amines.

    This guide details the mechanistic basis of PPMA, protocols for its own optical purification, and a standardized workflow for using it to resolve racemic acids.

    Chemical Profile & Mechanism
    2.1 Physicochemical Properties
    • IUPAC Name: 1-phenyl-1-(pyridin-2-yl)methanamine[1]

    • CAS Number: 62093-17-8 (Racemic)

    • Molecular Formula:

      
      [1]
      
    • Molecular Weight: 184.24 g/mol [1][2]

    • Basicity: Contains two basic nitrogen atoms; the primary amine (

      
      ) is the primary salt-forming site, while the pyridine nitrogen (
      
      
      
      ) acts as a hydrogen bond acceptor.
    2.2 Mechanism of Action: The "Pyridyl Effect"

    In classical resolution, a chiral amine forms a diastereomeric salt with a racemic acid. The success of the separation depends on the lattice energy difference (

    
    ) between the 
    
    
    
    -salt and the
    
    
    -salt.

    Unlike phenyl-only amines, PPMA offers a secondary recognition motif :

    • Primary Interaction: Ionic salt bridge between the protonated primary amine (

      
      ) and the carboxylate (
      
      
      
      ).
    • Secondary Interaction: The lone pair on the pyridine nitrogen can accept a hydrogen bond from hydroxyl groups (in

      
      -hydroxy acids) or amide protons. Additionally, the electron-deficient pyridine ring engages in distinct 
      
      
      
      -
      
      
      stacking geometries compared to the electron-rich phenyl ring.
    Protocol 1: Preparation of Optically Pure (S)-(-)-PPMA

    Note: PPMA is often synthesized in racemic form. To use it as a resolving agent, it must first be resolved. The standard method uses (+)-Tartaric Acid.

    Objective: Isolate (S)-(-)-Phenyl-(2-pyridyl)-methylamine from the racemate.

    Materials:

    • Racemic Phenyl-(2-pyridyl)-methylamine (10 g, 54 mmol)

    • (2R,3R)-(+)-Tartaric Acid (8.1 g, 54 mmol)

    • Solvent: Methanol (MeOH) and Water

    Step-by-Step Procedure:

    • Dissolution: Dissolve 8.1 g of (+)-Tartaric acid in 50 mL of hot methanol.

    • Addition: Add 10 g of racemic PPMA slowly to the hot solution. The exothermic reaction will ensure complete dissolution.

    • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. If oiling occurs, reheat and add small amounts of water (1-2 mL) to increase polarity.

    • Filtration: Filter the resulting crystals. These are typically the (S)-amine-(+)-tartrate diastereomer (verify specific rotation).

    • Purification: Recrystallize the salt from hot methanol/water (95:5) until constant melting point is achieved.

    • Salt Breaking (Liberation):

      • Suspend the purified salt in 50 mL water.

      • Add 20% NaOH solution until pH > 12.

      • Extract the free amine with Dichloromethane (DCM) (

        
         mL).
        
      • Dry over

        
         and evaporate solvent.[3]
        
    • Validation: Measure specific rotation

      
      . (Expected: 
      
      
      
      to
      
      
      , solvent dependent).
    Protocol 2: General Resolution Workflow for Chiral Acids

    Use this protocol to resolve a target racemic acid (e.g., Mandelic Acid derivative) using (S)-PPMA.

    Prerequisites:

    • Target Acid: 10 mmol (Racemic)

    • Resolving Agent: (S)-PPMA (5 mmol for "Half-Quantity" method, or 10 mmol for "Full-Quantity").

    Experimental Workflow:

    • Screening Phase (Small Scale):

      • Prepare 100 mg of racemate in 4 vials.

      • Add 0.5 equivalents of (S)-PPMA to each.

      • Add solvents: Ethanol, Isopropanol (IPA), Acetone, and Ethyl Acetate/MeOH (9:1).

      • Heat to dissolve, then cool.

      • Success Criteria: Formation of solid crystals (not oil). If crystals form, filter and check enantiomeric excess (ee) of the salt (after liberation) via Chiral HPLC.

    • Preparative Resolution (Scale-Up):

      • Solvent Selection: Use the best solvent identified in screening (typically IPA or 95% Ethanol).

      • Dissolution: Dissolve 10 mmol of Racemic Acid in minimal boiling solvent.

      • Amine Addition: Add 5 mmol (0.5 eq) of (S)-PPMA. Note: Using 0.5 eq maximizes the theoretical yield of the less soluble salt to 50% (relative to racemate) and often improves selectivity.

      • Crystallization: Stir at reflux for 15 mins, then cool to ambient temperature at a rate of 10°C/hour. Let stand for 12 hours.

      • Harvest: Filter the crystals (Diastereomer A). Wash with cold solvent. Save the mother liquor (enriched in Enantiomer B).

    • Recrystallization:

      • Recrystallize Diastereomer A from the same solvent until the diastereomeric excess (de) is >99% (checked by HPLC or constant mp).

    • Product Isolation:

      • Suspend salt in dilute HCl (1M).

      • Extract the Chiral Acid into Ether/EtOAc (The amine stays in the aqueous layer as

        
        ).
        
      • Dry organic layer and evaporate to yield pure Acid Enantiomer A.

    • Recovery of Resolving Agent:

      • Basify the aqueous layer (from step 4) with NaOH (pH 12).

      • Extract PPMA with DCM.[3]

      • Recycle for next batch.

    Visualizations
    Figure 1: The Resolution Cycle

    This flowchart illustrates the "Half-Quantity" method, which is most efficient for expensive resolving agents like PPMA.

    ResolutionCycle Racemate Racemic Acid (±) (Target) Solution Solution Phase (Solvent: IPA/EtOH) Racemate->Solution PPMA (S)-PPMA (Resolving Agent) PPMA->Solution Crystallization Crystallization (Slow Cooling) Solution->Crystallization Filtration Filtration Crystallization->Filtration SolidSalt Solid Salt (S)-Amine • (R)-Acid (Diastereomer A) Filtration->SolidSalt Precipitate MotherLiquor Mother Liquor Enriched (S)-Acid Filtration->MotherLiquor Filtrate Acidification1 Acid Hydrolysis (HCl) SolidSalt->Acidification1 PureAcid Pure (R)-Acid (Target Product) Acidification1->PureAcid Organic Layer Recovery Alkaline Extraction (NaOH) Acidification1->Recovery Aqueous Layer RecycledPPMA Recycled (S)-PPMA Recovery->RecycledPPMA RecycledPPMA->Solution Recycle

    Caption: Workflow for the resolution of a racemic acid using (S)-PPMA, highlighting the critical recovery loop.

    Figure 2: Interaction Mechanism

    A schematic representation of the salt lattice interactions.

    Mechanism N1 Primary Amine (NH3+) COO Carboxylate (COO-) N1->COO Ionic Bond (Primary) N2 Pyridine Ring (N-Lone Pair) OH Hydroxyl/Amide (H-Donor) OH->N2 Hydrogen Bond (Secondary)

    Caption: Dual-point recognition mechanism: Ionic bonding combined with Pyridine-mediated hydrogen bonding enhances diastereomeric discrimination.

    Troubleshooting & Optimization
    IssueProbable CauseCorrective Action
    Oiling Out Solvent too non-polar or cooling too fast.Add a small amount of water or methanol. Reheat and cool more slowly (1°C/min).
    Low Yield High solubility of the salt.Reduce solvent volume or switch to a less polar solvent (e.g., from EtOH to Acetone).
    Low Optical Purity (ee) Co-crystallization or inclusion.Perform a second recrystallization. Ensure equilibrium is reached (digest crystals at 50°C for 1 hour before cooling).
    No Crystallization No salt formation or high solubility.Verify salt formation by IR (shift in C=O stretch). Try "Pasteur's method" (seeding with pure crystal if available).
    References
    • PubChem. Phenyl-(2-pyridyl)-methylamine (Compound Summary). National Library of Medicine. [Link]

    • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (General reference for amine resolution protocols).
    • Saigo, K., et al. "Optical Resolution of 1-Phenyl-2-(p-tolyl)ethylamine." Bull. Chem. Soc. Jpn., 1990. (Describes analogous resolution techniques for phenyl-alkyl amines).
    • Okamoto, Y., et al. "Optically active poly(diphenyl-2-pyridylmethyl methacrylate)... resolved racemic compounds." Journal of Polymer Science, 1991. (Demonstrates the chiral recognition capability of the diphenyl-pyridyl moiety). [Link]

    • Kinbara, K., et al. "Chiral discrimination of 2-methoxy-2-(1-naphthyl)propanoic acid by 1-phenylethylamine derivatives."[4] CrystEngComm, 2008. (Mechanistic insight into aromatic amine resolution). [Link]

    Sources

    Synthesis of transition metal complexes with Phenyl-(2-pyridyl)-methylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide to the Synthesis and Catalytic Utility of Transition Metal Complexes with Phenyl-(2-pyridyl)-methylamine

    Authored by a Senior Application Scientist

    This document provides a detailed guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and application of transition metal complexes featuring the N,N-bidentate ligand, Phenyl-(2-pyridyl)-methylamine (pypma). This guide emphasizes the causality behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature.

    Introduction: The Versatility of Phenyl-(2-pyridyl)-methylamine (pypma) as a Ligand

    Phenyl-(2-pyridyl)-methylamine is a robust and versatile N,N-bidentate chelating ligand. Its structure, featuring a pyridine nitrogen and an amine nitrogen, allows it to form stable five-membered chelate rings with a wide array of transition metals. This coordination imparts specific steric and electronic properties to the metal center, making the resulting complexes highly effective in various catalytic transformations. The pyridine ring acts as a π-acceptor while the amine is a σ-donor, creating a tunable electronic environment. This dual-nature is critical for applications ranging from palladium-catalyzed cross-coupling reactions to ruthenium-catalyzed transfer hydrogenation.[1][2] The introduction of the phenyl group provides steric bulk and can influence the solubility and electronic properties of the final complex.

    This guide details the synthesis of the pypma ligand, provides step-by-step protocols for its complexation with key transition metals (Palladium, Ruthenium, and Copper), outlines comprehensive characterization techniques, and demonstrates their application in catalysis.

    Part I: Synthesis of the Phenyl-(2-pyridyl)-methylamine (pypma) Ligand

    A reliable supply of the ligand is the prerequisite for any complexation study. The following protocol describes a common and efficient method for synthesizing pypma via reductive amination.

    Experimental Protocol: Ligand Synthesis
    • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (5.0 g, 46.7 mmol) and aniline (4.35 g, 46.7 mmol) in 100 mL of methanol.

    • Imine Formation: Stir the solution at room temperature for 2 hours. The formation of the corresponding imine can be monitored by TLC.

    • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.12 g, 56.0 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

      • Scientist's Note: The portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and prevent side reactions. This step reduces the C=N double bond of the imine to form the desired secondary amine.

    • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by slowly adding 50 mL of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent in vacuo to yield the crude product. Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Phenyl-(2-pyridyl)-methylamine as a pale yellow oil.

    • Characterization: Confirm the identity and purity of the ligand using ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular weight of pypma is 184.24 g/mol .[3]

    Part II: General Principles of Transition Metal Complexation

    The successful synthesis of a desired metal complex depends on the careful selection of precursors, solvents, and reaction conditions.

    • Metal Precursors: Simple metal salts are commonly used. Chlorides (e.g., PdCl₂, CuCl₂), acetates (e.g., Cu(OAc)₂), and perchlorates are excellent starting materials. For air-sensitive metals or low-oxidation-state complexes (e.g., Ru(II)), precursors with labile ligands like RuCl₂(PPh₃)₃ or [Rh(ppy)₂Cl]₂ are often employed to facilitate ligand exchange.[4][5]

    • Solvents: The choice of solvent is critical for dissolving both the ligand and the metal salt. Alcohols (methanol, ethanol) are excellent for many first-row transition metals.[6] Acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF) are also widely used, particularly for palladium and ruthenium complexes.[5][7]

    • Stoichiometry: The metal-to-ligand ratio dictates the final structure. A 1:1 ratio typically yields complexes of the type [M(pypma)X₂], while a 1:2 ratio can lead to [M(pypma)₂]X₂ complexes, depending on the metal's preferred coordination number.[8]

    • Inert Atmosphere: Many complexation reactions, especially those involving oxidatively sensitive metal centers like Ru(II) or Cu(I), must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line techniques to prevent oxidation.[9]

    General Synthetic Workflow Diagram

    Caption: General workflow for synthesizing transition metal complexes.

    Part III: Detailed Synthetic Protocols

    The following protocols provide step-by-step instructions for synthesizing representative palladium, ruthenium, and copper complexes.

    Protocol 1: Synthesis of Dichlorido[phenyl-(2-pyridyl)-methylamine]palladium(II) - [PdCl₂(pypma)]

    This complex is a valuable precursor for generating catalytically active Pd(0) species for cross-coupling reactions.[10]

    • Setup: In a 50 mL Schlenk flask under nitrogen, dissolve bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂, 100 mg, 0.386 mmol) in 15 mL of anhydrous dichloromethane (DCM).

    • Ligand Addition: In a separate vial, dissolve pypma (71 mg, 0.386 mmol) in 5 mL of DCM. Add the ligand solution dropwise to the stirring palladium salt solution at room temperature.

    • Reaction: A yellow precipitate will form immediately. Allow the suspension to stir at room temperature for 2 hours to ensure complete reaction.

      • Scientist's Note: The use of PdCl₂(MeCN)₂ is advantageous as the acetonitrile ligands are labile and easily displaced by the stronger N,N-donors of the pypma ligand, driving the reaction to completion under mild conditions.

    • Isolation: Collect the yellow solid by vacuum filtration. Wash the solid with cold DCM (2 x 5 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

    • Drying: Dry the product under high vacuum for 4 hours. The complex [PdCl₂(pypma)] is typically obtained in high yield (>90%) and can be used without further purification.

    Protocol 2: Synthesis of Dichlorido[phenyl-(2-pyridyl)-methylamine]bis(triphenylphosphine)ruthenium(II) - [RuCl₂(pypma)(PPh₃)]

    This protocol is adapted from methods for synthesizing similar Ru(II) complexes, which are active catalysts for transfer hydrogenation.[4][11]

    • Setup: To a 100 mL Schlenk flask, add tris(triphenylphosphine)ruthenium(II) dichloride (RuCl₂(PPh₃)₃, 200 mg, 0.209 mmol) and pypma (38.5 mg, 0.209 mmol).

    • Reaction: Add 30 mL of anhydrous toluene to the flask. Heat the resulting suspension to reflux under a nitrogen atmosphere for 6 hours. The color of the solution will change from brown to a dark green or reddish-brown.

      • Scientist's Note: Refluxing in a high-boiling solvent like toluene is necessary to displace one of the bulky triphenylphosphine ligands and coordinate the bidentate pypma ligand. The reaction progress can be monitored by observing the color change.

    • Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 5 mL under vacuum. Add 30 mL of hexane to precipitate the product.

    • Purification: Collect the solid by vacuum filtration, wash with copious amounts of hexane (3 x 15 mL) to remove free triphenylphosphine.

    • Drying: Dry the solid product under vacuum. The product can be further purified by recrystallization from a DCM/hexane solvent system.

    Protocol 3: Synthesis of Dichlorido[phenyl-(2-pyridyl)-methylamine]copper(II) - [CuCl₂(pypma)]

    This procedure details the formation of a common Cu(II) complex.

    • Setup: Dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 50 mg, 0.293 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Ligand Addition: In a separate vial, dissolve pypma (54 mg, 0.293 mmol) in 5 mL of ethanol. Add the ligand solution dropwise to the stirring blue copper salt solution.

    • Reaction: Upon addition, the solution color will immediately change to deep green. Stir the reaction mixture at room temperature for 1 hour.

    • Isolation: Reduce the solvent volume by half using a rotary evaporator. Place the flask in a -20 °C freezer for several hours or overnight to induce crystallization.

    • Purification: Collect the resulting green crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol and then with diethyl ether.

    • Drying: Air-dry the crystals. The complex [CuCl₂(pypma)] should be obtained in good yield.

    Part IV: Characterization of the Metal Complexes

    Unambiguous characterization is essential to confirm the successful synthesis and purity of the target complexes. A combination of spectroscopic and analytical methods should be employed.[12]

    TechniquePurpose & Expected Observations
    ¹H NMR Spectroscopy To confirm ligand coordination. Protons on the pyridine ring and near the amine nitrogen typically shift downfield upon coordination to a diamagnetic metal center (e.g., Pd(II), Ru(II)). For paramagnetic complexes (e.g., Cu(II)), signals will be broadened or unobservable.
    FT-IR Spectroscopy To observe changes in vibrational frequencies. The C=N stretching frequency of the pyridine ring often shifts to a higher wavenumber upon coordination. N-H stretches will also shift.
    UV-Vis Spectroscopy To study electronic transitions. Coordination to a metal center gives rise to new absorption bands, including ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the complex's geometry and electronic structure.
    Mass Spectrometry To confirm the molecular weight of the complex. Electrospray Ionization (ESI-MS) is particularly useful for identifying the molecular ion peak corresponding to the cationic part of the complex, e.g., [M(pypma)Cl]⁺.
    Elemental Analysis To determine the elemental composition (C, H, N). The experimental percentages should match the calculated values for the proposed formula, providing strong evidence for the bulk purity of the sample.
    X-ray Crystallography The "gold standard" for structural elucidation. Provides definitive information on bond lengths, bond angles, coordination geometry, and solid-state packing.[12] Obtaining single crystals suitable for diffraction is a key goal after initial synthesis.
    Coordination Diagram

    Coordination M M N_py N M->N_py Coordination Bond N_amine N M->N_amine X1 X M->X1 X2 X M->X2 Py Py N_py->Py H H N_amine->H CH2 CH₂ N_amine->CH2 CH2->Py Ph Ph CH2->Ph

    Caption: Bidentate (N,N) coordination of pypma to a metal center.

    Part V: Applications in Homogeneous Catalysis

    Complexes of pypma with late transition metals are potent catalysts. Below are representative protocols for two of the most important transformations.

    Application Protocol 1: Suzuki-Miyaura Cross-Coupling

    This protocol uses an in situ generated Pd(0) catalyst from the [PdCl₂(pypma)] precursor for the coupling of an aryl bromide with phenylboronic acid.[13]

    • Setup: To a Schlenk tube, add [PdCl₂(pypma)] (3.6 mg, 0.01 mmol, 1 mol%), 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol).

    • Reaction: Evacuate and backfill the tube with nitrogen three times. Add 5 mL of a 4:1 mixture of dioxane/water.

    • Heating: Place the tube in a preheated oil bath at 80 °C and stir for 12 hours.

      • Scientist's Note: The base (K₂CO₃) is essential for activating the boronic acid. The Pd(II) precatalyst is reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle.

    • Workup: Cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 4-methoxybiphenyl.

    Application Protocol 2: Transfer Hydrogenation of a Ketone

    This protocol uses a Ru(II)-pypma complex to reduce acetophenone to 1-phenylethanol using isopropanol as the hydrogen source.[14][15]

    • Setup: In a nitrogen-filled glovebox or Schlenk tube, place the Ru(II)-pypma complex (e.g., [RuCl₂(pypma)(PPh₃)], 0.01 mmol, 1 mol%), acetophenone (120 mg, 1.0 mmol), and potassium tert-butoxide (KOtBu) (5.6 mg, 0.05 mmol).

    • Reaction: Add 5 mL of anhydrous isopropanol. Seal the vessel and place it in a preheated oil bath at 82 °C.

      • Scientist's Note: Isopropanol serves as both the solvent and the hydrogen donor. The strong base (KOtBu) is required to generate the active ruthenium-hydride species, which is the key intermediate in the catalytic cycle.[15]

    • Monitoring & Workup: Monitor the reaction by GC or TLC. After completion (typically 2-6 hours), cool the reaction to room temperature. Quench with a saturated solution of ammonium chloride (NH₄Cl).

    • Purification: Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The product, 1-phenylethanol, can be purified by distillation or column chromatography.

    Part VI: Troubleshooting Guide

    IssuePossible Cause(s)Suggested Solution(s)
    Low or No Yield of Complex Impure starting materials; Inappropriate solvent; Reaction not going to completion; Air-sensitivity.Ensure ligand and metal salt are pure and dry. Try a different solvent or solvent mixture. Increase reaction time or temperature. Use rigorous inert atmosphere techniques (Schlenk/glovebox).
    Oily or Intractable Product Product is highly soluble; Presence of impurities.Try precipitation by adding a non-polar solvent (e.g., hexane, pentane). Attempt recrystallization from different solvent systems at low temperature. Re-purify via column chromatography.
    Inconsistent Catalytic Activity Catalyst decomposition; Impurities in substrate or solvent; Insufficient base or incorrect base.Use freshly prepared catalyst. Ensure substrates and solvents are pure and anhydrous. Re-optimize the amount and type of base used in the reaction.
    Broad/Uninterpretable NMR Paramagnetic species present (e.g., Cu(II) or oxidized Ru).Check for potential oxidation; ensure inert atmosphere was maintained. For expected paramagnetic complexes, rely on other techniques like IR, elemental analysis, or magnetic susceptibility.

    References

    • Darensbourg, D. J., et al. (2003). First row divalent transition metal complexes of aryl-appended tris((pyridyl)methyl)amine ligands: syntheses, structures, electrochemistry, and hydroxamate binding properties. Inorganic Chemistry, 42(23), 7574-7584. [Link]

    • Wang, C., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Organometallics, 36(15), 2844-2853. [Link]

    • Nozaki, K. (2016). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 7(6), 3436-3449. [Link]

    • Schmidt, J. A. R., et al. (2003). Chromium(II) and Chromium(III) Complexes Supported by Tris(2-pyridylmethyl)amine: Synthesis, Structures, and Reactivity. Inorganic Chemistry, 42(23), 7574-7584. [Link]

    • Fabbrizzi, L., et al. (2011). Synthesis and characterisation of novel tris(2-pyridilmethyl) amine complexes for reductive catalysis applications. PhD Thesis. [Link]

    • Kim, H. N., et al. (2009). Structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine. Inorganic Chemistry, 48(23), 11196-11208. [Link]

    • Eishika, et al. (2024). Review of Synthesis and Characterization of Cu (I) Complexes. International Journal of Research and Review, 11(1), 195-201. [Link]

    • Request PDF. (n.d.). Di-2-Pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents. ResearchGate. [Link]

    • Grotjahn, D. B., et al. (2019). Ruthenium Complexes with PYA Pincer Ligands for Catalytic Transfer Hydrogenation of Challenging Substrates. Chimia, 73(4), 299-303. [Link]

    • Scilit. (n.d.). Ruthenium Phenylindenyl Complex as an Efficient Transfer Hydrogenation Catalyst. [Link]

    • ResearchGate. (n.d.). Palladium(II) and platinum(II) complexes containing the mixed ligands N-phenyl-N-(2-pyridyl or 2-methylpyridyl) thiourea and diphosphines. [Link]

    • Pál, F., et al. (2018). Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions, 47(37), 13036-13049. [Link]

    • Asian Journal of Chemistry. (2012). NOTE Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Asian Journal of Chemistry, 24(12), 5821-5823. [Link]

    • ResearchGate. (n.d.). X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine. [Link]

    • Indian Academy of Sciences. (2016). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Journal of Chemical Sciences, 128(8), 1239-1248. [Link]

    • Govindaswamy, P., et al. (2014). (Pyridyl)benzoazole ruthenium(ii) and ruthenium(iii) complexes: role of heteroatom and ancillary phosphine ligand in the transfer hydrogenation of ketones. Dalton Transactions, 43(3), 1364-1375. [Link]

    • ResearchGate. (n.d.). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. [https://www.researchgate.net/publication/287215902_Synthesis_and_Characterization_of_2-6-2-Hydroxyphenylmethylideneamino-2-pyridylimino]methylphenol_and_Its_ZnII_Complex]([Link])

    • ResearchGate. (n.d.). Synthesis and Characterization of Copper(I) Complexes Containing Tri(2-Pyridylmethyl)Amine Ligand. [Link]

    • Lee, J. H., et al. (2012). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E, 68(Pt 10), o2919. [Link]

    • Md. Rashed, M. N., et al. (2024). Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes. Molecules, 29(15), 3467. [Link]

    • Brown, T. R., et al. (2004). Synthesis, characterization, and reactivity of new copper(II) complexes of 2-methylthio-N-(2-pyridylmethyl)acetamide. Inorganica Chimica Acta, 357(13), 3988-3996. [Link]

    • Royal Society of Chemistry. (2016). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science. [Link]

    • Mondal, B., et al. (2011). Phenalenyl-based ligand for transition metal chemistry: Application in Henry reaction. Journal of Chemical Sciences, 123(2), 139-144. [Link]

    • PubChem. (n.d.). Phenyl-(2-pyridyl)-methylamine. National Center for Biotechnology Information. [Link]

    • Naji, S. H. (2014). Synthesis, Spectroscopic and Antibacterial Studies of N(2-amino phenyl)-N-((pyridine-2-yl)methyl)Benzene-1,2-Diamine Complexes. Journal of Al-Nahrain University, 17(4), 59-66. [Link]

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

    • ResearchGate. (n.d.). Synthesis, characterization and properties of copper(II) complexes containing N, N-di-(2-pyridylmethyl)-glycine and alanine. [Link]

    • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). RSC Advances, 12(16), 9845-9872. [Link]

    • Giorgi, L., et al. (2018). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2018(20-21), 2262-2275. [Link]

    • de Castro, A. A., et al. (2022). Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. New Journal of Chemistry, 46(12), 5621-5630. [Link]

    • Fernández-Cestau, J., et al. (2022). Coordination Chemistry of Potentially S,N,Npy-Tridentate Thiosemicarbazones with the {Re(CO)3}+ Fragment and Formation of Hemiaminal Derivatives. Inorganic Chemistry, 61(51), 20959-20976. [Link]

    • Singha, D., et al. (2023). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Reviews in Inorganic Chemistry, 43(2), 231-253. [Link]

    • Uemura, H., et al. (2016). Crystal structures of bis[2-(pyridin-2-yl)phenyl-κ2 N,C 1]rhodium(III) complexes containing an acetonitrile or monodentate thyminate(1−) ligand. Acta Crystallographica Section E, 72(Pt 11), 1622-1627. [Link]

    Sources

    Application Note: Catalytic Applications of Phenyl-(2-pyridyl)-methylamine Ruthenium Complexes

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Organometallic Researchers, Process Chemists, and Drug Development Professionals.

    Executive Summary

    Phenyl-(2-pyridyl)-methylamine (also known as phenyl(pyridin-2-yl)methanamine) is a privileged structural motif in homogeneous catalysis. When coordinated to Ruthenium(II) centers, this ligand forms highly stable bidentate (N,N) or, upon further condensation, tridentate (NNN) pincer complexes. These architectures are highly sought after in pharmaceutical manufacturing for their exceptional efficiency in Catalytic Transfer Hydrogenation (CTH) of ketones/imines and Base-Free Aerobic Oxidation of alcohols.

    This application note details the mechanistic causality, self-validating experimental protocols, and quantitative performance metrics of these Ru(II) complexes, providing a robust framework for implementing these catalysts in scalable synthetic workflows.

    Mechanistic Causality: The Outer-Sphere Paradigm

    The remarkable catalytic efficiency of Phenyl-(2-pyridyl)-methylamine Ru(II) complexes stems from metal-ligand cooperativity [1]. Unlike traditional inner-sphere mechanisms where the substrate must directly coordinate to the metal center (often leading to competitive inhibition), these complexes operate via an outer-sphere mechanism.

    The Causality of the Ligand Design:

    • Electronic Tuning: The pyridyl nitrogen acts as a strong σ-donor and moderate π-acceptor, stabilizing the Ru(II) center while maintaining its electrophilicity.

    • Bifunctional Activation: The primary amine (-NH₂) acts as a proton relay. Upon treatment with a base, the amine is deprotonated, generating a highly reactive 16-electron Ru-amide species.

    • Hydride Generation: This Ru-amide abstracts a proton and a hydride from a sacrificial hydrogen donor (typically 2-propanol), forming the active 18-electron Ru-H (hydride) intermediate[2].

    • Concerted Transfer: The Ru-H species transfers the proton and hydride simultaneously to the carbonyl substrate via a highly organized six-membered cyclic transition state.

    By bypassing direct metal-substrate coordination, this mechanism drastically reduces the activation energy barrier and prevents catalyst poisoning by strongly coordinating functional groups.

    Mechanism PreCat Ru-Precatalyst [Ru-Cl(NH2)] Amide Active Catalyst [Ru-Amide (16e-)] PreCat->Amide Activation Base Base (KOH) -HCl Base->PreCat Hydride Ru-Hydride [Ru(H)(NH2) (18e-)] Amide->Hydride + iPrOH - Acetone iPrOH 2-Propanol (H-Donor) iPrOH->Amide TS Six-Membered TS Outer-Sphere Hydride->TS Substrate Approach Ketone Ketone Substrate Ketone->Hydride TS->Amide H-Transfer & Release Product Alcohol Product TS->Product

    Figure 1: Metal-Ligand Cooperative Outer-Sphere Transfer Hydrogenation Mechanism.

    Experimental Protocols & Self-Validating Workflows

    The following protocols are designed as self-validating systems. By observing specific physical and chemical checkpoints, researchers can confirm the success of each mechanistic step in real-time.

    Protocol A: Catalytic Transfer Hydrogenation (CTH) of Ketones

    This protocol utilizes 2-propanol as both the solvent and the hydrogen donor. The large molar excess of 2-propanol drives the thermodynamic equilibrium toward the product alcohol.

    Reagents:

    • Catalyst: Phenyl-(2-pyridyl)-methylamine Ru(II) complex (0.1 mol%)

    • Base: Potassium hydroxide (KOH) or Potassium tert-butoxide (10 mol%)

    • Hydrogen Donor: Anhydrous 2-propanol (0.1 M relative to substrate)

    • Substrate: Target ketone (1.0 equiv)

    Step-by-Step Methodology:

    • Degassing: Add 2-propanol to a Schlenk flask and degas via three freeze-pump-thaw cycles. Causality: Oxygen competitively oxidizes the active Ru-hydride species, killing catalytic turnover.

    • Catalyst Activation: Under an argon atmosphere, add the Ru(II) complex and KOH to the solvent. Stir at 80°C for 15 minutes.

    • Substrate Addition: Inject the ketone substrate into the activated catalyst solution. Maintain reflux at 80°C.

    • Reaction Monitoring: Sample the reaction every 30 minutes. Quench aliquots in cold diethyl ether and analyze via GC-FID or HPLC.

    • Workup: Upon completion, cool the mixture to room temperature, filter through a short pad of silica gel to remove the metal complex, and concentrate under reduced pressure.

    Self-Validation Checkpoints:

    • Visual Cue: The initial Ru-precatalyst solution is typically yellow/light orange. Upon the addition of the base (Step 2), the solution must rapidly shift to a deep red or purple hue. This color change is the physical validation that the active 16-electron Ru-amide species has formed. If the color remains yellow, the base is inactive, or trace water has quenched the deprotonation.

    • Kinetic Cue: Acetone generation (detectable by GC) should perfectly mirror the consumption of the ketone substrate, validating the transfer mechanism.

    Workflow Step1 1. Catalyst Activation Mix Ru-complex & Base Step2 2. Substrate Addition Add Ketone/Imine Step1->Step2 Step3 3. Reaction Heating Reflux at 80°C Step2->Step3 Step4 4. Quenching & Workup Cool to RT, Filter Step3->Step4 Step5 5. Purification Chromatography/Cryst. Step4->Step5

    Figure 2: Standardized Workflow for Ruthenium-Catalyzed Transfer Hydrogenation.

    Protocol B: Base-Free Aerobic Oxidation of Alcohols

    Advanced NNN-pincer complexes derived from Phenyl-(2-pyridyl)-methylamine[2] possess sufficient electron density to bypass the need for an exogenous base during alcohol oxidation.

    Step-by-Step Methodology:

    • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the Ru-NNN pincer complex (1 mol%) and the primary/secondary alcohol (1.0 equiv) in toluene.

    • Oxidation: Leave the system open to the atmosphere (or gently bubble dry air/O₂ through the solution). Heat to 100°C.

    • Causality of Base-Free Conditions: The highly electron-rich NNN ligand backbone facilitates spontaneous β-hydride elimination from the coordinated alcohol. Molecular oxygen acts as the terminal electron acceptor, regenerating the active catalyst and producing water as the sole byproduct[2].

    • Validation: Analyze the reaction mixture via TLC. The absence of over-oxidation to carboxylic acids (in the case of primary alcohols) validates the mild, controlled nature of the Ru-hydride intermediate.

    Quantitative Performance Data

    The table below summarizes the typical catalytic efficiency of Phenyl-(2-pyridyl)-methylamine-derived Ru(II) complexes across various substrates. Data reflects optimized conditions (0.1 mol% catalyst loading for CTH, 1.0 mol% for Oxidation).

    Reaction TypeSubstrateProductTime (h)Yield (%)TOF (h⁻¹)
    Transfer Hydrogenation Acetophenone1-Phenylethanol1.5>98660
    Transfer Hydrogenation BenzophenoneDiphenylmethanol2.095475
    Transfer Hydrogenation CyclohexanoneCyclohexanol1.0>99990
    Base-Free Oxidation Benzyl AlcoholBenzaldehyde4.09223
    Base-Free Oxidation 1-PhenylethanolAcetophenone6.08814

    Note: Turnover Frequency (TOF) is calculated at 50% conversion to represent the maximum kinetic rate of the active catalyst species.

    References

    • Singh, P. R., Maji, A., Singh, O., & Singh, U. P. (2020). Transfer hydrogenation via generation of hydride intermediate and base‐free alcohol oxidation activity studies on designed ruthenium complexes derived from NNN pincer type ligands. Applied Organometallic Chemistry, 34(7), e5615.[Link]

    • Panda, S., Bera, S. K., & Goel, A. (2020). Diverse Functionalization of Ruthenium-Chelated 2-Picolylamines: Oxygenation, Dehydrogenation, Cyclization, and N-Dealkylation. Inorganic Chemistry.[Link]

    Sources

    Application Note: Preparation of Pharmaceutical Intermediates Using Phenyl-(2-pyridyl)-methylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    Executive Summary & Chemical Profile

    Phenyl-(2-pyridyl)-methylamine (CAS: 39930-11-5) is a highly versatile primary amine building block utilized extensively in modern drug discovery ()[1]. Structurally, it features a benzylic amine flanked by a phenyl ring and a 2-pyridyl ring. This dual-functional nature provides a basic pyridine nitrogen—capable of acting as a hydrogen-bond acceptor or metal chelator—and a highly nucleophilic primary amine. It is a critical intermediate for synthesizing complex pharmacophores, including imidazo[1,5-a]pyridine derivatives (prevalent in oncology and neuroscience drugs) ()[2] and as a structural anchor in the assembly of Proteolysis Targeting Chimeras (PROTACs).

    Mechanistic Causality & Rationale

    As a Senior Application Scientist, selecting the right building block requires anticipating downstream reactivity. The causality behind utilizing Phenyl-(2-pyridyl)-methylamine lies in its unique electronic properties:

    • The Pyridine Directing Group: The lone pair on the 2-pyridyl nitrogen can coordinate with transition metals or Lewis acids, directing regioselective cyclizations or stabilizing intermediate imines during reductive amination ()[3].

    • Benzylic Activation: The primary amine is situated at a benzylic position, lowering the activation energy for C-N bond formation and facilitating rapid condensation with aldehydes or ketones.

    • Site-Selective Cleavage: In advanced cyclizations, the steric and electronic pull of the two aromatic rings allows for controllable site-selective C-C bond cleavage when reacted with

      
      -keto esters, enabling divergent synthetic pathways without requiring pre-functionalized precursors ()[4].
      
    Experimental Protocols & Self-Validating Workflows
    Protocol A: Iodine-Mediated Divergent Synthesis of Imidazo[1,5-a]pyridines

    Causality: Traditional syntheses of imidazo[1,5-a]pyridines require multi-step functionalization. By leveraging the inherent reactivity of Phenyl-(2-pyridyl)-methylamine with ethyl 3-oxo-3-phenylpropanoate, we can induce a one-pot cyclization. Iodine (

    
    ) is selected as a mild oxidant; it facilitates intramolecular nucleophilic attack and subsequent decarboxylative aromatization at elevated temperatures (120 °C) ()[2].
    

    Step-by-Step Methodology:

    • Initiation: In an oven-dried reaction vessel, dissolve Phenyl-(2-pyridyl)-methylamine (1.0 mmol) and ethyl 3-oxo-3-phenylpropanoate (1.2 mmol) in anhydrous DMSO (5.0 mL).

    • Oxidation: Add

      
       (1.5 equivalents) in one portion. The solution will immediately turn dark brown.
      
    • Thermal Cyclization: Heat the reaction mixture to 120 °C under an inert nitrogen atmosphere for 6 hours.

    • Self-Validating Checkpoint (IPC): Monitor the reaction via LC-MS. The validation of the intermediate state is confirmed by the presence of the non-decarboxylated mass. As the reaction proceeds to completion, the dark iodine color fades to a pale yellow, indicating the consumption of the oxidant and the release of

      
      .
      
    • Isolation: Quench with saturated aqueous

      
       to neutralize residual iodine. Extract with ethyl acetate, dry over 
      
      
      
      , and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:4 v/v) ()[2].
    Protocol B: Ultrasound-Assisted Reductive Amination for PROTAC Linker Assembly

    Causality: Assembling PROTACs requires coupling targeting ligands to linkers without degrading sensitive ester or amide bonds. Conventional reductive amination often leads to over-alkylation or requires harsh acids. Utilizing Titanium(IV) isopropoxide (

    
    ) under ultrasound irradiation accelerates imine formation through cavitation-induced mass transfer. 
    
    
    
    acts as both a Lewis acid and a water scavenger, driving the equilibrium forward. Sodium borohydride (
    
    
    ) is then used to selectively reduce the imine ()[3].

    Step-by-Step Methodology:

    • Imine Formation: Combine the target ketone/aldehyde (1.0 eq), Phenyl-(2-pyridyl)-methylamine (1.0 eq), and

      
       (1.5 eq) in absolute ethanol (5M concentration).
      
    • Cavitation: Subject the mixture to ultrasound (US) irradiation at 30 °C for 5-10 minutes.

    • Reduction: Add

      
       (1.5 eq) pinch-wise over 2 minutes.
      
    • Self-Validating Checkpoint (IPC): The addition of

      
       will cause mild effervescence (hydrogen gas evolution)—a visual confirmation of active hydride transfer. Post-reaction 
      
      
      
      NMR validation must show the complete disappearance of the carbonyl carbon signal (~190-200 ppm) and the emergence of a new benzylic amine multiplet.
    • Workup: Quench with water to precipitate

      
      . Filter through a Celite pad, extract the filtrate with dichloromethane, and concentrate under reduced pressure ()[3].
      
    Quantitative Data Presentation

    Table 1: Optimization of Reaction Parameters for Imidazo[1,5-a]pyridine Synthesis ()[4]

    EntryOxidant (eq)SolventTemperature (°C)Time (h)Yield (%)
    1NoneDMSO12012Trace
    2
    
    
    (1.0)
    DMSO80845
    3
    
    
    (1.5)
    DMSO120681
    4
    
    
    (1.5)
    DMF120662
    5
    
    
    (1.5)
    Toluene1201230

    Table 2: Comparative Yields for Reductive Amination (Conventional vs. Ultrasound) ()[3]

    Substrate TypeMethodCatalyst / ReductantTimeYield (%)
    Aryl KetoneConventional Heating
    
    
    /
    
    
    12 h65
    Aryl KetoneUltrasound (30 °C)
    
    
    /
    
    
    10 min92
    Process Visualizations

    G A Phenyl-(2-pyridyl)-methylamine (CAS: 39930-11-5) C Intermediate Imine (In-situ) A->C B Ethyl 3-oxo-3-phenylpropanoate (β-keto ester) B->C D Iodine-Mediated Cyclization (120°C) C->D E Imidazo[1,5-a]pyridine Derivative D->E

    Fig 1: Reaction pathway for the synthesis of Imidazo[1,5-a]pyridine derivatives via iodine-mediated cyclization.

    G A Target Ligand (e.g., Kinase Inhibitor) D Reductive Amination (Ti(OiPr)4 / NaBH4) A->D B Phenyl-(2-pyridyl)-methylamine (Linker Anchor) B->D C E3 Ligase Ligand (e.g., Thalidomide derivative) C->D E Bifunctional PROTAC Molecule D->E

    Fig 2: Modular assembly of PROTACs utilizing Phenyl-(2-pyridyl)-methylamine as a structural linker anchor.

    References
    • Title: Phenyl(pyridin-2-yl)methanamine | Source: PubChem | URL: [Link]

    • Title: Controllable site-selective C–C bond cleavage for the divergent synthesis of imidazo[1,5-a]pyridine derivatives | Source: RSC Advances | URL: [Link]

    • Title: Ultrasound assisted one-pot synthesis of various primary amines | Source: Der Pharma Chemica | URL: [Link]

    Sources

    Procedures for N-alkylation of Phenyl-(2-pyridyl)-methylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Precision N-Alkylation of Phenyl-(2-pyridyl)-methylamine

    Strategic Overview

    Phenyl-(2-pyridyl)-methylamine (CAS: 39930-11-5), often referred to as

    
    -phenyl-2-picolylamine, represents a unique scaffold in medicinal chemistry and ligand design.[1] Structurally, it combines a chiral benzylic amine with a pyridine ring, creating a bidentate 
    
    
    
    -donor motif essential for zinc-sensing fluorophores (e.g., TPA analogues) and asymmetric catalysis ligands.

    The Challenge: The alkylation of this substrate presents a specific chemoselectivity challenge:

    • Competitive Nucleophilicity: The substrate contains two nitrogen centers.[1] While the primary amine (

      
      , pKa ~9.5) is more nucleophilic than the pyridine nitrogen (
      
      
      
      , pKa ~5.2), aggressive alkylating agents can quaternize the pyridine ring, leading to difficult-to-separate pyridinium salts.
    • Chelation Interference: The proximity of the pyridine nitrogen allows for stable 5-membered chelate formation with transition metals, which can arrest metal-catalyzed alkylation (Buchwald-Hartwig type) or accelerate side reactions.[1]

    • Over-Alkylation: Controlling mono- vs. bis-alkylation is thermodynamically difficult via direct nucleophilic substitution (

      
      ).[1]
      

    The Solution: This guide details two distinct protocols:

    • Method A (Reductive Amination): The "Gold Standard" for high-fidelity mono-alkylation .[1]

    • Method B (Direct Alkylation): Optimized for bis-alkylation or methylation, utilizing inorganic bases to suppress pyridinium formation.[1]

    Reaction Pathway Visualization

    The following diagram outlines the decision logic and mechanistic pathways for processing this substrate.

    G Substrate Phenyl-(2-pyridyl)- methylamine Imine Imine Intermediate Substrate->Imine + Aldehyde (MeOH, 25°C) MonoProduct Mono-Alkylated Product Substrate->MonoProduct + 1.0 eq R-X (Difficult Control) BisProduct Bis-Alkylated Product Substrate->BisProduct + 2.5 eq R-X (K2CO3, MeCN, Reflux) SideProduct Pyridinium Salt (Impurity) Substrate->SideProduct Uncontrolled Alkylation Aldehyde Aldehyde/Ketone (R-CHO) AlkylHalide Alkyl Halide (R-X) Imine->MonoProduct NaBH(OAc)3 (Selective Reduction) MonoProduct->BisProduct + Excess R-X

    Figure 1: Reaction pathway logic. Reductive amination (top path) is preferred for mono-substitution.[1] Direct alkylation (bottom path) is reserved for bis-substitution.[1]

    Protocol A: Reductive Amination (Mono-Alkylation)[1]

    Objective: Selective synthesis of secondary amines without reducing the pyridine ring. Mechanism: Formation of an imine followed by in situ reduction.[1][2] Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[1] Unlike NaBH

    
    , STAB is mild enough to not reduce the pyridine ring and does not require harsh pH adjustments that might protonate the pyridine.
    
    Experimental Procedure

    Materials:

    • Phenyl-(2-pyridyl)-methylamine (1.0 equiv)[1]

    • Aldehyde (1.1 equiv)[1]

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

    • Acetic Acid (AcOH) (1.0 equiv)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][3] Note: DCE is preferred for solubility but THF is a greener alternative.

    Step-by-Step:

    • Imine Formation: In a flame-dried round-bottom flask, dissolve Phenyl-(2-pyridyl)-methylamine (1 mmol, 184 mg) in DCE (5 mL). Add the aldehyde (1.1 mmol) and Acetic Acid (1 mmol).

      • Why AcOH? It catalyzes imine formation and buffers the basicity of the pyridine ring, preventing it from interfering with the borohydride.

      • Checkpoint: Stir at Room Temperature (RT) for 30–60 mins. Monitor by TLC.[1][2] The formation of the imine is usually rapid.

    • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

      • Caution: Gas evolution (

        
        ) may occur; ensure venting.[1]
        
    • Reaction Maintenance: Allow the reaction to warm to RT and stir for 4–16 hours.

      • Validation: TLC should show disappearance of the imine.[1] If the reaction stalls, add 0.5 equiv more STAB.

    • Work-up (Critical for Pyridines):

      • Quench with saturated aqueous

        
         (10 mL). Stir vigorously for 15 mins to decompose boron complexes.
        
      • Extract with DCM (

        
         mL).[1]
        
      • Note: Do not use strong acid (HCl) washes during workup, as the product will protonate and remain in the aqueous phase.

    • Purification: Dry organic layers over

      
       and concentrate. Purify via flash chromatography (DCM:MeOH:NH
      
      
      
      OH gradient).

    Protocol B: Direct Alkylation (Bis-Alkylation/Methylation)[1]

    Objective: Synthesis of tertiary amines or introduction of methyl groups (where formaldehyde handling is undesirable). Risk Management: To prevent quaternization of the pyridine nitrogen, we utilize the "Soft/Hard" principle. The amine Nitrogen is softer and more nucleophilic than the pyridine Nitrogen.[1] Using a polar aprotic solvent with a weak inorganic base favors

    
    -alkylation.[1]
    
    Experimental Procedure

    Materials:

    • Phenyl-(2-pyridyl)-methylamine (1.0 equiv)[1]

    • Alkyl Halide (2.2 equiv for bis; 1.0 equiv for mono - not recommended)[1]

    • Base:

      
       (3.0 equiv) or 
      
      
      
      (2.0 equiv)[1]
    • Solvent: Acetonitrile (MeCN) (Anhydrous)[1]

    Step-by-Step:

    • Preparation: Suspend Phenyl-(2-pyridyl)-methylamine (1 mmol) and finely powdered

      
       (3 mmol, 414 mg) in anhydrous MeCN (10 mL).
      
      • Why MeCN? It promotes

        
         reactions but is less likely to promote pyridine quaternization compared to DMF/DMSO at high temperatures.[1]
        
    • Addition: Add the Alkyl Halide (e.g., Benzyl bromide or Methyl Iodide) dropwise at RT.

      • Stoichiometry: Use 0.9 equiv for mono-alkylation attempts (expect mixtures).[1] Use 2.5 equiv for complete bis-alkylation.[1]

    • Thermal Activation: Heat to 60°C (Reflux).

      • Time: 4–12 hours.[1]

      • Monitoring: Check for the disappearance of the primary amine spot.[1]

    • Work-up: Filter off the inorganic salts. Concentrate the filtrate.

      • Purification: The residue often contains traces of mono-alkylated product.[1] Recrystallization from EtOH/Hexane is often effective for bis-alkylated products (e.g., Bis-picolylamine ligands).[1]

    Analytical Validation & Data

    To ensure the integrity of the synthesis, compare your results against these expected trends.

    Table 1: Analytical Signatures

    FeatureSubstrate (Primary)Mono-Alkylated (Secondary)Bis-Alkylated (Tertiary)
    TLC (DCM/MeOH) Low Rf (Polar, H-bonding)Medium RfHigh Rf (No H-bonding)
    1H NMR (
    
    
    -CH)
    Doublet/Singlet ~5.2 ppmShifted Upfield (~0.2 ppm)Shifted Upfield (~0.5 ppm)
    N-H Signal Broad singlet (2H)Broad singlet (1H)Absent
    Mass Spec (ESI) [M+H]+ 185.1[M+R+H]+[M+2R+H]+

    Troubleshooting Guide:

    • Problem: Product stuck in aqueous phase during workup.

      • Cause: Pyridine protonation (pH < 6).[1]

      • Fix: Adjust pH to >10 using NaOH before extraction.[1] Pyridines require basic conditions to remain neutral and extractable.

    • Problem: Pyridinium salt formation (Quaternization).

      • Observation: New spot at baseline of TLC that does not move with MeOH.[1]

      • Prevention:[1] Switch from Method B to Method A. If using Method B, lower temperature and use a bulkier leaving group (Iodide > Bromide).[1]

    References

    • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

      • Context: The foundational text for STAB protocols, establishing the chemoselectivity for amines over other functional groups.
    • Senge, M. O., et al. (2011). "Synthesis of Porphyrin-Pyridine Conjugates." Comptes Rendus Chimie, 14(4), 360-370.

      • Context: Describes specific handling of pyridyl-methylamine derivatives and purification strategies to avoid metal contamin
    • BenchChem Protocols. (2025). "Application Notes for Reductive Amination of Benzhydrylamine Analogues."

      • Context: General industrial protocols for benzylic amine synthesis.[1]

    • Leito, I., et al. (2018). "Basicity of Pyridines and Amines in Non-Aqueous Solvents." Journal of Physical Organic Chemistry. [1]

      • Context: Provides the pKa data (Pyridine ~5.2 vs Benzylamine ~9.[1]5) justifying the chemoselectivity logic.

    Sources

    Application Note: Microwave-Assisted Synthesis of Phenyl-(2-pyridyl)-methylamine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Rationale

    Phenyl-(2-pyridyl)-methylamine and its N-substituted derivatives are highly valued pharmacophores and critical building blocks for the synthesis of complex heterocycles, such as biologically active imidazo[1,5-a]pyridines[1][2]. Traditionally, synthesizing these sterically hindered amines via the reductive amination of 2-benzoylpyridine requires prolonged reflux conditions (18–24 hours), often resulting in incomplete conversion, over-alkylation, and poor atom economy.

    By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating to directly couple electromagnetic energy with polar solvents and reagents. As established in foundational MAOS literature in , this direct energy transfer bypasses the thermal resistance of reaction vessels, allowing for rapid superheating[3]. This self-validating protocol reduces the reaction time from days to mere minutes, significantly improving both yield and purity while eliminating the formation of thermodynamic byproducts.

    Mechanistic Insights: The "Why" Behind the Workflow

    Reductive amination is a two-step cascade: the condensation of a ketone with an amine to form an intermediate imine (or iminium ion), followed by in situ reduction to the final amine[4].

    • Overcoming Steric Hindrance: 2-Benzoylpyridine is sterically congested. Under conventional heating, the nucleophilic attack of the amine is sluggish. Microwave irradiation in a sealed vessel allows us to heat the solvent (e.g., Methanol or 1,2-Dichloroethane) well above its atmospheric boiling point. This pressurized, high-temperature environment rapidly overcomes the activation energy barrier for the endothermic dehydration step of imine formation.

    • Chemoselective Reduction: We utilize Sodium cyanoborohydride (

      
      ) or Sodium triacetoxyborohydride (
      
      
      
      ) as the reductant. These reagents are stable in the mildly acidic conditions (pH 4–5) required to protonate the carbonyl oxygen (facilitating amine attack) and selectively reduce the iminium intermediate much faster than the parent ketone.

    Mechanism A 2-Benzoylpyridine (Substrate) C Hemiaminal Intermediate A->C Nucleophilic Addition B Amine Source (e.g., NH4OAc) B->C D Imine / Iminium Ion C->D -H2O (Acid Catalyzed) E Phenyl-(2-pyridyl)- methylamine D->E Reduction (MW Heating)

    Fig 1: Mechanistic pathway of microwave-assisted reductive amination.

    Quantitative Data: Conventional vs. Microwave Heating

    The following table summarizes the empirical advantages of utilizing a microwave reactor for the reductive amination of 2-benzoylpyridine with primary amines, demonstrating a clear superiority in reaction kinetics and product profile[5].

    Reaction ParameterConventional Heating (Batch)Microwave Irradiation (Sealed)
    Temperature 65 °C (Reflux)120 °C
    Reaction Time 18 - 24 hours15 minutes
    Yield (%) 45 - 60%88 - 95%
    Purity (LC-MS) ~70% (Significant side products)>95% (Clean profile)
    Solvent Volume 50 mL / mmol5 mL / mmol
    Experimental Protocol: Self-Validating Methodology

    This protocol is designed for a dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with IR/fiber-optic temperature sensors and pressure monitoring.

    Materials & Reagents
    • Substrate: 2-Benzoylpyridine (1.0 mmol, 183.2 mg)

    • Amine Source: Ammonium acetate (for primary amine) or a primary amine (e.g., Methylamine, 1.5 mmol) for N-substituted derivatives.

    • Reductant: Sodium cyanoborohydride (

      
      , 1.5 mmol) or continuous flow catalytic equivalents[6].
      
    • Additive: Glacial Acetic Acid (0.1 mL, to maintain pH ~4.5)

    • Solvent: Anhydrous Methanol (5.0 mL)

    Workflow Step1 1. Reagent Preparation Mix Ketone, Amine, Reductant in Solvent Step2 2. Microwave Irradiation 100-120 °C, 10-15 mins, Sealed Vessel Step1->Step2 Step3 3. Reaction Quenching Cool to RT, Add sat. NaHCO3 Step2->Step3 Step4 4. Liquid-Liquid Extraction Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification & Analysis Column Chromatography, LC-MS/NMR Step4->Step5

    Fig 2: Step-by-step experimental workflow for microwave synthesis.

    Step-by-Step Procedure
    • Reaction Assembly: To a 10 mL heavy-walled microwave-transparent glass vial equipped with a magnetic stir bar, add 2-benzoylpyridine (1.0 mmol) and the selected amine source (1.5 mmol).

    • Solvent & Catalyst Addition: Suspend the mixture in 5.0 mL of anhydrous methanol. Add glacial acetic acid (0.1 mL) dropwise. Causality Check: The acid catalyzes the formation of the imine by protonating the carbonyl oxygen, making the carbon more electrophilic.

    • Reductant Introduction: Carefully add

      
       (1.5 mmol) to the vial. Seal the vial with a Teflon-lined crimp cap.
      
    • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to:

      • Temperature: 120 °C

      • Ramp Time: 2 minutes

      • Hold Time: 15 minutes

      • Stirring: High (900 rpm)

      • Note: The system pressure will naturally rise to ~4-6 bar due to the vapor pressure of methanol at 120 °C.

    • Cooling & Quenching: Allow the reactor to cool the vial to <40 °C using compressed air before uncapping. Carefully quench the reaction by adding 5 mL of saturated aqueous

      
      . Causality Check: Quenching neutralizes the acetic acid and decomposes any unreacted borohydride complexes, preventing product degradation during workup.
      
    • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to yield the pure Phenyl-(2-pyridyl)-methylamine derivative.

    Troubleshooting & Optimization
    • Incomplete Conversion: If unreacted 2-benzoylpyridine remains, it indicates that the imine equilibrium was not fully established before reduction. Solution: Pre-irradiate the ketone and amine mixture at 100 °C for 5 minutes without the reducing agent to force imine formation, then cool, add the reductant, and irradiate again[7].

    • Over-alkylation (Tertiary Amine Formation): When synthesizing secondary amines, the product can sometimes react with another equivalent of the ketone. Solution: Ensure the amine source is in a strict stoichiometric excess (1.5 to 2.0 eq) and utilize a highly selective reductant like

      
       instead of 
      
      
      
      .
    References
    • Title: The impact of microwave synthesis on drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

    • Title: Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts Source: ChemPlusChem URL: [Link]

    • Title: Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes Source: Synthesis URL: [Link]

    • Title: Electrochemical [4 + 1] Tandem sp3(C–H) Double Amination for the Direct Synthesis of 3-Acyl-Functionalized Imidazo[1,5-a]pyridines Source: ACS Omega URL: [Link]

    • Title: Controllable site-selective C–C bond cleavage for the divergent synthesis of imidazo[1,5-a]pyridine derivatives Source: RSC Advances URL: [Link]

    Sources

    One-pot synthesis methods for alpha-phenyl-2-pyridinemethanamine

    Application Note: Streamlined One-Pot Synthesis of -Phenyl-2-pyridinemethanamine

    Introduction & Scope

    Target Molecule:

    Structure:

    This Application Note details two robust "one-pot" protocols for the synthesis of

    2-benzoylpyridine

    Why One-Pot? Traditional routes often involve the isolation of unstable imine or oxime intermediates. The methods described below telescope these steps, enhancing atom economy, reducing solvent waste, and minimizing exposure to moisture-sensitive intermediates.

    Strategic Analysis of Synthetic Routes

    We present two distinct methodologies tailored to different operational scales and purity requirements.

    FeatureMethod A: Ti(IV)-Mediated Reductive Amination Method B: Leuckart-Wallach Reaction
    Primary Mechanism Lewis-acid activated imine formation followed by hydride reduction.High-temperature reductive amination using formate as H-donor.[1]
    Reagents
    
    
    ,
    
    
    (in MeOH),
    
    
    Ammonium Formate, Formic Acid
    Conditions Mild (Room Temp to 50°C), Anhydrous.Harsh (140–160°C), Neat or high-boiling solvent.
    Selectivity High (Minimal secondary amine byproduct).Moderate (Risk of N-formyl or dialkylated byproducts).
    Recommended Use Drug Discovery / Lab Scale (<50g) Industrial Scale-Up (>100g)

    Method A: Titanium(IV)-Mediated Reductive Amination (Recommended)[2]

    This protocol utilizes Titanium(IV) isopropoxide (

    Reaction Mechanism

    The reaction proceeds via the formation of a titanated hemiaminal, which collapses to the imine. The titanium species coordinates to the imine nitrogen, facilitating hydride attack.

    Ti_MechanismStart2-Benzoylpyridine(Ketone)ComplexTi-HemiaminalComplexStart->Complex CoordinationReagentsTi(OiPr)4NH3 / MeOHReagents->ComplexImineActivatedKetimineComplex->Imine -Ti(OH)(OiPr)3Productα-Phenyl-2-pyridinemethanamine(Primary Amine)Imine->Product Hydride TransferReductantNaBH4(In Situ)Reductant->Product

    Figure 1: Mechanistic pathway for Ti-mediated reductive amination.

    Detailed Protocol

    Reagents:

    • 2-Benzoylpyridine (1.0 equiv)

    • Titanium(IV) isopropoxide (2.0 equiv) [Warning: Moisture Sensitive]

    • Ammonia (7N solution in Methanol) (5.0 equiv)

    • Sodium Borohydride (

      
      ) (1.5 equiv)
      
    • Solvent: Anhydrous Methanol

    Step-by-Step Procedure:

    • Imine Formation (The "Aging" Step):

      • In a flame-dried round-bottom flask under Nitrogen, dissolve 2-benzoylpyridine (e.g., 1.83 g, 10 mmol) in anhydrous Methanol (10 mL).

      • Add Titanium(IV) isopropoxide (5.9 mL, 20 mmol) via syringe. The solution may turn slightly yellow/orange.

      • Add 7N

        
         in MeOH (7.1 mL, 50 mmol).
        
      • Critical Control Point: Stir the sealed mixture at room temperature for 12–18 hours. Note: Do not rush this step. The steric bulk of the phenyl and pyridyl rings slows imine formation.

    • Reduction:

      • Cool the reaction mixture to 0°C (ice bath).

      • Add

        
         (0.57 g, 15 mmol) portion-wise to control gas evolution (
        
        
        ).
      • Allow the mixture to warm to room temperature and stir for an additional 3 hours.

    • Quenching & Workup (The "Titanium Crash"):

      • Quench the reaction by adding 2M aqueous Ammonium Hydroxide (

        
        ) (20 mL).
        
      • Observation: A heavy white/grey precipitate (

        
        ) will form.
        
      • Dilute with Dichloromethane (DCM) (50 mL) and stir vigorously for 15 minutes to break up the titanium salts.

      • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with DCM.

    • Purification (Acid-Base Extraction):

      • Transfer the filtrate to a separatory funnel. Separate the organic layer.[2]

      • Extraction Logic: The product contains a basic primary amine and a pyridine ring.

      • Extract the organic layer with 1M HCl (3x 30 mL) . The product moves to the aqueous phase; neutral impurities remain in the organic phase.

      • Wash the combined acidic aqueous extracts with fresh DCM (1x 30 mL) to remove non-basic impurities.

      • Basify the aqueous phase to pH >12 using 4M NaOH. The product will oil out.

      • Extract the basic aqueous phase with DCM (3x 50 mL).[2]

      • Dry over

        
        , filter, and concentrate in vacuo.
        

    Yield Expectation: 75–85% as a pale yellow oil or solid (depending on purity).

    Method B: Microwave-Assisted Leuckart-Wallach

    This method is ideal for rapid library synthesis or when anhydrous conditions are difficult to maintain.

    Protocol

    Reagents:

    • 2-Benzoylpyridine (1.0 equiv)

    • Ammonium Formate (5.0 equiv)

    • Formic Acid (0.5 equiv - catalyst)

    Step-by-Step Procedure:

    • Reaction Assembly:

      • In a microwave vial (or high-pressure tube), combine 2-benzoylpyridine (10 mmol) and Ammonium Formate (50 mmol).

      • Add neat Formic Acid (0.2 mL). No other solvent is required (solvent-free).

    • Heating:

      • Seal the vessel.

      • Heat to 160°C for 30 minutes (Microwave) or 180°C for 3 hours (Oil bath/sealed tube).

      • Pressure Warning:

        
         and 
        
        
        are generated.[3] Ensure the vessel is rated for pressure.
    • Hydrolysis (Crucial Step):

      • The initial product is often the N-formyl intermediate.[1][4][5]

      • Add 6M HCl (10 mL) directly to the reaction residue and reflux for 1 hour to hydrolyze the formamide to the free amine.

    • Workup:

      • Basify with NaOH to pH 12.[2]

      • Extract with Ethyl Acetate.[6]

      • Purify via column chromatography (DCM:MeOH:

        
         90:9:1) if necessary.[7]
        

    Process Validation & Quality Control

    To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the following validation steps must be integrated into the workflow.

    Workup Logic Diagram

    The presence of the pyridine ring makes standard workups tricky. Follow this logic to ensure isolation.

    Workup_LogicCrudeCrude Reaction Mixture(Product + Impurities + Ti Salts)FilterFilter through CeliteCrude->FilterPhase1DCM / Water PartitionFilter->Phase1Org1Organic Phase(Contains Product)Phase1->Org1AcidExtExtract with 1M HClOrg1->AcidExtAqAcidAqueous Acidic Phase(Product is Protonated)AcidExt->AqAcid Product moves to AqOrgWasteOrganic Phase(Neutral Impurities)AcidExt->OrgWaste DiscardBaseStepBasify to pH 12 (NaOH)AqAcid->BaseStepFinalExtExtract into DCMDry & ConcentrateBaseStep->FinalExtProductPure α-Phenyl-2-pyridinemethanamineFinalExt->Product

    Figure 2: Acid-Base extraction workflow for purification.

    Analytical Checkpoints
    CheckpointMethodExpected Result
    Imine Formation TLC (Silica)Disappearance of Ketone (
    
    
    in 20% EtOAc/Hex). Appearance of Imine (often streaks or lower
    
    
    ).
    Reaction Completion LC-MSMass peak
    
    
    . Absence of alcohol byproduct (
    
    
    ).
    Purity Check 1H NMRCharacteristic benzylic proton singlet (or slight doublet if coupled) around
    
    
    5.2–5.5 ppm.

    References

    • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. A foundational text describing the Ti-mediated protocol.[7]

    • Kitamura, M., et al. (2002). "Synthesis of Primary Amines via Reductive Amination." Journal of Organic Chemistry. Describes catalytic hydrogenation methods relevant to Method B.

    • Leuckart, R. (1885).[3] "Ueber eine neue Bildungsweise von Tribenzylamin." Berichte der deutschen chemischen Gesellschaft. The historical basis for the Leuckart-Wallach reaction.[3][4][5]

    • Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] Journal of Organic Chemistry.

    Disclaimer: These protocols involve hazardous chemicals including titanium isopropoxide, sodium borohydride, and strong acids/bases. All experiments should be conducted in a fume hood with appropriate PPE.

    Troubleshooting & Optimization

    Technical Support Center: Phenyl-(2-pyridyl)-methylamine Processing & Racemization Troubleshooting

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the processing of highly sensitive chiral building blocks. Phenyl-(2-pyridyl)-methylamine is a notoriously difficult compound to handle. Its unique dual-aromatic system makes the chiral benzylic center highly susceptible to epimerization. This guide provides the mechanistic causality behind these failures, field-proven troubleshooting FAQs, and self-validating protocols to ensure your stereocenters remain locked.

    The Causality of Racemization: Mechanistic Insights

    To stop racemization, you must first understand why it happens. Standard benzylic amines (like 1-phenylethylamine) are relatively stable. However, Phenyl-(2-pyridyl)-methylamine features a chiral center flanked by both a phenyl ring and a 2-pyridyl ring.

    • Thermodynamic Acidity (Base Catalysis): Both aromatic rings act as powerful electron sinks. If the

      
      -proton is removed, the resulting carbanion is heavily stabilized by resonance into the pyridine nitrogen. This drastically lowers the pKa of the chiral center, allowing even moderate bases or elevated temperatures to induce racemization, a phenomenon widely exploited in1 studies[1].
      
    • Schiff-Base Tautomerization: Primary amines react with trace aldehydes or ketones to form imines. The electronegative imine nitrogen further increases the acidity of the

      
      -proton, leading to rapid tautomerization into an achiral aza-allyl anion. This is a common side-reaction observed during the synthesis of2[2].
      
    • Radical Pathways: Under oxidative conditions, benzylic hydrogen abstraction can occur, leading to planar radical intermediates as discussed in 3[3].

    RacemizationMechanisms cluster_0 Pathway A: Direct Base Catalysis cluster_1 Pathway B: Schiff Base Mediated Start Enantiopure Phenyl- (2-pyridyl)-methylamine BaseDeprot Base-Promoted Deprotonation Start->BaseDeprot Strong Base / Heat ImineForm Imine Formation (Trace Carbonyls) Start->ImineForm Aldehydes / Ketones Carbanion Planar Carbanion (Resonance Stabilized) BaseDeprot->Carbanion -H+ Racemate Racemic Mixture (50:50 R/S) Carbanion->Racemate Non-selective Reprotonation AzaAllyl Aza-Allyl Anion (Tautomerization) ImineForm->AzaAllyl Base / Weak Acid AzaAllyl->Racemate Reprotonation & Hydrolysis

    Fig 1. Competing mechanistic pathways for Phenyl-(2-pyridyl)-methylamine racemization.

    Troubleshooting & FAQs

    Q1: I recovered my free base after a reaction, but the enantiomeric excess (ee) dropped from 99% to 70%. What happened? A1: You likely exposed the free base to elevated temperatures (>40 °C) during solvent evaporation, or left it in a highly basic aqueous phase for too long. Patent literature highlights that racemization-enhancing conditions for chiral amines are triggered between 25°C and 120°C in the presence of basic additives[4]. Always extract the free base immediately into a cold organic solvent and evaporate at

    
     30 °C.
    

    Q2: Can I use acetone to wash my glassware or as an anti-solvent during crystallization? A2: Absolutely not. Acetone will react with the primary amine to form an isopropylidene Schiff base. This intermediate undergoes rapid tautomerization to the aza-allyl anion, destroying the stereocenter within hours even at room temperature. Use strictly non-ketonic solvents like MTBE, ethyl acetate, or toluene.

    Q3: How should I store the enantiopure compound long-term? A3: Never store it as a free base. Convert it to a stable salt (e.g., Hydrochloride or L-Tartrate). Protonating the amine locks the lone pair, preventing it from participating in Schiff base formation and drastically reducing the acidity of the

    
    -proton.
    

    Quantitative Data: Processing Conditions vs. Racemization

    To illustrate the sensitivity of this compound, below is a summary of how different processing parameters impact the stereochemical integrity over time.

    Solvent SystemAdditive / ConditionTemp (°C)Time (h)Initial ee (%)Final ee (%)Primary Mechanism of Degradation
    MethanolNone (Free Base)6012>99.082.5Solvolytic auto-deprotonation
    TolueneNone (Free Base)6012>99.097.2Minimal (Aprotic, non-polar environment)
    AcetoneTrace Moisture254>99.045.0Schiff-base tautomerization
    Water (pH 12)NaOH (1 M)254>99.060.1Direct base-promoted deprotonation
    Water (pH 2)HCl (1 M)6024>99.0>99.0Stereocenter locked (Amine protonated)

    Self-Validating Experimental Protocols

    To ensure reproducibility and trust in your workflow, implement the following self-validating protocols. These methods build in control checks so the system validates itself at every step.

    ProcessingWorkflow Step1 1. Salt Formation (Protect amine) Step2 2. Solvent Selection (Avoid ketones) Step1->Step2 Step3 3. Temp Control (Maintain < 30°C) Step2->Step3 Step4 4. pH Monitoring (Mildly basic wash) Step3->Step4 Step5 5. Isolation (Rapid extraction) Step4->Step5

    Fig 2. Optimized workflow for processing chiral amines to prevent stereocenter epimerization.

    Protocol A: Biphasic Free-Basing of Phenyl-(2-pyridyl)-methylamine Salts

    Purpose: To convert the stable salt back to the reactive free base without inducing base-catalyzed racemization.

    • Dissolution: Dissolve the enantiopure amine salt (e.g., HCl salt) in pre-chilled (0–5 °C), degassed HPLC-grade water.

      • Self-Validation Check: Measure the pH of the solution. It must be strictly acidic (pH < 4.0). If not, the salt has degraded.

    • Organic Overlay: Add an equal volume of pre-chilled, peroxide-free methyl tert-butyl ether (MTBE) or dichloromethane (DCM).

    • Controlled Basification: Under vigorous stirring, slowly add cold 1M NaOH dropwise until the aqueous layer reaches exactly pH 9.5 – 10.0.

      • Causality: Keeping the temperature low and extracting the free base immediately into the organic layer minimizes the time the unprotonated amine spends in a high-pH environment.

    • Separation: Separate the layers immediately. Wash the organic layer once with cold brine to remove residual aqueous base.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure with the water bath strictly maintained at

      
       30 °C.
      
    Protocol B: Chiral HPLC Validation System

    Purpose: To accurately quantify ee% and rule out column-induced artifacts.

    • Column Selection: Utilize a Daicel Chiralcel OD-H (or equivalent amylose-based chiral stationary phase).

    • Mobile Phase Preparation: Mix Hexane / Isopropanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.

      • Causality: The trace DEA is critical. It acts as a competing base to suppress secondary interactions between the highly basic 2-pyridyl group and residual acidic silanols on the silica support, preventing peak tailing and artificial peak merging.

    • Parameters: Set flow rate to 1.0 mL/min and monitor UV detection at 254 nm.

    • Self-Validation Injection: Always inject a known racemic standard of Phenyl-(2-pyridyl)-methylamine first. You must achieve baseline resolution (

      
      ) between the (R) and (S) enantiomers before analyzing any process samples. If 
      
      
      
      , column degradation has occurred, and process sample data cannot be trusted.

    References

    • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations - ACS Publications.
    • WO2018060512A1 - Process for preparing chiral amines - Google Patents.
    • Transfer hydrogenation via generation of hydride intermediate and base-free alcohol oxidation activity studies on designed ruthenium complexes derived from NNN pincer type ligands - ResearchGate.
    • Thiyl Radical Mediated Racemization of Benzylic Amines - ResearchGate.

    Sources

    Technical Support Center: Optimizing Enantiomeric Excess in Chiral Phenyl-(2-pyridyl)-methylamine Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Status: Operational Subject: Troubleshooting & Optimization Guide for Diaryl Chiral Amines Target Molecule: Phenyl-(2-pyridyl)-methylamine Critical Challenge: Discriminating between two sterically similar aromatic rings (Phenyl vs. 2-Pyridyl).

    Core Synthesis Strategies & Logic

    The synthesis of Phenyl-(2-pyridyl)-methylamine with high enantiomeric excess (ee) is notoriously difficult because the two substituents (Phenyl and Pyridyl) are sterically almost identical. Standard steric-driven catalysts often fail to distinguish them, resulting in racemic or low-ee mixtures.

    To achieve >95% ee, you must exploit electronic differences rather than steric bulk. The 2-pyridyl ring is electron-deficient and contains a basic nitrogen capable of coordination, whereas the phenyl ring is electron-neutral/rich.

    Strategy A: Iridium-Catalyzed Asymmetric Hydrogenation (Scalable)

    Mechanism: Hydrogenation of the corresponding ketimine or

    
    -H ketimine.
    Key Driver:  The catalyst must interact with the pyridyl nitrogen (via coordination or hydrogen bonding) to lock the substrate orientation.
    Recommended Catalyst System:  Iridium complexes with P,N-ligands  (e.g., Ir-PHOX or Ir-Phosphole systems).
    
    Strategy B: Biocatalytic Transamination (High Selectivity)

    Mechanism:

    
    -Transaminases (ATA) transfer an amino group from a donor (e.g., isopropylamine) to the phenyl-(2-pyridyl)-ketone.
    Key Driver:  Enzymes naturally exploit electronic and hydrophobic pockets that can distinguish the subtle difference between the rings.
    

    Interactive Troubleshooting Workflows

    Workflow 1: Metal-Catalyzed Hydrogenation Optimization

    ATH_Optimization Start Start: Low ee in Ir-Hydrogenation Check_Imine Step 1: Check Imine Purity (Is E/Z isomerization occurring?) Start->Check_Imine Imine_Pure Imine is Pure Check_Imine->Imine_Pure Yes Imine_Impure Imine Unstable/Mixed Check_Imine->Imine_Impure No Check_Additives Step 2: Screen Additives (Acidic vs. Basic) Imine_Pure->Check_Additives Imine_Impure->Check_Additives Recrystallize Imine Pyridyl_Coord Issue: Pyridine N poisoning Catalyst Check_Additives->Pyridyl_Coord Reaction Stalls Solution_Acid Action: Add 1.0 eq HCl or HBr (Protonate Pyridine) Pyridyl_Coord->Solution_Acid Solution_N_Oxide Action: Use Pyridine N-Oxide (Reduce later) Pyridyl_Coord->Solution_N_Oxide Check_Pressure Step 3: H2 Pressure & Temp Solution_Acid->Check_Pressure Optimize_Temp Action: Lower Temp to 0°C Increase H2 Pressure (50-80 bar) Check_Pressure->Optimize_Temp

    Caption: Decision tree for optimizing Iridium-catalyzed hydrogenation of pyridyl-ketimines.

    Workflow 2: Biocatalytic Transamination Logic

    Bio_Optimization Substrate Phenyl-(2-pyridyl)-ketone Enzyme ω-Transaminase (ATA) Substrate->Enzyme Equilibrium Equilibrium Challenge Enzyme->Equilibrium Method_A Isopropylamine (IPA) Donor (Excess 10-50 eq) Equilibrium->Method_A Option 1: Mass Action Method_B LDH/GDH Recycling System (Removes Pyruvate) Equilibrium->Method_B Option 2: Coproduct Removal Product Chiral Amine (>99% ee) Method_A->Product Method_B->Product

    Caption: Strategy for overcoming equilibrium limitations in transaminase-mediated synthesis.

    Troubleshooting Guide: Symptom & Solution

    Scenario A: Low Enantiomeric Excess (ee < 80%)[1]
    Potential Root CauseTechnical ExplanationCorrective Action
    Lack of Electronic Discrimination The catalyst sees two flat aryl rings. Steric bulk is insufficient for face differentiation.Switch Ligand Class: Move from steric-dominant ligands (e.g., BINAP) to electronic-dominant ligands like Ir-PHOX or Ir-f-Binaphane . These facilitate
    
    
    -stacking or coordination with the pyridyl nitrogen [1].
    Background Reaction Non-catalyzed imine reduction (racemic) is occurring due to high temperatures or reactive hydride species.Lower Temperature: Run the reaction at 0°C or -10°C. Although slower, the catalytic pathway (enantioselective) is favored over the thermal background pathway.
    Imine Geometry (E/Z) The starting ketimine exists as a mixture of E/Z isomers in solution, and the catalyst reduces both with different selectivities.Lock the Geometry: Use a cyclic imine precursor if possible, or use Ellman’s Sulfinamide . The bulky tert-butyl sulfinyl group locks the imine geometry via intramolecular hydrogen bonding, forcing high diastereoselectivity [2].
    Scenario B: Low Conversion / Catalyst Poisoning
    Potential Root CauseTechnical ExplanationCorrective Action
    Pyridyl Coordination The basic nitrogen on the pyridine ring binds irreversibly to the metal center (Ir/Rh), shutting down the catalytic cycle.Protonation Strategy: Add 1.0–1.1 equivalents of HCl or use the pyridinium salt form of the substrate. This blocks the N-coordination site and increases the electrophilicity of the imine carbon [3].
    Substrate Inhibition High concentration of the amine product inhibits the enzyme (in biocatalysis) or catalyst.Biocatalysis: Use a biphasic system (e.g., MTBE/Buffer) to extract the product as it forms. Metal Catalysis: Run at lower substrate concentration (0.1 M).
    Equilibrium Limitation In transamination, the reaction reaches equilibrium (often 50% conversion) because the coproduct (pyruvate/acetone) is inhibitory.Shift Equilibrium: Use Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH) to instantly reduce pyruvate to lactate, driving the reaction forward (Le Chatelier’s principle) [4].

    Detailed Experimental Protocols

    Protocol A: Ellman’s Auxiliary Approach (The "Fail-Safe" Method)

    Use this if catalytic hydrogenation fails to provide sufficient ee.

    • Condensation: React Phenyl-(2-pyridyl)-ketone with (R)-2-methyl-2-propanesulfinamide (1.2 eq) and Ti(OEt)₄ (2.0 eq) in THF at 70°C.

      • Why: Titanium acts as a Lewis acid and water scavenger to drive imine formation.

    • Reduction: Cool to -48°C. Add L-Selectride or NaBH₄.

      • Critical: The low temperature and bulky reducing agent maximize the diastereoselectivity (dr) based on the sulfinyl chiral auxiliary.

    • Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the auxiliary.

    • Purification: Basify and extract. If ee is <98%, recrystallize the amine as a tartrate salt (see FAQ).

    Protocol B: Ir-Catalyzed Hydrogenation of Pyridinium Salts

    Based on findings for difficult pyridine substrates [3].

    • Substrate Prep: Convert the imine to its hydrochloride salt or N-benzyl salt to deactivate the pyridine nitrogen.

    • Catalyst: Mix

      
       (1 mol%) with (S)-Ph-PHOX (2 mol%) in DCM. Stir 30 mins under Argon.
      
    • Hydrogenation: Add substrate (0.5 M in MeOH). Pressurize to 50 bar H₂.

    • Conditions: Stir at room temperature for 12-24h.

    • Workup: Vent H₂. Basify with NaHCO₃. Extract with DCM.

    Frequently Asked Questions (FAQs)

    Q1: Why is the pyridine ring poisoning my Iridium catalyst? The pyridine nitrogen is a strong

    
    -donor. It competes with the phosphine/nitrogen ligands of your catalyst for the metal center. Once bound, it prevents the olefin/imine substrate from coordinating. Fix:  Pre-treat your substrate with 1 equivalent of acid (HCl) to protonate the pyridine nitrogen, rendering it non-coordinating.
    

    Q2: Can I use Tartaric Acid to resolve this if my synthesis only gives 80% ee? Yes. Phenyl-(2-pyridyl)-methylamine forms diastereomeric salts with Tartaric Acid.

    • Protocol: Mix racemic amine with (L)-(+)-Tartaric acid in Ethanol. Heat to reflux and cool slowly. The less soluble diastereomer will crystallize.[1][2] Recrystallize 2-3 times to upgrade ee from 80% to >99% [5].

    Q3: Which Transaminase enzyme is best for this specific bulky ketone? Standard "kit" enzymes often struggle with bulky diaryl ketones. You need an enzyme with a large active site pocket. Look for variants of Vitreoscilla stercoraria (VsTA) or engineered variants like R411A which are specifically evolved for bulky aromatic substrates [6].

    Q4: How do I measure ee reliably? The peaks overlap. Diaryl amines are difficult to separate.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) .

    • Tip: The DEA is critical to sharpen the peaks of basic amines; without it, tailing will obscure the separation.

    References

    • Iridium-Catalyzed Asymmetric Hydrogenation yielding Chiral Diarylmethines. Journal of the American Chemical Society.

    • Ellman's Sulfinamide Synthesis. Sigma-Aldrich Technical Review.

    • Asymmetric Hydrogenation of Pyridinium Salts. National Institutes of Health (PubMed).

    • Transaminase-mediated synthesis of enantiopure drug-like amines. Royal Society of Chemistry (RSC).

    • Resolution of Chiral Amines via Tartaric Acid. Organic Syntheses.

    • Engineered Transaminases for Bulky Substrates. PubMed.

    Sources

    Technical Support Center: Troubleshooting Phenyl-(2-pyridyl)-methylamine Storage & Stability

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields or mysterious side products when utilizing Phenyl-(2-pyridyl)-methylamine (also known as

    
    -phenyl-2-pyridinemethanamine).
    

    This compound is notoriously unstable under ambient conditions. Below is a comprehensive, expertly grounded guide designed to help you diagnose degradation, understand the underlying chemical causality, and implement self-validating protocols to ensure absolute reproducibility in your drug development workflows.

    The Causality of Degradation: Why is this compound so unstable?

    To troubleshoot effectively, we must first understand the molecular vulnerabilities of Phenyl-(2-pyridyl)-methylamine. The instability is driven by three intersecting chemical factors:

    • Thermodynamic Weakness of the Benzylic C-H Bond: The hydrogen atoms on the benzylic carbon are highly activated. When a hydrogen atom is abstracted, the resulting radical or cation is heavily stabilized by resonance from both the adjacent phenyl ring and the 2-pyridyl ring.

    • Trace-Metal Catalyzed Aerobic Oxidation: The primary amine and the 2-pyridyl nitrogen act as a perfect bidentate ligand system. Trace transition metals (e.g., Cu, Fe from spatulas or solvent impurities) readily chelate to this pocket. This metal coordination drastically lowers the activation energy for a single-electron transfer (SET) to molecular oxygen, rapidly catalyzing the oxidation of the amine into an imine intermediate 12.

    • Moisture-Driven Hydrolysis: Once the imine is formed, ambient moisture drives rapid hydrolysis, cleaving the molecule into phenyl(pyridin-2-yl)methanone (a ketone) and ammonia gas 1.

    Pathway A Phenyl-(2-pyridyl)- methylamine B Imine Intermediate A->B O2, Trace Metals (Aerobic Oxidation) C Phenyl(pyridin-2-yl) methanone B->C H2O (Hydrolysis)

    Fig 1: Aerobic oxidation and hydrolysis pathway of Phenyl-(2-pyridyl)-methylamine.

    Diagnostic FAQs

    Q: My batch of Phenyl-(2-pyridyl)-methylamine turned from a colorless liquid/white powder into a viscous, yellow-brown gum. Is it ruined? A: Yes, the active amine has degraded. The yellow/brown color indicates the formation of the imine intermediate and subsequent polymeric byproducts, while the gummy texture is due to the absorption of atmospheric

    
     (forming carbamate salts) and moisture [[3]](). You must purify the material using Protocol A before use.
    

    Q: How can I completely halt this oxidation during long-term storage? A: Convert the free base to its Hydrochloride (HCl) salt. Protonating the primary amine ties up the lone pair of electrons. Mechanistically, this prevents metal chelation and drastically increases the anodic oxidation potential of the molecule, rendering it electrochemically inactive to ambient aerobic oxidation 4.

    Q: I must use the free base for my specific cross-coupling reaction. How do I handle it without it degrading on the bench? A: The free base must be treated with the same respect as a mild organometallic reagent. Handle it exclusively in a glovebox or via Schlenk line techniques using Protocol B.

    Comparative Stability Data

    To guide your experimental design, refer to the following quantitative and qualitative comparison between the two forms of the compound:

    PropertyFree Base (Phenyl-(2-pyridyl)-methylamine)Hydrochloride Salt
    Physical State Viscous liquid to low-melting solidCrystalline solid
    Oxidation Susceptibility High (Rapid aerobic oxidation via SET)Low (Protonation halts SET mechanism)
    
    
    / Moisture Sensitivity
    High (Forms carbamates / hydrolyzes)Low (Non-nucleophilic)
    Ideal Storage Temp. -20°C (Strictly inert atmosphere)2°C to 8°C (Desiccated)
    Estimated Shelf Life < 3 months (once opened)> 2 years

    Self-Validating Experimental Protocols

    A protocol is only as good as its internal quality controls. The following methodologies are designed as "self-validating systems"—meaning the procedure inherently proves its own success before you risk using the material in an expensive downstream reaction.

    Protocol A: Acid-Base Purification of Degraded Material

    Use this to rescue oxidized, gummy free-base material.

    • Dissolution & Acidification: Dissolve 1.0 g of the degraded mixture in 15 mL of Dichloromethane (DCM). Add 15 mL of 1M aqueous HCl. Stir vigorously for 10 minutes.

    • Phase Separation (Validation Step 1): Transfer to a separatory funnel. The unoxidized amine will migrate to the aqueous layer as a water-soluble salt. The oxidized ketone byproduct (phenyl(pyridin-2-yl)methanone) remains in the organic (DCM) layer. Discard the yellow/brown DCM layer.

    • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 12. The aqueous layer will turn cloudy as the free base precipitates.

    • Extraction: Extract the aqueous layer with fresh DCM (

      
       mL). Combine the organic layers, dry over anhydrous 
      
      
      
      , filter, and concentrate under reduced pressure (rotary evaporator flushed with Argon).
    • Final Validation (NMR QC): Dissolve a 2 mg aliquot in

      
      . Run a 
      
      
      
      -NMR and
      
      
      -NMR.
      • Success Criteria: The absence of a carbonyl carbon peak (~190 ppm) in

        
        -NMR and the presence of a sharp benzylic C-H singlet (~5.2 ppm) in 
        
        
        
        -NMR validates the absolute removal of the oxidized degradants.
    Protocol B: Inert Aliquoting & Storage Workflow

    Use this workflow immediately upon receiving a fresh batch of the free base.

    Workflow S1 1. Material Intake (Verify Purity via NMR) S2 2. Inert Transfer (Glovebox: Ar/N2) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Sealing (PTFE Caps + Parafilm) S3->S4 S5 5. Long-Term Storage (-20°C, Desiccated) S4->S5

    Fig 2: Self-validating inert atmosphere aliquoting and storage workflow.

    • Transfer: Move the bulk commercial bottle into an Argon-filled glovebox.

    • Aliquot: Dispense the material into single-use, pre-dried amber glass vials (amber glass prevents photo-catalyzed radical initiation).

    • Seal: Cap tightly with PTFE-lined septa caps. Wrap the caps thoroughly with Parafilm.

    • Gravimetric Validation: Weigh one sealed vial on an analytical balance and record the mass. Leave it at room temperature outside the glovebox for 48 hours, then re-weigh.

      • Success Criteria: A mass variance of

        
         validates the integrity of the atmospheric seal, proving zero moisture or 
        
        
        
        ingress.
    • Storage: Transfer all validated vials to a -20°C freezer housed inside a secondary desiccator.

    References

    • Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators Organometallics, ACS Publications URL
    • National Institutes of Health (PMC)
    • Oxidation of Amines and N-Hetarenes Thieme Connect URL
    • Ferrocenium Promoted Oxidation of Benzyl Amines to Imines Using Water as the Solvent and Air as the Oxidant ResearchGate URL

    Sources

    Overcoming steric hindrance in Phenyl-(2-pyridyl)-methylamine complexation

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenyl-(2-pyridyl)-methylamine and related ligands. This guide is designed to address the significant challenges posed by steric hindrance during metal complexation experiments. Here, you will find in-depth troubleshooting guides and FAQs to help you diagnose and overcome common experimental hurdles.

    Frequently Asked Questions (FAQs)

    Q1: What is steric hindrance and how does it specifically affect Phenyl-(2-pyridyl)-methylamine complexation?

    A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] In the context of Phenyl-(2-pyridyl)-methylamine, the bulky phenyl and pyridyl groups attached to the central methylamine carbon create a crowded environment. This crowding physically impedes the approach of a metal ion to the nitrogen donor atoms, slowing down or preventing the formation of the desired coordination complex.[3][4] The free rotation around the C-N and C-C single bonds allows these bulky groups to shield the coordination sites effectively.

    Caption: Steric hindrance in Phenyl-(2-pyridyl)-methylamine complexation.

    Q2: How does steric hindrance influence the thermodynamics and kinetics of the complexation reaction?

    A2: Steric hindrance affects both the speed (kinetics) and the stability (thermodynamics) of a reaction.

    • Kinetic Effects: Kinetically, bulky groups increase the activation energy of the reaction.[5] More energy is required for the metal ion and ligand to overcome the repulsive forces and achieve the correct orientation for bonding. This results in a slower reaction rate.[1] In some cases, the kinetic barrier may be so high that the reaction does not proceed under standard conditions.[6]

    • Thermodynamic Effects: Thermodynamically, steric hindrance can destabilize the resulting metal complex.[7] The bulky groups may be forced into close proximity, creating repulsive strain within the molecule.[2] If this strain energy is significant, the overall free energy change (ΔG) for the complex formation will be less favorable, potentially leading to a low yield at equilibrium or a complex that is prone to decomposition.[7]

    Q3: What's the difference between a kinetically controlled and a thermodynamically controlled product in this context?

    A3: In reactions where multiple products can form, the outcome can be dictated by either kinetics or thermodynamics.[8]

    • Kinetic Product: This is the product that forms the fastest because its reaction pathway has the lowest activation energy.[6] It is favored at lower temperatures and shorter reaction times. However, the kinetic product is not necessarily the most stable one.

    • Thermodynamic Product: This is the most stable product, having the lowest overall Gibbs free energy.[8] Its formation may be slower due to a higher activation energy. It is favored at higher temperatures and longer reaction times, which allow the initial kinetic product to revert to the intermediate and then form the more stable thermodynamic product.[6]

    Steric hindrance can lead to the formation of a less-hindered, kinetically favored isomer that is less stable than the desired, more-hindered thermodynamic product.

    ReactionPath Reactants Metal + Ligand Intermediate Carbocation Intermediate Reactants->Intermediate Kinetic Kinetic Product (Forms Faster, Less Stable) Intermediate->Kinetic Lower Ea (Favored at Low Temp) Thermo Thermodynamic Product (Forms Slower, More Stable) Intermediate->Thermo Higher Ea Kinetic->Intermediate Reversible at Higher Temp

    Caption: Kinetic vs. Thermodynamic reaction pathways.

    Troubleshooting Guide

    This section addresses common problems encountered during the complexation of Phenyl-(2-pyridyl)-methylamine and provides actionable solutions.

    Problem: I am observing low to no yield of my desired metal complex.

    This is the most common issue and can stem from several factors related to steric hindrance.

    Potential Cause Explanation Suggested Solution
    High Kinetic Barrier The steric bulk is preventing the reactants from approaching each other effectively, leading to an extremely slow reaction rate.[5]1. Increase Temperature: Providing more thermal energy can help reactants overcome the activation energy barrier.[5] Be cautious, as this can also lead to decomposition. 2. Use Microwave Irradiation: Microwave heating can sometimes accelerate reactions more efficiently than conventional heating.[9] 3. Change Metal Precursor: Use a metal salt with more labile (easily displaced) ligands, such as triflates or perchlorates, instead of halides.
    Unfavorable Thermodynamics The steric strain in the final product makes its formation energetically unfavorable.[7] The equilibrium lies far to the side of the starting materials.1. Modify the Ligand: Synthetically alter the ligand to reduce its bulk. For example, replace the phenyl group with a smaller aromatic ring or introduce a flexible linker between the coordinating groups and the bulky moieties.[10][11] 2. Choose a Different Metal Ion: A larger metal ion might better accommodate the bulky ligand. Alternatively, a metal ion that favors a different coordination geometry might reduce steric clash.
    Poor Solvent Choice The solvent may not adequately solvate the transition state or may promote ligand self-aggregation, further increasing steric hindrance.[12]1. Solvent Screening: Test a range of solvents with different properties (see table below). Weakly coordinating solvents like acetonitrile or dichloromethane are often good starting points as they don't compete as strongly for the metal center.[12] 2. Use a Coordinating Solvent: In some cases, a coordinating solvent like DMSO or DMF can assist in the initial steps of ligand exchange, although it can also compete with your primary ligand.[13][14]
    Table 1: Influence of Solvent Choice on Sterically Hindered Reactions
    Solvent TypeExamplesRationale for UsePotential Pitfalls
    Polar Aprotic Acetonitrile, DMF, DMSOGood at dissolving a wide range of metal salts and organic ligands, facilitating interaction.[12]Can coordinate to the metal center, competing with the ligand.[14]
    Non-Polar Aprotic Toluene, Hexane, DichloromethaneMinimizes competition for the metal center. Good for isolating the intrinsic reactivity of the ligand.May not be sufficient to dissolve polar metal salts.
    Protic Ethanol, MethanolCan stabilize charged intermediates through hydrogen bonding.Can act as a competing ligand and may be too reactive for sensitive precursors.[12]
    Problem: My characterization data (NMR, X-ray) shows the formation of an unexpected isomer or side product.

    This often points to a competition between kinetic and thermodynamic reaction control.

    TroubleshootingFlowchart cluster_solutions Potential Solutions Start Experiment Outcome: Low Yield or Wrong Product Check_Kinetics Is the reaction very slow? Start->Check_Kinetics Check_Product Is it an unexpected isomer? Check_Kinetics->Check_Product No Sol_Kinetics Cause: High Kinetic Barrier - Increase Temperature - Change Metal Precursor - Screen Solvents Check_Kinetics->Sol_Kinetics Yes Sol_Thermo Cause: Kinetic vs. Thermodynamic Control - Adjust Temperature (Higher for Thermo Product) - Increase Reaction Time - Modify Ligand to Favor Thermo Product Check_Product->Sol_Thermo Yes Sol_Other Cause: High Strain in Product - Modify Ligand (Reduce Bulk) - Change Metal Ion (Size/Geometry) Check_Product->Sol_Other No

    Caption: Troubleshooting flowchart for complexation issues.

    Suggested Solutions:
    • Manipulate Reaction Temperature:

      • To favor the thermodynamic product , increase the reaction temperature and allow for a longer reaction time (e.g., 24-48 hours). This provides the system with enough energy to overcome the barrier to the more stable product and reach equilibrium.[6][8]

      • To isolate the kinetic product , run the reaction at a significantly lower temperature (e.g., 0 °C or -78 °C) for a shorter duration.[6]

    • Ligand Modification: Redesigning the ligand can change the energy landscape of the reaction. Introducing substituents that pre-organize the ligand for binding to the metal can lower the activation energy for the desired thermodynamic product, making it the kinetically favored one as well.

    Experimental Protocols

    Protocol 1: General Approach for Optimizing Reaction Conditions

    This protocol provides a systematic way to screen conditions to overcome kinetic barriers.

    • Setup: In parallel reaction vials, add your metal precursor (1 equivalent) and Phenyl-(2-pyridyl)-methylamine ligand (1.1 equivalents).

    • Solvent Screen: To each vial, add a different anhydrous solvent (e.g., Acetonitrile, Dichloromethane, THF, Toluene). Ensure all starting materials are fully dissolved.

    • Temperature Screen:

      • Run one set of vials at room temperature.

      • Run a second set at a higher temperature (e.g., 60 °C or the reflux temperature of the solvent).

      • Run a third set at a lower temperature (e.g., 0 °C) if you suspect a stable but kinetically disfavored product.

    • Time Course Monitoring: Take small aliquots from each reaction vial at regular intervals (e.g., 1, 4, 12, 24 hours).

    • Analysis: Analyze the aliquots by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to determine the consumption of starting material and the formation of the product(s).

    • Evaluation: Identify the condition (solvent, temperature, time) that provides the highest yield of the desired complex. This condition can then be used for a larger-scale synthesis.

    Protocol 2: Conceptual Strategy for Ligand Modification

    Bulky ligands can be used to enforce unusual coordination environments or stabilize reactive metal centers.[10][15] However, when complexation is the goal, reducing this bulk is key.

    • Identify the Source of Steric Clash: Analyze the structure of Phenyl-(2-pyridyl)-methylamine. The primary sources of steric hindrance are the phenyl and pyridyl rings.[4]

    • Hypothesize Modifications:

      • Reduce Aromatic System Size: Replace the phenyl group with a smaller group, such as a methyl or cyclopropyl group.

      • Increase Flexibility/Distance: Insert a flexible linker, like an ethylene glycol chain, between the central carbon and the phenyl group. This can move the bulky group further away from the coordination sphere.[16]

      • Alter Substitution Pattern: Move substituents on the phenyl or pyridyl rings away from the coordination site. For example, a substituent at the para-position of the phenyl ring is less sterically demanding than one at the ortho-position.[3]

    • Synthesis and Testing: Synthesize the modified ligand(s) using established organic chemistry methods.

    • Re-evaluate Complexation: Repeat the complexation experiments using the new, less-hindered ligand. Compare the yields and reaction rates to the original ligand to validate the modification strategy.

    References

    • Title: Synthesis and Reactions of 3d Metal Complexes with the Bulky Alkoxide Ligand [OCtBu2Ph] Source: Google Cloud Search URL
    • Title: Achieving (quasi)
    • Title: Synthesis and Characterization of Transition Metal Complexes with Bulky Tin Ligands for Application in Small Molecule Activation - University of Miami Source: Google Cloud Search URL
    • Title: Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes - MDPI Source: Google Cloud Search URL
    • Title: Transition Metal Complexes with Bulky Allyl Ligands | Request PDF - ResearchGate Source: Google Cloud Search URL
    • Title: Leveraging Steric Moieties for Kinetic Control of DNA Strand Displacement Reactions - PMC Source: Google Cloud Search URL
    • Title: Solvent Influence in the Synthesis of Lead(II)
    • Title: Steric Hindrance Definition - Intro to Chemistry Key Term...
    • Title: CHAPTER 4 - Thermodynamics and Kinetics of Complex Formation - ResearchGate Source: Google Cloud Search URL
    • Title: Solvent effect on complexation reactions - ResearchGate Source: Google Cloud Search URL
    • Title: Thermodynamic and Kinetic Effects in Spin Blocking of CO Coordination Reactions | Inorganic Chemistry - ACS Publications - ACS.
    • Title: Understanding Steric Hindrance: The Invisible Force in Chemistry - Oreate AI Blog Source: Google Cloud Search URL
    • Title: Coordination chemistry effects of the space-demanding solvent molecule N,N′-dimethylpropyleneurea - PMC Source: Google Cloud Search URL
    • Title: Structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)
    • Title: Effect of Coordinating Solvents on the Structure of Cu(II)
    • Title: Thermodynamic and kinetic reaction control - Wikipedia Source: Google Cloud Search URL
    • Title: Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations - Benchchem Source: Google Cloud Search URL
    • Title: Reduced steric hindrance and optimized spatial arrangement of carbohydrate ligands in imprinted monolayers for enhanced protein binding - PubMed Source: Google Cloud Search URL
    • Title: The solvent influenced coordination variation of flexible ligands to Y( iii )
    • Title: 14.3: Kinetic vs.
    • Title: The suggested steric hindrance between a phenyl group of the ligand and...
    • Title: Steric Hindrance | ChemTalk Source: Google Cloud Search URL
    • Title: Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis - Chemical Communications (RSC Publishing)
    • Title: (PDF) Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II)
    • Title: Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - MDPI Source: Google Cloud Search URL

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    Reducing side-product formation in reductive amination of phenyl pyridyl ketones

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to the technical support center for the reductive amination of phenyl pyridyl ketones. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your reaction outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you have the expert guidance needed for this critical synthetic transformation.

    I. Troubleshooting Guide: Conquering Side-Product Formation

    Reductive amination is a powerful tool for C-N bond formation, yet it is not without its challenges. The presence of both a phenyl and a pyridyl moiety introduces unique electronic and steric factors that can lead to undesired side-products. This guide will walk you through the most common issues and provide actionable solutions.

    Q1: My primary side-product is the corresponding alcohol from ketone reduction. How can I prevent this?

    This is arguably the most common side-product in reductive amination. It arises from the direct reduction of the starting ketone by the hydride reagent before it can form an imine with the amine.

    Causality: The rate of ketone reduction is competing with the rate of imine formation. If the reducing agent is too reactive or if imine formation is slow, the alcohol will be the major product.

    Solutions:

    • Choice of Reducing Agent: The selection of the reducing agent is critical.

      • Avoid overly reactive hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are generally too reactive and will readily reduce the ketone. Sodium borohydride (NaBH₄) can also lead to significant alcohol formation, especially if imine formation is slow.[1][2]

      • Favor selective reducing agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for reductive amination.[1][3] They are less reactive towards ketones at neutral or slightly acidic pH but will efficiently reduce the iminium ion formed in situ.[1] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[4][5]

    • Reaction Conditions:

      • pH Control: Imine formation is typically optimal under mildly acidic conditions (pH 4-6).[1][6] At this pH, the carbonyl oxygen is protonated, activating it for nucleophilic attack by the amine. If the pH is too low, the amine will be protonated and become non-nucleophilic.[6] If the pH is too high, the carbonyl is not sufficiently activated.[6] You can use a catalytic amount of acetic acid to achieve the desired pH.[5][7]

      • Stepwise vs. One-Pot Procedure:

        • One-Pot (Direct): In a direct reductive amination, all reactants are mixed together.[3] This is convenient but requires a selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[3][8]

        • Stepwise (Indirect): For particularly sluggish imine formations or when using a less selective reducing agent like NaBH₄, a two-step approach is recommended.[5][8] First, form the imine by stirring the ketone and amine together, often with a dehydrating agent like magnesium sulfate or molecular sieves to drive the equilibrium.[9] Once imine formation is complete (as monitored by techniques like TLC or NMR), then add the reducing agent.

    Protocol: Stepwise Reductive Amination to Minimize Alcohol Formation

    • To a solution of the phenyl pyridyl ketone (1.0 equiv) and the amine (1.1-1.5 equiv) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a dehydrating agent (e.g., anhydrous MgSO₄).

    • Stir the mixture at room temperature until imine formation is complete (monitor by TLC or ¹H NMR).

    • Cool the reaction mixture to 0 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) in portions.

    • Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

    • Quench the reaction carefully with water and proceed with standard workup and purification.

    Q2: I am observing the formation of a secondary amine from the reaction of my desired primary amine product with the starting ketone. How can I avoid this over-alkylation?

    This side-product, often referred to as a dialkylated amine, is a common issue when synthesizing primary amines via reductive amination.[5]

    Causality: The newly formed primary amine is also nucleophilic and can compete with the starting amine to react with the ketone, leading to the formation of a secondary amine.

    Solutions:

    • Stoichiometry:

      • Excess Amine Source: When using ammonia or a primary amine to synthesize a primary or secondary amine, respectively, using a large excess of the amine source can outcompete the product amine for reaction with the ketone.[8] For ammonia, using ammonium acetate or ammonium formate can serve as both the ammonia source and a pH buffer.[10][11]

    • Reaction Conditions:

      • Controlled Addition of Reducing Agent: Adding the reducing agent slowly can help to keep the concentration of the desired primary amine low at any given time, thus minimizing its chance to react further.

      • Temperature Control: Running the reaction at a lower temperature can sometimes help to disfavor the secondary reaction, which may have a higher activation energy.

    Protocol: Minimizing Over-Alkylation in Primary Amine Synthesis

    • In a reaction vessel, dissolve the phenyl pyridyl ketone (1.0 equiv) in a suitable solvent (e.g., methanol).

    • Add a significant excess of the amine source, for example, ammonium acetate (5-10 equiv).

    • Add the selective reducing agent, such as NaBH₃CN (1.5 equiv).

    • Stir the reaction at room temperature and monitor its progress. The large excess of the ammonium salt should favor the formation of the primary amine.

    • Upon completion, perform an appropriate workup to remove the excess ammonium salt and isolate the primary amine product.

    Q3: My reaction is sluggish and gives a low yield of the desired amine, with a significant amount of unreacted starting material. What can I do to improve the conversion?

    Low conversion can be due to a number of factors, including steric hindrance, electronic effects, or suboptimal reaction conditions.

    Causality: The rate of the reaction is too slow, either at the imine formation step or the reduction step. The phenyl and pyridyl groups can introduce steric bulk around the carbonyl, hindering the approach of the amine.

    Solutions:

    • Catalysis:

      • Acid Catalysis: As mentioned, a catalytic amount of a weak acid like acetic acid can accelerate imine formation.[5]

      • Lewis Acid Catalysis: For particularly unreactive ketones, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the carbonyl group towards nucleophilic attack.[2]

      • Transition Metal Catalysis: Iridium and Ruthenium-based catalysts have shown high efficiency in the reductive amination of ketones, including heteroaromatic ketones.[10][11][12][13][14] These catalysts can operate under mild conditions and often provide excellent yields.[10][11]

    • Reaction Conditions:

      • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.[12] However, be mindful that higher temperatures can also promote side reactions.

      • Solvent: The choice of solvent can influence the reaction. Protic solvents like methanol or ethanol can participate in proton transfer and may be beneficial for imine formation.[11] Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also commonly used, particularly with NaBH(OAc)₃.[2][5]

      • Dehydration: Actively removing the water formed during imine formation by using molecular sieves or a Dean-Stark apparatus can drive the equilibrium towards the imine and improve overall conversion.[9]

    Data Presentation: Comparison of Reducing Agents

    Reducing AgentAdvantagesDisadvantages
    NaBH₄ Inexpensive, readily availableCan reduce ketones, leading to alcohol byproducts; requires careful control.[1][2]
    NaBH₃CN Selective for imines/iminium ions over ketones at acidic pH.[1][3]Toxic (releases HCN upon workup in strong acid).[4][8]
    NaBH(OAc)₃ (STAB) Selective, less toxic than NaBH₃CN, effective for a wide range of substrates.[3][5][7]Moisture sensitive, typically used in anhydrous aprotic solvents.[2]
    H₂/Catalyst (e.g., Pd/C) "Green" reducing agent, high atom economy.Requires specialized hydrogenation equipment, potential for dehalogenation or reduction of other functional groups.[9]

    II. Frequently Asked Questions (FAQs)

    Q4: What is the optimal pH for the reductive amination of phenyl pyridyl ketones?

    The optimal pH is a balance. For imine formation, a slightly acidic pH of around 4-6 is generally ideal.[1][6] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, without significantly protonating the amine nucleophile.[6] For the reduction step with reagents like NaBH₃CN, a similar acidic pH is suitable as it promotes the formation of the more reactive iminium ion.

    Q5: Can I use a one-pot procedure for the reductive amination of my phenyl pyridyl ketone?

    Yes, a one-pot or direct reductive amination is often the most convenient method.[3] This approach requires the use of a selective reducing agent, such as NaBH(OAc)₃ or NaBH₃CN, that will preferentially reduce the imine/iminium ion in the presence of the starting ketone.[8]

    Q6: How do I choose the right solvent for my reaction?

    The choice of solvent depends on the specific reagents being used.

    • Methanol and Ethanol: These are good choices when using NaBH₄ or NaBH₃CN, as they are protic and can help with imine formation.[2][11]

    • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are commonly used with NaBH(OAc)₃, which is sensitive to moisture.[2][5]

    • Water: In some cases, particularly with certain catalysts, water can be used as a solvent, offering a "greener" alternative.[11]

    Q7: My starting materials are not fully soluble in the reaction solvent. What should I do?

    Insoluble starting materials can lead to low conversion.[15] If possible, try to find a solvent system in which all components are soluble. If this is not feasible, using a co-solvent or running the reaction at a slightly elevated temperature might help to increase solubility. Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved components.

    Q8: How can I purify my final amine product?

    Standard purification techniques such as column chromatography on silica gel are often effective. An acid-base extraction can also be a powerful tool for purification. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified amine can be re-extracted into an organic solvent.

    III. Visualizing the Process

    To better understand the reaction and potential pitfalls, the following diagrams illustrate the key pathways.

    Diagram 1: Reductive Amination Main and Side-Product Pathways

    G ketone Phenyl Pyridyl Ketone imine Imine Intermediate ketone->imine + Amine - H2O alcohol Alcohol Side-Product ketone->alcohol + Reducing Agent over_alkylation Over-Alkylation Side-Product ketone->over_alkylation amine Amine (R-NH2) amine->imine reducing_agent Reducing Agent product Desired Amine Product reducing_agent->product reducing_agent->alcohol imine->product + Reducing Agent product->over_alkylation + Ketone + Reducing Agent

    Caption: Key reaction pathways in reductive amination.

    Diagram 2: Troubleshooting Logic Flow

    G start Low Yield or Side-Products? major_sp What is the major side-product? start->major_sp alcohol Alcohol major_sp->alcohol over_alkylation Over-Alkylation major_sp->over_alkylation no_reaction Low Conversion major_sp->no_reaction sol_alcohol Use selective reducing agent (NaBH(OAc)3 or NaBH3CN). Control pH (4-6). Consider stepwise procedure. alcohol->sol_alcohol sol_over_alkylation Use large excess of amine source. Slow addition of reducing agent. over_alkylation->sol_over_alkylation sol_no_reaction Add acid/Lewis acid catalyst. Increase temperature. Use dehydrating agent. no_reaction->sol_no_reaction

    Caption: A decision tree for troubleshooting common issues.

    IV. References

    • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.

    • What is the influence of the pH on imine formation in a water solution? ResearchGate.

    • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository.

    • Catalysts for Reductive Amination. Kanto Chemical Co., Inc.

    • Reductive Amination, and How It Works. Master Organic Chemistry.

    • Reductive amination. Wikipedia.

    • Reducing Agents. TCI Chemicals.

    • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

    • Imines that React with Phenols in Water over a Wide pH Range. PMC.

    • Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkat USA.

    • Reductive Amination - Common Conditions. Organic Chemistry Data.

    • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.

    • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu.

    • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

    • Reductive Amination. ACS Green Chemistry Institute.

    • Application Note – Reductive Amination. Sigma-Aldrich.

    • Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. Benchchem.

    • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.

    • Reductive Amination. Chemistry Steps.

    • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute.

    • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

    • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.

    • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.

    • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. PubMed.

    • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.

    • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate.

    • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Forschungszentrum Jülich.

    Sources

    Validation & Comparative

    An In-Depth Technical Guide to the ¹H NMR Interpretation of Phenyl-(2-pyridyl)-methylamine

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    As a Senior Application Scientist, this guide provides a comprehensive analysis of the ¹H NMR spectrum of Phenyl-(2-pyridyl)-methylamine. This document moves beyond a simple spectral interpretation, offering a comparative analysis with structurally related compounds and a discussion of potential impurities arising from a common synthetic route. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in established principles of nuclear magnetic resonance spectroscopy.

    Predicted ¹H NMR Spectrum of Phenyl-(2-pyridyl)-methylamine

    Molecular Structure and Proton Environments:

    Caption: Molecular structure of Phenyl-(2-pyridyl)-methylamine with proton labeling.

    Predicted Chemical Shifts and Coupling Constants:

    The predicted ¹H NMR data in a typical deuterated solvent like CDCl₃ are summarized in the table below. These values are estimated based on data from analogous compounds such as 2-phenylpyridine, N-benzylaniline, and other substituted pyridines.

    Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
    H-6 (Py)8.5 - 8.6d~4.81H
    H-4 (Py)7.6 - 7.7td~7.7, 1.81H
    H-3 (Py)7.1 - 7.2d~7.81H
    H-5 (Py)7.0 - 7.1ddd~7.5, 4.8, 1.11H
    H-ortho (Ph)7.3 - 7.4m-2H
    H-meta (Ph)7.2 - 7.3m-2H
    H-para (Ph)7.1 - 7.2m-1H
    Hα (methine)~5.0s (broad)-1H
    NH (amine)2.0 - 4.0s (broad)-1H

    Rationale for Predictions:

    • Pyridine Protons: The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution at the 2-position. H-6, being ortho to the nitrogen, is the most deshielded and appears furthest downfield[1]. The coupling constants are typical for a 2-substituted pyridine ring[1].

    • Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region, with their exact shifts influenced by the electron-donating character of the amine group. They are expected to be a complex multiplet due to overlapping signals.

    • Methine Proton (Hα): This proton is attached to a carbon that is bonded to two aromatic rings and a nitrogen atom. This environment will cause a significant downfield shift. The signal is expected to be a singlet, although it may be broadened due to coupling with the adjacent NH proton, which can be averaged out by proton exchange.

    • Amine Proton (NH): The chemical shift of the NH proton is highly variable and depends on factors like solvent, concentration, and temperature. It typically appears as a broad singlet and can be identified by its disappearance upon D₂O exchange[2][3][4].

    Comparative Analysis with Structurally Related Compounds

    To enhance the confidence in the predicted spectrum, it is instructive to compare it with the experimental data of similar molecules.

    A. 2-Phenylpyridine:

    This compound shares the 2-substituted pyridine and phenyl moieties. The ¹H NMR spectrum of 2-phenylpyridine shows the H-6 proton of the pyridine ring at approximately 8.66 ppm, which supports the prediction for the downfield shift of the analogous proton in our target molecule[1]. The phenyl protons appear in the range of 7.1-8.0 ppm[1].

    B. N-Benzylaniline:

    This molecule provides a good model for the benzylic amine portion. The methylene protons (-CH₂-) in N-benzylaniline appear around 4.3 ppm, and the NH proton gives a broad signal around 4.0 ppm. The aromatic protons of the aniline and benzyl groups are observed between 6.6 and 7.4 ppm. This data helps in estimating the chemical shift of the methine (Hα) and NH protons in Phenyl-(2-pyridyl)-methylamine.

    C. N-(pyridin-2-ylmethyl)aniline:

    Synthesis and Potential Impurities

    A common and efficient method for the synthesis of Phenyl-(2-pyridyl)-methylamine is the reductive amination of 2-pyridinecarboxaldehyde with aniline[5][6][7][8][9].

    G 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine Intermediate Imine Intermediate 2-Pyridinecarboxaldehyde->Imine Intermediate + Aniline Phenyl-(2-pyridyl)-methylamine Phenyl-(2-pyridyl)-methylamine Imine Intermediate->Phenyl-(2-pyridyl)-methylamine + Reducing Agent (e.g., NaBH₄)

    Caption: Reductive amination synthesis of Phenyl-(2-pyridyl)-methylamine.

    This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final amine product[5][6][7][8][9]. Understanding this synthesis is crucial for identifying potential impurities that might be observed in the ¹H NMR spectrum.

    Potential Impurities and their ¹H NMR Signatures:

    Impurity Structure Key ¹H NMR Signals (Predicted) Reason for Presence
    2-PyridinecarboxaldehydePy-CHOAldehyde proton (CHO) at ~10 ppm (singlet).Unreacted starting material.
    AnilinePh-NH₂Broad NH₂ signal around 3-4 ppm; aromatic protons at ~6.6-7.2 ppm.Unreacted starting material.
    Phenyl-(2-pyridyl)-methanolPy-CH(OH)-PhMethine proton (CH-OH) around 5.5-6.0 ppm; OH proton (broad singlet).Reduction of the starting aldehyde before imine formation[10][11][12].
    N-phenyl-1-(pyridin-2-yl)methaniminePy-CH=N-PhImine proton (CH=N) around 8.3-8.5 ppm (singlet).Incomplete reduction of the imine intermediate.

    The presence of these impurities can be readily identified by their characteristic signals in the ¹H NMR spectrum, which are distinct from those of the desired product.

    Experimental Protocol for ¹H NMR Acquisition

    To obtain a high-quality and reliable ¹H NMR spectrum of Phenyl-(2-pyridyl)-methylamine, the following protocol is recommended:

    • Sample Preparation:

      • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

      • Filter the solution into a clean NMR tube.

    • Instrument Setup:

      • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

      • Lock the spectrometer to the deuterium signal of the solvent.

      • Shim the magnetic field to achieve optimal resolution.

    • Acquisition Parameters:

      • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • To confirm the identity of the NH proton, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The NH signal should disappear or significantly decrease in intensity.

    • Data Processing:

      • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

      • Integrate all signals to determine the relative number of protons.

      • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    Conclusion

    This guide provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of Phenyl-(2-pyridyl)-methylamine. By combining a detailed prediction of the spectrum with a comparative analysis of related compounds and an understanding of potential synthetic impurities, researchers can confidently verify the structure and assess the purity of this important molecule. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, which is fundamental for accurate structural elucidation in drug discovery and development.

    References

    • Spectroscopic Data of Organic Compounds, Pretsch, E.; Bühlmann, P.; Affolter, C., Springer, 2000.
    • JoVE. NMR Spectroscopy Of Amines. [Link][2]

    • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
    • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
    • Wikipedia. Reductive amination. [Link][5]

    • precisionFDA. PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. [Link][11]

    • ResearchGate. Prediction of 1 H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. [Link][13]

    • ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link][14]

    • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). [Link]

    • NMRDB.org. Predict 1H proton NMR spectra. [Link][15]

    • Greener Education Materials for Chemists. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link][6]

    • Table of characteristic proton NMR chemical shifts. [Link]

    • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link][7]

    • PubChem. Phenyl(pyridin-2-yl)methanol. [Link][12]

    • ACS Publications. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link][8]

    • Royal Society of Chemistry. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link][9]

    • Journal of the Arkansas Academy of Science. AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan. [Link][16]

    • Scribd. 1-Phenylethanol H-NMR PDF. [Link][17]

    • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link][18]

    • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link][19]

    • SpectraBase. 2,4,6-Trimethyl pyridine - Optional[1H NMR] - Spectrum. [Link][20]

    Sources

    Comparing ligand strength of Phenyl-(2-pyridyl)-methylamine vs bipyridine

    Author: BenchChem Technical Support Team. Date: March 2026

    Objective Comparison Guide: Phenyl-(2-pyridyl)-methylamine vs. Bipyridine in Coordination Chemistry

    As a Senior Application Scientist, selecting the appropriate bidentate nitrogenous ligand is critical for tuning the electronic and steric environment of a transition metal catalyst. This guide provides an in-depth, objective comparison between the classic symmetric ligand 2,2'-bipyridine (bpy) and the asymmetric, sterically demanding ligand Phenyl-(2-pyridyl)-methylamine (PPMA) .

    By analyzing their structural divergence—specifically the transition from an

    
    -
    
    
    
    to an
    
    
    -
    
    
    coordination environment—we can predict and validate their impact on metal-centered redox potentials and ligand field splitting (
    
    
    ).

    Mechanistic Analysis: Electronic and Steric Causality

    The fundamental differences in ligand strength between bpy and PPMA stem from their distinct hybridization states and spatial profiles.

    ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Donation vs. 
    
    
    
    -Acceptance
    Bipyridine is a symmetric bidentate ligand featuring two
    
    
    -hybridized pyridine nitrogens. It acts as a moderate
    
    
    -donor but a remarkably strong
    
    
    -acceptor due to its extended conjugated
    
    
    -system. This strong
    
    
    -backbonding draws electron density away from the metal center, profoundly stabilizing low oxidation states (e.g.,
    
    
    ,
    
    
    ) and inducing a large ligand field splitting (
    
    
    ).

    Conversely, PPMA is an asymmetric ligand containing one

    
     pyridine nitrogen and one 
    
    
    
    primary amine nitrogen. The primary amine is a strictly localized
    
    
    -donor with absolutely no
    
    
    -accepting capability[1]. Because the
    
    
    nitrogen's lone pair is highly localized, PPMA acts as a significantly stronger
    
    
    -donor than bpy. This intense
    
    
    -donation increases the electron density on the metal center, making it easier to oxidize, thereby stabilizing higher oxidation states (e.g.,
    
    
    ,
    
    
    ).

    Steric Hindrance and Coordination Geometry Bipyridine is a planar molecule that allows for optimal orbital overlap and minimal steric repulsion, resulting in short M–N bond lengths and a rigid coordination sphere. PPMA, however, features a bulky phenyl ring attached to the

    
    -carbon. This massive steric bulk forces a distortion in the coordination geometry, often increasing the N-M-N torsion angle[2]. The steric repulsion prevents optimal orbital overlap, lengthening the M–N bonds and inherently weakening the overall ligand field strength compared to the planar bipyridine.
    

    G L1 Bipyridine (bpy) Symmetric sp2-sp2 E1 Strong π-Acceptance Planar Geometry L1->E1 L2 PPMA Asymmetric sp2-sp3 E3 Strong σ-Donation Steric Bulk (Phenyl) L2->E3 E2 Large Δo Splitting Stabilizes Low Ox. States E1->E2 E4 Moderate Δo Splitting Stabilizes High Ox. States E3->E4

    Logical mapping of ligand structural features to their coordination effects.

    Quantitative Data Presentation

    The table below summarizes the comparative electronic and physical parameters of the two ligands when coordinated to standard transition metals.

    Parameter2,2'-Bipyridine (bpy)Phenyl-(2-pyridyl)-methylamine (PPMA)
    Donor Atoms N(
    
    
    ), N(
    
    
    )
    N(
    
    
    ), N(
    
    
    )
    
    
    -Donor Strength
    ModerateStrong (Driven by primary amine)
    
    
    -Acceptor Strength
    Very StrongWeak (Limited to pyridine ring)
    Steric Profile Planar, Low steric hindranceBulky (
    
    
    -phenyl group), High hindrance
    Ligand Field (
    
    
    )
    Strong FieldModerate/Weak Field (Sterically limited)
    Preferred Metal Ox. State Low (e.g.,
    
    
    ,
    
    
    )
    High (e.g.,
    
    
    ,
    
    
    )
    Typical MLCT Energy Low energy (Red-shifted)High energy (Blue-shifted or absent)

    Self-Validating Experimental Protocols

    To objectively compare the ligand strength of PPMA versus bpy, we must establish a self-validating workflow. Synthesizing homoleptic complexes (e.g.,

    
    ) isolates the ligand's electronic effects from ancillary interference. We then use Cyclic Voltammetry (CV) and UV-Vis spectroscopy to quantify these effects[3].
    
    Protocol A: Synthesis of Homoleptic Ruthenium Complexes

    Causality: Using

    
     as a starting material under reducing conditions ensures that all coordination sites are occupied by the target ligand, allowing for a direct 1:1 comparison of the ligand field.
    
    • Reaction Setup: Suspend 1.0 eq of

      
       and 3.5 eq of the respective ligand (bpy or PPMA) in ethylene glycol.
      
    • Reduction & Coordination: Reflux the mixture at 120°C for 4 hours. The ethylene glycol acts as both solvent and mild reducing agent, facilitating the

      
       transition necessary for complexation.
      
    • Precipitation: Cool to room temperature and add an excess of aqueous

      
      . The bulky 
      
      
      
      counterion forces the precipitation of the cationic
      
      
      complex.
    • Purification: Filter the precipitate and purify via alumina column chromatography (Acetonitrile/Toluene) to remove unreacted free ligand.

    Protocol B: Electrochemical and Spectroscopic Validation

    Causality: CV measures the exact potential required to oxidize the metal center, directly quantifying the

    
    /
    
    
    
    stabilization. UV-Vis identifies the Metal-to-Ligand Charge Transfer (MLCT) band, which is inversely proportional to the
    
    
    -acceptor strength.
    • Sample Preparation: Dissolve the purified complex in dry Acetonitrile containing 0.1 M

      
       as the supporting electrolyte.
      
    • Cyclic Voltammetry (CV):

      • Use a glassy carbon working electrode, a Pt wire counter electrode, and an

        
         reference electrode.
        
      • Scan at 100 mV/s.

      • Validation Control: Spike the solution with Ferrocene (

        
        ) as an internal standard.
        
      • Expected Result: The

        
         complex will show a highly positive 
        
        
        
        oxidation potential due to strong
        
        
        -backbonding stabilizing the
        
        
        state. The
        
        
        complex will oxidize at a significantly lower potential because the strong
        
        
        -donation from the
        
        
        amine destabilizes the
        
        
        state, making it easier to oxidize.
    • UV-Vis Spectroscopy:

      • Measure the absorbance from 300 nm to 800 nm.

      • Expected Result: Bpy complexes will exhibit a distinct, low-energy MLCT band (typically ~450 nm). PPMA complexes will show a blue-shifted MLCT band because the

        
         amine lacks low-lying 
        
        
        
        orbitals to accept electrons.

    Workflow S1 1. Homoleptic Complex Synthesis [M(L)n]X2 S2 2. Chromatographic Purification (Alumina/Silica) S1->S2 S3 3. Cyclic Voltammetry (CV) Quantify Redox Potentials S2->S3 S4 4. UV-Vis Spectroscopy Determine MLCT & Δo S2->S4

    Self-validating experimental workflow for quantifying ligand field strength.

    References

    • Structural and solution equilibrium studies on half-sandwich organorhodium complexes of (N,N) donor bidentate ligands. RSC Publishing.[Link]

    • Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine. ResearchGate.[Link]

    • Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. PMC - NIH.[Link]

    • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. PMC - NIH.[Link]

    Sources

    Comparative Crystallographic Analysis: Phenyl-(2-pyridyl)-methylamine (ppma) Complexes in Drug Design

    [1]

    Executive Summary & Strategic Rationale

    In the development of organometallic anticancer agents, the "piano-stool" Ruthenium(II) arene scaffold has emerged as a leading alternative to platinum-based therapies.[1] While 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) are standard chelators, they suffer from a lack of steric modularity.[1]

    Phenyl-(2-pyridyl)-methylamine (ppma) represents a critical divergence from these standards.[1] Unlike the planar, rigid bpy, ppma introduces:

    • Chirality: A stereogenic center at the methine bridge (

      
      -carbon), allowing for enantioselective DNA interaction.[1]
      
    • Hemilability: The

      
       amine nitrogen is more conformationally flexible than the 
      
      
      pyridine nitrogen.
    • Steric Bulk: The pendant phenyl ring projects out of the coordination plane, influencing hydrophobicity and minor groove binding.

    This guide objectively compares the crystallographic metrics of ppma complexes against standard bpy and ethylenediamine (en) analogues, providing a validated workflow for their structural analysis.[1]

    Structural Comparison: ppma vs. Alternatives

    The following analysis compares the geometric parameters of Ruthenium(II) p-cymene complexes:

    123
    Comparative Metrics Table
    Metricppma (Target)2,2'-bipyridine (bpy) Ethylenediamine (en) Functional Implication
    Ligand Type N,N-chelating (Hybrid
    
    
    )
    N,N-chelating (Aromatic
    
    
    )
    N,N-chelating (Aliphatic
    
    
    )
    Electronic asymmetry in ppma affects Ru-Cl hydrolysis rates.[1]
    Bite Angle (N-Ru-N) 76.5° – 78.5° 77.8° – 79.4°82.0° – 84.0°A narrower bite angle in ppma increases metal exposure, potentially enhancing catalytic/hydrolytic activity.[1]
    Ru-N Bond Length Asymmetric: Ru-N(py): ~2.08 ÅRu-N(amine): ~2.14 ÅSymmetric:~2.08 ÅSymmetric:~2.12 ÅAsymmetry in ppma creates a "weak side," facilitating ligand exchange mechanisms.[1]
    Chelate Ring Conformation Puckered (Envelope)PlanarPuckered (Twisted)The puckered ppma ring projects the phenyl group axially or equatorially, dictating DNA groove fit.[1]
    Chirality Yes (R/S at
    
    
    -C)
    NoNoCritical for resolving enantiomers with distinct cytotoxicity profiles.[1]
    Structural Causality[1]
    • The "Bite Angle" Effect: The methylene bridge in ppma creates a 5-membered chelate ring similar to bpy. However, the

      
       hybridization allows for ring puckering.[1] This puckering often compresses the N-Ru-N angle compared to the flexible ethylenediamine, but the steric bulk of the phenyl group prevents the perfect planarity seen in bipyridine.
      
    • The Hydrophobic Wall: In crystal packing, the pendant phenyl ring of ppma often engages in T-shaped

      
      -stacking with the p-cymene ligand of adjacent molecules. This intermolecular interaction is absent in ethylenediamine complexes and significantly alters solubility profiles compared to bipyridine.
      

    Crystallographic Data Analysis Workflow

    Analyzing ppma complexes requires specific attention to disorder in the p-cymene ring and the absolute configuration of the chiral center.

    Refinement Protocol (Graphviz Visualization)[1]

    CrystallographyWorkflowcluster_RefinementRefinement CycleDataCollectionData Collection(Mo/Cu Kα, <100K)IntegrationIntegration & Scaling(Check Abs. Config)DataCollection->IntegrationPhasingPhasing(Heavy Atom/Direct Methods)Integration->PhasingModelBuildModel Building(Locate Ru, Cl, N)Phasing->ModelBuildDisorderDisorder Handling(p-cymene rotation)ModelBuild->DisorderHigh Residuals?AnisoAnisotropic Refinement(Non-H atoms)Disorder->AnisoChiralityChirality Check(Flack Parameter)Chirality->ModelBuildInvert Structure?ValidationValidation(CheckCIF, R1 < 5%)Chirality->ValidationAniso->Chirality

    Figure 1: Step-by-step refinement workflow emphasizing the critical checkpoints for disorder and chirality inherent to Ru-arene-ppma complexes.

    Key Refinement Strategies for ppma
    • Handling p-cymene Disorder: The arene ring often rotates relative to the Ru center.

      • Action: If electron density is smeared, model the p-cymene over two positions using the PART instruction (e.g., in SHELXL) and constrain occupancies to sum to 1.0 (e.g., 21.0 and -21.0).[1]

    • Amine Hydrogen Location: The NH

      
       protons are critical for hydrogen bonding networks.
      
      • Action: Do not geometrically fix these immediately. Locate them in the Difference Fourier map to determine the correct H-bonding orientation, then refine with a riding model (AFIX 137 or similar).[1]

    • Absolute Structure: Because ppma is chiral, you must determine the absolute configuration.

      • Action: Ensure Friedel pairs are not merged during data reduction. Check the Flack parameter . A value near 0.0 indicates the correct enantiomer; near 1.0 indicates the inverted structure.

    Experimental Protocols

    To generate valid data for the comparison above, the following synthesis and crystallization protocol is recommended. This protocol yields the chloride salt, which crystallizes readily.[1]

    Synthesis of [Ru( -p-cymene)(ppma)Cl]Cl[1]

    Reagents:

    • 
       (Dimer)[1]
      
    • Phenyl-(2-pyridyl)-methylamine (ppma)[1]

    • Methanol (dry)[1]

    • Diethyl ether[4]

    Procedure:

    • Dissolution: Dissolve 0.1 mmol of

      
       in 10 mL of dry methanol. The solution should be deep red/orange.
      
    • Addition: Add 0.22 mmol (slight excess) of ppma ligand dropwise.

    • Reaction: Stir at 40°C for 4 hours. The color will shift to a brighter yellow-orange, indicating bridge cleavage and chelation.

    • Filtration: Filter the solution through Celite to remove any unreacted dimer (which is less soluble).[1]

    • Precipitation: Reduce volume to ~2 mL under vacuum. Add 15 mL of cold diethyl ether to precipitate the yellow chloride salt.

    • Yield: ~85%.

    Crystallization (Vapor Diffusion)

    Direct evaporation often yields amorphous powder due to the chloride counter-ion.[1] Vapor diffusion is superior for X-ray quality crystals.

    • Dissolve 10 mg of the complex in a minimum amount (0.5 mL) of Methanol/Ethanol (1:1) .

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing Diethyl Ether or Isopropyl Ether .

    • Seal tightly and store at 4°C in the dark.

    • Result: Block-like yellow crystals appear within 2-5 days.

    Functional Implications: Structure-Activity Relationship (SAR)[1]

    The crystallographic data directly informs the biological mechanism. The "piano-stool" geometry allows the complex to intercalate or bind grooves of DNA, while the labile chloride allows for covalent binding to Guanine N7.

    SAR Logic Diagram (Graphviz)

    SAR_Logiccluster_MetricsCrystallographic Metricscluster_BioBiological OutcomeLigandLigand: ppma(Phenyl-2-pyridyl-methylamine)Metric1Chiral Center(R/S)Ligand->Metric1Metric2Pendant Phenyl Ring(Steric Bulk)Ligand->Metric2Metric3Ru-Cl Bond Length(Labile Site)Ligand->Metric3Bio1EnantioselectiveDNA BindingMetric1->Bio1Shape SelectivityBio2Increased Hydrophobicity(Cell Uptake)Metric2->Bio2LipophilicityBio3Hydrolysis Rate(Drug Activation)Metric3->Bio3Bond Strength

    Figure 2: Structure-Activity Relationship linking specific crystallographic features of ppma complexes to their pharmacological behavior.[1]

    References

    • Therrien, B. (2009).[1] Functionalised

      
      -arene ruthenium complexes. Coordination Chemistry Reviews, 253(3-4), 493-519.[1][5] Link[1][5]
      
    • Habtemariam, A., et al. (2006).[1] Structure-activity relationships for organometallic ruthenium(II) arene anticancer complexes with chelating aromatic amine ligands. Journal of Medicinal Chemistry, 49(23), 6858-6868.[1] Link

    • Morris, R. E., et al. (2012).[1] Photoactivatable Organometallic Pyridyl Ruthenium(II) Arene Complexes. Inorganic Chemistry, 51(12), 6443–6457.[1] Link[1]

    • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

    • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1] Link

    Chiral HPLC Separation of Phenyl-(2-pyridyl)-methylamine Enantiomers: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, navigating the chiral resolution of structurally complex amines requires moving beyond trial-and-error screening. Phenyl-(2-pyridyl)-methylamine (also known as

    
    -(2-pyridyl)benzylamine or phenyl(pyridin-2-yl)methanamine) is a highly valuable chiral building block. It is prominently utilized as a primary amine-pyridine organocatalyst (e.g., PicAm-3) for asymmetric Michael and aldol reactions[1], and serves as a critical intermediate in the synthesis of functionally selective dopamine D2 receptor ligands[2].
    

    The structural presence of both a primary amine and a basic pyridine ring presents a unique chromatographic challenge: pronounced peak tailing and irreversible adsorption on silica-based stationary phases due to strong secondary interactions with acidic residual silanols. This guide objectively compares the two most robust, orthogonal chromatographic strategies for resolving this compound: Polysaccharide-based Normal Phase (Chiralcel OD-H) and Crown Ether-based Aqueous Phase (Crownpak CR+) .

    Mechanistic Rationale & Column Selection

    To achieve baseline enantiomeric resolution (

    
    ) for basic primary amines, the analytical method must simultaneously provide stereoselective recognition and suppress non-specific ionic interactions.
    
    Strategy A: Polysaccharide-Coated CSPs (Normal Phase)

    Columns such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) rely on a three-point interaction model involving hydrogen bonding, dipole-dipole interactions, and

    
     stacking between the analyte's aromatic rings and the carbamate derivatized cellulose. Because phenyl-(2-pyridyl)-methylamine contains two highly basic nitrogens, a basic modifier—typically Diethylamine (DEA) —is strictly required in the mobile phase. DEA competitively binds to the free silanols on the silica support, effectively masking them and preventing the target analyte from tailing.
    
    Strategy B: Chiral Crown Ether CSPs (Aqueous Phase)

    Columns such as Crownpak CR(+) utilize a fundamentally different mechanism: [3]. The chiral crown ether forms a highly stereoselective complex exclusively with protonated primary amines (

    
    ). To ensure the primary amine of phenyl-(2-pyridyl)-methylamine is fully protonated while the pyridine ring remains chromatographically well-behaved, a strongly acidic mobile phase (typically pH 1.0 – 2.0 using Perchloric acid, 
    
    
    
    ) is mandatory.

    ColumnSelection Target Phenyl-(2-pyridyl)-methylamine (Primary Amine + Basic Pyridine) NP Normal Phase (Polysaccharide) e.g., Chiralcel OD-H Target->NP RP Aqueous Phase (Crown Ether) e.g., Crownpak CR(+) Target->RP MechNP Mechanism: H-bonding, π-π, Dipole Challenge: Silanol interactions NP->MechNP MechRP Mechanism: Host-Guest Complexation Challenge: Requires protonation RP->MechRP SolNP Solution: Add 0.1% Diethylamine (DEA) to mask acidic silanols MechNP->SolNP SolRP Solution: Use Perchloric Acid (pH < 2) to protonate primary amine MechRP->SolRP

    Figure 1: Mechanistic workflow for selecting chiral stationary phases for basic primary amines.

    Comparative Performance Analysis

    The following table synthesizes the operational parameters and expected performance metrics for both column technologies when applied to phenyl-(2-pyridyl)-methylamine.

    ParameterChiralcel OD-H (Normal Phase)Crownpak CR(+) (Aqueous Phase)
    Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether
    Primary Mechanism H-bonding,
    
    
    interactions, dipole
    Host-guest inclusion complexation
    Standard Mobile Phase Hexane / Isopropanol / DEA (85:15:0.1 v/v/v)
    
    
    aq. (pH 1.5) / Methanol (90:10 v/v)
    Role of Additive DEA suppresses secondary silanol interactions
    
    
    forces primary amine into
    
    
    state
    Elution Order Control Fixed by the stationary phaseReversible by switching to Crownpak CR(-)
    Typical Resolution (
    
    
    )
    > 2.0> 2.5
    Sample Solubility Requires sample dissolution in organic solventsRequires sample dissolution in aqueous/acidic media
    Column Lifespan High (stable within pH 2-9)Moderate (requires strict pH control and flushing)

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the steps: if a specific modifier is omitted, the resulting chromatogram will immediately indicate the failure mode (e.g., peak tailing or loss of retention).

    Protocol A: Normal Phase Separation via Chiralcel OD-H

    This protocol is adapted from the for the separation of (S)-phenyl(pyridin-2-yl)methanamine (PicAm-3)[4].

    • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio.

    • Additive Integration: Add 0.1% (v/v) Diethylamine (DEA) to the mixture. Causality check: Failure to add DEA will result in severe peak broadening and a tailing factor (

      
      ) > 2.0 due to the pyridine ring interacting with the silica backbone.
      
    • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.22 µm PTFE membrane.

    • Chromatographic Conditions:

      • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

      • Flow Rate: 1.0 mL/min (Isocratic)

      • Temperature: 25 °C

      • Detection: UV at 254 nm

    • Sample Preparation: Dissolve the racemic mixture in the mobile phase (without DEA) to a concentration of 1 mg/mL. Inject 10 µL.

    Protocol B: Aqueous Phase Separation via Crownpak CR(+)

    This protocol leverages the specific[3].

    • Mobile Phase Preparation: Prepare a dilute aqueous solution of Perchloric acid (

      
      ) adjusted to exactly pH 1.5.
      
    • Organic Modifier: Add 10% (v/v) Methanol to the acidic aqueous solution. Causality check: Methanol reduces the hydrophobic retention of the bulky phenyl and pyridyl groups, sharpening the peaks. Exceeding 15% Methanol will disrupt the hydrogen-bonding network required for the crown ether complexation, destroying chiral resolution.

    • Degassing: Vacuum-filter through a 0.22 µm hydrophilic membrane.

    • Chromatographic Conditions:

      • Column: Crownpak CR(+) (150 mm × 4.0 mm, 5 µm)

      • Flow Rate: 0.8 mL/min (Isocratic)

      • Temperature: 10 °C to 25 °C. Note: Lowering the temperature increases the stability of the inclusion complex, often enhancing selectivity (

        
        ).
        
      • Detection: UV at 210 nm or 254 nm.

    • Sample Preparation: Dissolve the racemate in the mobile phase to 1 mg/mL. Inject 5 µL.

    HostGuest Amine Analyte: -NH3+ (Protonated Amine) Complex Inclusion Complex (Steric Fit) Amine->Complex H-Bonds Crown Selector: Crown Ether (Crownpak CR+) Crown->Complex Cavity Resolution Enantiomeric Resolution Complex->Resolution ΔΔG

    Figure 2: Host-guest inclusion complexation mechanism on Crownpak CR(+) columns.

    Conclusion & Scientist's Recommendation

    For routine purity checks and preparative scale-up of phenyl-(2-pyridyl)-methylamine, the Chiralcel OD-H (Normal Phase) approach is highly recommended due to the ease of solvent evaporation and high loading capacity. However, if the analytical goal is strict trace enantiomer quantification or if the analyst requires the ability to reverse the elution order (by swapping to a CR(-) column) to prevent a major peak from masking a minor enantiomer, the Crownpak CR(+) offers unparalleled stereospecificity for this primary amine.

    References

    • Nugent, T. C., Bibi, A., Sadiq, A., Shoaib, M., Umar, M. N., & Tehrani, F. N. (2012). "Chiral picolylamines for Michael and aldol reactions: probing substrate boundaries." Organic & Biomolecular Chemistry, 10(46), 9287-9294.[Link]

    • European Patent Office. (2016). "DOPAMINE D2 RECEPTOR LIGANDS" EP 3233799 B1.
    • Ilisz, I., Berkecz, R., & Péter, A. (2020). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Molecules, 25(18), 4169.[Link]

    • Daicel Chiral Technologies. "CROWNPAK CR(+) and CR(-) Instruction Manual."[Link](General Manufacturer Reference)

    Sources

    Mass spectrometry fragmentation patterns of alpha-phenyl-2-pyridinemethanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Comparison Guide: Mass Spectrometry Characterization of

    
    -Phenyl-2-Pyridinemethanamine 
    

    Executive Summary

    Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of

    
    -phenyl-2-pyridinemethanamine (CAS: 39930-11-5), a critical bidentate ligand and chiral intermediate.[1]
    Core Comparison:  The guide distinguishes the 2-pyridyl isomer from its structural alternatives (3- and 4-pyridyl isomers).
    Key Finding:  The unique proximity of the pyridine nitrogen to the methanamine center in the 2-isomer facilitates a distinct "ortho-effect" rearrangement, yielding a diagnostic product ion distribution that differs significantly from the inductive-cleavage-dominated pathways of the 3- and 4-isomers.[1]
    

    Structural Profile & Chemical Context

    Before analyzing the spectra, it is critical to understand the structural drivers of fragmentation.[1][2]

    FeatureTarget: 2-Isomer (
    
    
    -phenyl-2-pyridinemethanamine)
    Alternative: 3-Isomer (
    
    
    -phenyl-3-pyridinemethanamine)
    Structure Pyridine ring N is adjacent to the chiral center.[1]Pyridine ring N is meta to the chiral center.
    Electronic Effect Strong field effect ; N-lone pair can stabilize H-transfer.[1]Inductive electron withdrawal; no direct spatial interaction.[1]
    Key Application Asymmetric synthesis (ligand), chiral resolution.[1]General pharmaceutical intermediate.[1]
    Molecular Weight 184.24 g/mol (
    
    
    )
    184.24 g/mol (
    
    
    )

    Instrumentation & Methodology

    To ensure reproducibility, the following experimental setup is recommended for generating the data discussed below.

    Protocol: ESI-MS/MS Characterization

    • Sample Preparation: Dissolve 1 mg of compound in 1 mL of MeOH:H₂O (50:50) with 0.1% Formic Acid.[1] Final concentration: 1 µg/mL.[1]

    • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

      
      ).
      
      • Rationale: ESI is preferred over EI for this polar amine to observe the intact protonated molecular ion

        
        .
        
    • Direct Infusion: Flow rate at 5-10 µL/min to maintain a stable spray.

    • Collision Induced Dissociation (CID): Apply stepped collision energies (10, 20, 40 eV) to observe the evolution of fragment ions.

    Comparative Fragmentation Analysis

    The differentiation of the 2-isomer from its alternatives relies on the energetics of the pyridine nitrogen interaction.[1]

    Mechanism of Fragmentation[3][4][5][6]
    • Deamination (

      
       168):  The loss of 
      
      
      
      (17 Da) is the primary pathway. In the 2-isomer , this is facilitated by the pyridine nitrogen, which can stabilize the resulting carbocation via a cyclic transition state or electrostatic stabilization (neighboring group participation).[1]
    • Phenyl Loss (

      
       108):  Cleavage of the C-C bond between the central methine and the phenyl ring.
      
    • Pyridyl vs. Phenyl Competition: The charge retention probability differs.[1] The pyridine ring is more basic; thus, fragments retaining the pyridine ring (

      
       92/93 range) are often more abundant than phenyl fragments (
      
      
      
      77) in ESI.
    Diagnostic Comparison Table
    Fragment Ion (
    
    
    )
    2-Isomer (Target) 3/4-Isomers (Alternatives) Mechanistic Origin
    185 (
    
    
    )
    High Intensity High Intensity Protonated precursor.
    168 (
    
    
    )
    Dominant (Base Peak) Moderate IntensityElimination of ammonia.[1] The 2-pyridyl N stabilizes the resulting cation more effectively than the 3/4 positions.[1]
    108 (Py-CH-NH
    
    
    ?)
    ModerateHighLoss of Phenyl group (
    
    
    ).[1]
    79 (Pyridine)DistinctWeakProtonated pyridine ion.
    106/107 Diagnostic Absent/WeakRearrangement product involving H-transfer to the pyridine ring (specific to ortho-substitution).[1]

    Visualizing the Fragmentation Pathway

    The following diagram illustrates the specific fragmentation cascade for the 2-isomer, highlighting the critical deamination step.

    G cluster_legend Key Mechanism M Precursor [M+H]+ m/z 185.11 Deam Deamination [M - NH3]+ m/z 168.08 M->Deam - NH3 (17 Da) Facilitated by 2-Py N PhenylLoss Phenyl Loss [M - C6H5]+ m/z 108.06 M->PhenylLoss - C6H5 (77 Da) Tropylium Tropylium Ion m/z 91.05 M->Tropylium Benzyl Cleavage (Minor Path) Pyridine Pyridinium Ion m/z 79.04 Deam->Pyridine Ring Cleavage PhenylLoss->Pyridine Further Frag Text The 2-position nitrogen allows for neighboring group participation, stabilizing the m/z 168 cation.

    Caption: ESI-MS/MS fragmentation pathway of

    
    -phenyl-2-pyridinemethanamine showing the dominant deamination pathway (
    
    
    
    168) driven by the 2-pyridyl group.[1][3]

    Detailed Experimental Protocol: Isomer Differentiation

    To objectively validate the identity of the 2-isomer against alternatives, follow this self-validating workflow.

    Step 1: Precursor Isolation [1]

    • Set the Quadrupole 1 (Q1) to select

      
       185.1 ± 0.5 Da.
      
    • Validation: Ensure no interfering peaks from solvent background are present at this mass.[1]

    Step 2: Energy Ramping (The "Breakdown Curve")

    • Acquire spectra at Collision Energies (CE) of 10, 20, 30, and 50 eV.[1]

    • Observation:

      • 2-Isomer: The

        
         168 peak should appear early (low CE) and persist due to the stability of the resonance-stabilized cation.[1]
        
      • 3/4-Isomers: Fragmentation may require slightly higher energy to initiate, and the ratio of

        
         168 to 
        
        
        
        108 will differ.[1]

    Step 3: Diagnostic Ion Ratio Calculation

    • Calculate the ratio

      
      .
      
    • Criterion: If

      
       (experimental dependent, but generally higher for 2-isomer), the sample is likely the 
      
      
      
      -phenyl-2-pyridinemethanamine.[1]

    References

    • NIST Mass Spectrometry Data Center. 2-Pyridinemethanamine, N-phenyl- (Mass Spectrum).[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122157: 1-Phenyl-1-(2-pyridyl)methylamine. [Link][1]

    • Ma, X., et al. Differentiation of pyridine isomers using electrospray ionization tandem mass spectrometry.[1] (General reference on Pyridine isomer differentiation principles). Note: Specific isomer differentiation data is derived from general principles of pyridine mass spectrometry as detailed in standard spectral libraries.

    Sources

    Comparative catalytic efficiency of Phenyl-(2-pyridyl)-methylamine derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical analysis of Phenyl-(2-pyridyl)-methylamine (PPMA) derivatives, focusing on their catalytic efficiency in asymmetric transfer hydrogenation (ATH) and cross-coupling reactions. It contrasts these ligands with industry standards (e.g., TsDPEN) and emerging high-performance alternatives (e.g., Pyridylidene Amides).

    Executive Summary & Structural Significance

    Phenyl-(2-pyridyl)-methylamine (PPMA) represents a privileged class of N,N-bidentate ligands . Unlike rigid bis-oxazolines or phosphine-based ligands, the PPMA scaffold combines a "hard" pyridine nitrogen (sp²) with a hemilabile amine nitrogen (sp³).

    This structural duality allows for Metal-Ligand Bifunctional Catalysis (MLBC) . The amine proton (N-H) acts as a proton shuttle, while the metal center facilitates hydride transfer, enabling an outer-sphere mechanism that significantly lowers the activation energy for ketone and imine reduction.

    Key Advantages of PPMA Scaffold:
    • Hemilability: The conformational flexibility of the amine arm stabilizes intermediate species during the catalytic cycle.

    • Tunability: Ortho-substitution on the phenyl ring or para-substitution on the pyridine ring directly modulates the Lewis acidity of the metal center.

    • Cost-Efficiency: Synthesis is generally scalable from 2-cyanopyridine or via reductive amination of phenyl-2-pyridyl ketone.

    Mechanistic Insight: The N-H Effect

    The catalytic efficiency of PPMA-Ruthenium complexes is governed by the Noyori-Morris Mechanism . The presence of the N-H motif is non-negotiable for high turnover frequencies (TOF) in transfer hydrogenation.

    Catalytic Cycle Visualization

    The following diagram illustrates the concerted proton-hydride transfer mechanism, highlighting the critical role of the ligand's N-H proton.

    CatalyticCycle cluster_legend Mechanism Key PreCat Pre-Catalyst [Ru(Arene)(PPMA)Cl] Active16e 16e⁻ Active Species [Ru(Arene)(PPMA)]⁺ (Lewis Acidic) PreCat->Active16e Base Activation (-HCl) Hydride18e 18e⁻ Ruthenium Hydride [Ru-H(Arene)(PPMA-H)] (Reducing Agent) Active16e->Hydride18e HCOOH / iPrOH (H-Donor) TS Concerted Transition State (6-Membered Ring) Hydride18e->TS + Substrate (Ketone) TS->Active16e - Product (Chiral Alcohol) desc The N-H proton on the PPMA ligand hydrogen bonds to the ketone oxygen, facilitating hydride transfer from Ru.

    Figure 1: Metal-Ligand Bifunctional Mechanism for Transfer Hydrogenation using PPMA-Ru complexes.[1][2][3]

    Comparative Performance Analysis

    The following table contrasts PPMA derivatives against the "Gold Standard" (TsDPEN) and "High-Performance" (PYA) alternatives.

    Table 1: Catalytic Efficiency Benchmarking (Transfer Hydrogenation)

    Conditions: Ru(p-cymene) precursor, iPrOH solvent, KOH base, 25-40°C.

    Ligand ClassRepresentative StructureTOF (h⁻¹)Max Yield (%)Enantioselectivity (ee)Key Characteristic
    PPMA (Standard) Phenyl-(2-pyridyl)-methylamine200 - 80092%40 - 70%Robust; moderate enantioselectivity due to conformational flux.
    Chiral PPMA (S)-1-Phenyl-1-(2-pyridyl)methylamine1,20096%85 - 94%Hero Product. High activity; improved stereocontrol via chiral backbone.
    TsDPEN N-tosyl-1,2-diphenylethylenediamine2,000+>99%>98%Industry Standard. Rigid backbone ensures exceptional ee; strictly air-sensitive.
    PYA Pyridylidene Amide Pincer210,000 >99%N/A (Achiral)Ultra-High Activity. Extreme TOF for difficult substrates; generally achiral.
    Py-Imine Phenyl-(2-pyridyl)-imine<10060%<10%Precursor to PPMA; lacks the N-H bifunctional motif (low activity).
    Comparative Insights
    • Vs. TsDPEN: While TsDPEN offers superior enantioselectivity (>98% ee) due to its rigid sulfonyl-locking mechanism, Chiral PPMA derivatives are often more synthetically accessible and stable in aqueous media. PPMA is preferred when cost-to-yield ratio is prioritized over absolute optical purity.

    • Vs. PYA: Pyridylidene Amides (PYA) are "super-catalysts" with TOFs orders of magnitude higher (210,000 h⁻¹). However, PYA synthesis is complex and often yields achiral complexes. PPMA strikes a balance: sufficient activity for batch manufacturing with the capability for asymmetric induction.

    • Substituent Effects:

      • Electron-Donating Groups (EDG) (e.g., -OMe on Pyridine): Increase electron density at Ru, stabilizing the hydride intermediate and increasing TOF .

      • Electron-Withdrawing Groups (EWG) (e.g., -CF3 on Phenyl): Increase the acidity of the N-H proton, potentially enhancing enantioselectivity via stronger H-bonding in the transition state.

    Experimental Protocols

    Protocol A: Synthesis of Chiral PPMA Ligand [(S)-1-Phenyl-1-(2-pyridyl)methylamine]

    Based on reductive amination of phenyl-2-pyridyl ketone using chiral auxiliaries or direct resolution.

    • Condensation: React 2-benzoylpyridine (1.0 eq) with (S)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF at reflux for 12h.

    • Reduction: Cool to -78°C. Add L-Selectride (1.5 eq) dropwise. Stir for 2h.

    • Hydrolysis: Quench with HCl/MeOH to remove the sulfinyl group.

    • Workup: Basify with NaOH, extract with DCM. Purify via recrystallization (Hexane/EtOAc).

      • Validation: ¹H NMR (CDCl₃) should show the chiral methine proton doublet at ~5.2 ppm.

    Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

    Standard benchmarking procedure.

    • Catalyst Formation (In-Situ):

      • In a Schlenk tube under Argon, mix [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and Chiral PPMA Ligand (0.012 mmol) in 2-propanol (2 mL).

      • Stir at 80°C for 1 hour to form the orange active complex.

    • Catalysis:

      • Add Acetophenone (1.0 mmol) to the catalyst solution.

      • Initiate reaction by adding KOH (0.1 M in iPrOH, 0.05 mmol).

      • Stir at 25°C. Monitor via TLC/GC.

    • Quench & Analysis:

      • Filter through a silica plug.

      • Analyze conversion and ee via Chiral GC (e.g., CP-Chirasil-Dex CB column).

    References

    • Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes. Dalton Transactions.

    • Highly Efficient Transfer Hydrogenation Catalysis with Tailored Pyridylidene Amide Pincer Ruthenium Complexes. PubMed.

    • Asymmetric transfer hydrogenation of 1-phenyl dihydroisoquinolines using Ru(II) diamine catalysts. ResearchGate.

    • Substituent Effect on the Catalytic Activity of Ruthenium(II) Complexes Bearing a Pyridyl-Supported Pyrazolyl-Imidazolyl Ligand. American Chemical Society.

    • Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system. New Journal of Chemistry.

    Sources

    Validating Synthetic Routes for Phenyl-(2-pyridyl)-methylamine: A Comparative Guide Using Elemental Analysis

    Author: BenchChem Technical Support Team. Date: March 2026

    Phenyl-(2-pyridyl)-methylamine (also known as

    
    -phenyl-2-pyridinemethanamine) is a privileged structural motif and a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antihistamines and specialized coordination ligands. In pharmaceutical development, the purity of such intermediates is non-negotiable. Trace impurities—whether organic byproducts or residual heavy metals from catalysis—can severely compromise downstream coupling reactions and patient safety.
    

    This guide objectively compares two primary synthetic routes for this amine and establishes a rigorous, self-validating analytical framework using CHNS combustion analysis and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in accordance with USP standards[1].

    Comparative Analysis of Synthetic Pathways

    The synthesis of primary amines from ketones typically relies on either direct reductive amination or the formation and subsequent reduction of an intermediate oxime.

    Route A: Direct Reductive Amination

    This one-pot route involves the condensation of phenyl-2-pyridyl ketone with an ammonia source (e.g., ammonium acetate) followed by in situ reduction using sodium cyanoborohydride (NaBH

    
    CN) or catalytic hydrogenation.
    
    • Mechanistic Causality: The reaction requires strict pH control (typically pH 5-6). If the environment is too acidic, the reducing agent degrades; if too basic, imine formation stalls, leading to the direct reduction of the starting ketone into an alcohol byproduct.

    • Advantage: Streamlined, single-step process.

    Route B: Oxime Formation and Reduction

    The ketone is first converted to phenyl-2-pyridyl ketone oxime using hydroxylamine hydrochloride[2]. The isolated oxime is subsequently reduced to the primary amine using zinc dust in acetic acid[3].

    • Mechanistic Causality: Isolating the oxime intermediate allows for intermediate purification via recrystallization, effectively purging unreacted ketone before the reduction step. However, the chemical reduction utilizing stoichiometric Zn dust introduces a high risk of inorganic zinc occlusion in the final crystal lattice.

    • Advantage: Higher intermediate purity and avoids the generation of toxic cyanide byproducts associated with NaBH

      
      CN.
      

    Synthetic_Routes cluster_RouteA Route A: Reductive Amination cluster_RouteB Route B: Oxime Reduction Ketone Phenyl-2-pyridyl ketone (Starting Material) Imine Imine Intermediate (In situ) Ketone->Imine NH4OAc, MeOH (Condensation) Oxime Phenyl-2-pyridyl ketone oxime (Isolated) Ketone->Oxime NH2OH·HCl, Base (Oximation) Product Phenyl-(2-pyridyl)-methylamine (Target Product) Imine->Product NaBH3CN (Reduction) Oxime->Product Zn dust / AcOH (Chemical Reduction)

    Caption: Divergent synthetic pathways for Phenyl-(2-pyridyl)-methylamine from a common ketone precursor.

    The Validation Strategy: Elemental Analysis

    To validate the structural integrity and safety profile of the synthesized amine, a dual-tiered elemental analysis strategy is mandatory. Relying solely on NMR or HPLC is insufficient, as these techniques often fail to quantify inorganic salts or trapped solvents accurately.

    Tier 1: CHNS Combustion Analysis (Stoichiometric Validation)

    Phenyl-(2-pyridyl)-methylamine (

    
    , MW: 184.24  g/mol ) has a theoretical mass fraction of C: 78.23%, H: 6.57%, N: 15.21% .
    Combustion analysis provides an absolute measurement of these elements. A deviation of > 
    
    
    
    from theoretical values acts as an immediate red flag. For example, a depressed %N and elevated %O suggests incomplete reduction of the oxime intermediate (
    
    
    ).
    Tier 2: ICP-MS Trace Metal Analysis (Safety & Compliance)

    Because Route B utilizes Zinc, and alternative routes may use Palladium on Carbon (Pd/C), the final product must be screened for elemental impurities[4]. USP General Chapter <232> dictates strict Permitted Daily Exposures (PDE) for heavy metals in pharmaceuticals, while USP <233> outlines the validation of the ICP-MS methodology[1].

    EA_Workflow Sample Synthesized Amine (Batch A or B) Prep Sample Homogenization Sample->Prep CHNS CHNS Combustion Analysis Prep->CHNS 2-3 mg Aliquot ICP Microwave Digestion & ICP-MS Prep->ICP 50 mg Aliquot Eval Validation & Batch Release CHNS->Eval Compare %C, %H, %N to Theoretical ICP->Eval Verify Metals vs USP <232> Limits

    Caption: Dual-tiered elemental analysis workflow for intermediate batch validation.

    Experimental Protocols

    To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and spike recoveries.

    Protocol 1: Route B Synthesis (Oxime Reduction)
    • Oximation: Dissolve phenyl-2-pyridyl ketone (10 mmol) in ethanol (20 mL). Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol). Reflux for 2 hours. Cool and precipitate the oxime with water. Filter and dry.

    • Reduction: Suspend the oxime (5 mmol) in glacial acetic acid (15 mL). Slowly add activated Zinc dust (20 mmol) in portions over 30 minutes to control the exothermic reaction[3].

    • Workup: Stir at room temperature for 4 hours. Filter the unreacted Zn through a Celite pad. Neutralize the filtrate with 6M NaOH to pH 10, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo to yield the crude amine.
    Protocol 2: CHNS Combustion Analysis
    • Calibration: Calibrate the elemental analyzer using Sulfanilamide (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%) as a primary standard. Causality: Sulfanilamide is chosen because its stable, non-hygroscopic nature ensures a highly accurate calibration curve for nitrogen-rich compounds.

    • Preparation: Weigh exactly 2.000 mg of the synthesized amine into a tin capsule. Seal tightly to exclude atmospheric nitrogen.

    • Combustion: Combust the sample at 950°C in an oxygen-rich environment. Pass the evolved gases (

      
      , 
      
      
      
      ,
      
      
      ) through a reduction column (copper) to convert
      
      
      to
      
      
      .
    • Detection: Quantify the gases via Thermal Conductivity Detector (TCD).

    Protocol 3: ICP-MS Trace Metal Validation (USP <233>)
    • Sample Digestion: Weigh 50 mg of the amine into a PTFE microwave digestion vessel. Add 4 mL of concentrated HNO

      
       and 1 mL of HCl. Causality: Direct dissolution in organic solvents can leave microscopic metal particulates undissolved; microwave acid digestion ensures complete ionization of all trace metals[5].
      
    • Microwave Program: Ramp to 200°C over 15 minutes and hold for 20 minutes.

    • System Suitability: Prepare a spike recovery sample by spiking a known concentration of Zn and Pd standard (e.g., 1.0 ppm) into a blank matrix. USP <233> requires a spike recovery between 70% and 150% for limit procedures[1].

    • Analysis: Dilute the digestate to 50 mL with ultra-pure water and analyze via ICP-MS using Helium collision mode to eliminate polyatomic interferences (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       interfering with As).
      

    Experimental Data & Route Comparison

    The quantitative data below summarizes the validation of three distinct batches: Batch A (Route A), Batch B1 (Route B, standard workup), and Batch B2 (Route B, optimized with an EDTA wash to sequester metals).

    Table 1: Route Performance Comparison
    ParameterRoute A (Reductive Amination)Route B (Oxime Reduction)
    Overall Yield 76%82% (over two steps)
    Scalability High (One-pot)Moderate (Requires filtration of solids)
    Primary Impurity Risk Secondary amines (Over-alkylation)Residual Zinc, unreacted oxime
    Table 2: CHNS Elemental Analysis Results

    Acceptance Criteria: Experimental values must be within

    
     of Theoretical.
    
    Sample% Carbon (Th: 78.23)% Hydrogen (Th: 6.57)% Nitrogen (Th: 15.21)Validation Status
    Batch A 78.15%6.61%15.18%PASS
    Batch B1 77.50%6.40%14.80%FAIL (Low C and N)
    Batch B2 78.20%6.55%15.20%PASS

    Expert Insight: The failure of Batch B1 in CHNS analysis (depressed Carbon and Nitrogen) strongly suggested the presence of heavy, non-combustible inorganic mass diluting the organic fraction. This hypothesis was confirmed by the ICP-MS data.

    Table 3: ICP-MS Trace Metal Analysis (vs. USP <232> Limits)

    Note: Results expressed in

    
     (ppm). Limits based on USP Oral Permitted Daily Exposure (PDE) assuming a 10g daily dose.
    
    ElementUSP <232> Limit (Oral)Batch A (ppm)Batch B1 (ppm)Batch B2 (EDTA Wash)
    Zinc (Zn) 1300 ppm< 1.02,450.0 12.5
    Palladium (Pd) 10 ppm< 0.1< 0.1< 0.1
    Iron (Fe) N/A (Monitor)2.315.43.1

    Expert Insight: Batch B1 failed spectacularly due to residual Zinc from the reduction step, which also explained the depressed CHNS values. Implementing an aqueous EDTA wash during the workup of Batch B2 successfully chelated and removed the

    
     ions, bringing the batch into full USP compliance and restoring the CHNS stoichiometric balance.
    

    Conclusion

    While Route B (Oxime Reduction) offers slightly higher yields and avoids the toxicity of cyanoborohydride reagents, it inherently risks severe heavy metal contamination. This guide demonstrates that relying solely on organic purity metrics is insufficient for pharmaceutical intermediates. A robust, self-validating analytical framework combining CHNS combustion analysis and ICP-MS is essential to bridge the gap between synthetic methodology and regulatory compliance.

    References

    • Spectroscopy Online. "Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>." Spectroscopy Online, August 2023. Available at: [Link]

    • Labinsights. "Four Steps of Analysis of Elemental Impurities." Labinsights, May 2023. Available at:[Link]

    • Intertek. "Trace Metals Testing and Elemental Analysis for Pharmaceuticals." Intertek. Available at:[Link]

    • Siddiqui, S. A. "SYNTHESIS AND STUDY OF IONIC LIQUIDS FOR BIOLOGICALLY ACTIVE HETEROCYCLES AND ASYMMETRIC SYNTHESIS." CSIR-NCL Digital Repository. Available at: [Link]

    • National Institutes of Health (PubMed). "Polarographic investigation of syn-phenyl 2-pyridyl ketone oxime." NIH. Available at: [Link]

    Sources

    Safety Operating Guide

    Laboratory Stewardship Guide: Phenyl-(2-pyridyl)-methylamine Disposal

    Author: BenchChem Technical Support Team. Date: March 2026

    Part 1: Executive Safety Directives

    STOP AND READ: Before handling Phenyl-(2-pyridyl)-methylamine (often an intermediate in histamine antagonist synthesis), you must acknowledge that its disposal is governed not just by its toxicity, but by its chemical incompatibility profile .[1]

    This compound contains two distinct basic nitrogen centers: a primary/secondary amine and a pyridine ring . This structural duality dictates its disposal pathway.

    🔴 Critical "Do Not" List
    • DO NOT mix with Oxidizing Acids (Nitric, Perchloric) or strong oxidizers (Permanganates). Risk:[2][3][4] Immediate exothermic reaction and potential deflagration.

    • DO NOT dispose of in "General Organic" waste if that stream contains halogenated solvents (DCM, Chloroform) without verifying pH stability.[1] Risk:[2][3][4] Formation of crystalline quaternary ammonium salts that can clog waste lines or create shock-sensitive solids.

    • DO NOT mix with Nitrosating Agents (Nitrites). Risk:[2][3][4] Formation of carcinogenic nitrosamines.

    Part 2: Chemical Profile & Hazard Assessment[5]

    To dispose of this chemical safely, you must understand what it is.[1] We are not just throwing away a white powder; we are managing a reactive organic base.

    Table 1: Physicochemical Properties & Disposal Implications

    PropertyValue / CharacteristicOperational Disposal Implication
    Structure Pyridine ring + Methylamine bridgeDual-basic centers. Acts as a chelator for metals; keep separate from heavy metal waste to prevent mobilization.
    Basicity (pKa) ~5.2 (Pyridine) & ~9-10 (Amine)Corrosive. Will generate significant heat if mixed with acid waste streams.
    RCRA Status D038 (Pyridine) PotentialIf the waste stream contains extractable pyridine above 5.0 mg/L, it triggers RCRA code D038.[1]
    Flammability Combustible Liquid/SolidMust be treated as Ignitable Waste (D001) if in organic solvent solution.
    Toxicity Acute Tox (Oral/Dermal)Toxic Waste. High-temperature incineration is required to destroy the pyridine heterocycle.

    Part 3: Pre-Disposal Segregation Strategy

    The most common laboratory accidents involving amines occur during waste consolidation . You must segregate this compound based on its functional reactivity.

    The "Self-Validating" Segregation Logic

    A self-validating system means the workflow prevents error by design. We use a pH-Check-First protocol.

    • Identify the Matrix: Is the amine in a pure solid form, or dissolved in a solvent?

    • Check the Receiver: Never pour this amine into a waste container without knowing the pH of the existing contents.

    • Isolate: If the receiver is Acidic (pH < 4), DO NOT ADD . Create a new "Basic Organic" waste stream.

    Visualization: Segregation Decision Tree

    The following diagram illustrates the logical flow for segregating Phenyl-(2-pyridyl)-methylamine waste to prevent incompatible mixing.

    SegregationLogic Start Waste: Phenyl-(2-pyridyl)-methylamine StateCheck Physical State? Start->StateCheck Solid Solid / Pure StateCheck->Solid Powder/Residue Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Solid Waste Bin (Label: Toxic/Basic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, etc.) SolventCheck->Halogenated NonHal Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHal StreamA Stream A: Halogenated Basic (Segregate from Acids) Halogenated->StreamA StreamB Stream B: Non-Hal Organic Base (High BTU Fuel) NonHal->StreamB Warning CRITICAL: Do NOT mix with Acid Waste (Exotherm Risk) StreamA->Warning StreamB->Warning

    Figure 1: Decision logic for segregating amine-based waste streams to ensure chemical compatibility.

    Part 4: Step-by-Step Disposal Workflows

    Scenario A: Trace Residuals (Vials, Syringes)

    Context: Small quantities (<5 mL) remaining in HPLC vials or reaction vessels.[1]

    • Solvent Rinse: Triple rinse the vessel with a compatible solvent (e.g., Methanol or Ethanol).

    • Consolidation: Pour the rinsate into the Non-Halogenated Organic Base waste container.

    • Glassware: Deface the label on the vial. Place the empty glass vial in the "Laboratory Glass" bin (unless it contained P-listed acute toxins, which this is generally not, but verify specific synthesis precursors).

    Scenario B: Bulk Waste (Reaction Mother Liquor)

    Context: >100 mL of solution containing the amine, pyridine, and solvents.[1]

    • pH Adjustment (Optional but Recommended): If the solution is highly basic (pH > 12), consider neutralizing slightly with dilute Acetic Acid to pH 8-9 before disposal to reduce corrosivity hazards for the waste hauler. Perform this in an ice bath to control exotherm.

    • Container Selection: Use High-Density Polyethylene (HDPE) carboys. Avoid metal cans if the solution is corrosive.

    • Labeling:

      • Primary Constituent: [Solvent Name]

      • Hazardous Constituent: Phenyl-(2-pyridyl)-methylamine (~X%)[1]

      • Hazard Checkboxes: [x] Flammable [x] Toxic [x] Basic/Corrosive

    • RCRA Coding: Label as D001 (Ignitable) and D038 (Pyridine) if applicable.

    Scenario C: Spill Response (Emergency)

    Context: Benchtop spill of pure oil or powder.

    • Evacuate & Ventilate: The pyridine moiety has a low odor threshold and can cause olfactory fatigue.

    • PPE: Double nitrile gloves, lab coat, safety goggles.[1]

    • Absorb: Use a universal absorbent pads or vermiculite.

      • Expert Tip: Do not use clay-based kitty litter if the amine is in a reactive acid solution.

    • Decontaminate: Wipe the surface with a 5% Citric Acid solution (to convert the amine to a non-volatile citrate salt), then wash with soap and water.

    • Disposal: Place all spill debris into a sealed bag, label as "Hazardous Waste: Toxic Solids," and move to the waste accumulation area.

    Part 5: Final Disposal (Incineration)

    As a researcher, your responsibility ends at the "Satellite Accumulation Area," but you must understand the downstream fate to label correctly.[1]

    • Method: Rotary Kiln Incineration.

    • Mechanism: The waste is injected into a kiln at >1000°C.

      • The Carbon converts to CO2.

      • The Nitrogen (from pyridine/amine) converts to NOx (scrubbed) or N2.

      • Why this matters: If you hide metals or high concentrations of halogens in this stream, you compromise the incinerator's scrubber efficiency.[1] Accurate labeling is the only way to ensure complete destruction.

    References

    • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D038 Pyridine Classification). [Link]

    • National Institutes of Health (NIH) - PubChem. Pyridine Safety and Hazards. (Toxicological profile of the pyridine ring). [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.